1-Amino-2-vinylcyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-ethenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLMPFNVWUCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619520 | |
| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80003-54-9 | |
| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-Amino-2-vinylcyclopropanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)
Executive Summary
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, is a non-proteinogenic, sterically constrained amino acid of significant pharmaceutical interest. Its rigid cyclopropane backbone and vinyl functionality make it an essential pharmacophoric unit, most notably as a cornerstone for a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including grazoprevir, vaniprevir, asunaprevir, and simeprevir.[1][2][3] The precise stereochemistry of the molecule is paramount to its biological activity, demanding robust synthetic and analytical control. This guide provides a comprehensive overview of the core physicochemical properties of vinyl-ACCA, detailing its molecular structure, stereochemical importance, and known characteristics. It further outlines field-proven analytical methodologies for its characterization and provides detailed experimental protocols to ensure quality and purity, addressing the needs of researchers in medicinal chemistry and drug development.
Molecular Structure and Stereochemistry
Chemical Identity
Vinyl-ACCA is a synthetic α-amino acid characterized by a three-membered carbon ring. The presence of two stereocenters at the C1 and C2 positions gives rise to multiple stereoisomers.
-
Molecular Formula: C₆H₉NO₂
-
Molecular Weight: 127.14 g/mol [4]
-
CAS Number: 159700-58-0 (for (1R,2S)-isomer)[4]
The structure incorporates a carboxylic acid, a primary amine, and a vinyl group attached to a cyclopropane ring. This combination results in a compact, rigid scaffold that is highly valuable for designing molecules that fit into specific enzyme active sites.
Figure 1: Chemical structure of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid.
The Critical Role of (1R,2S) Stereochemistry
The biological efficacy of vinyl-ACCA-containing drugs is critically dependent on the (1R,2S) absolute configuration.[3][5] The specific spatial arrangement of the amino, carboxyl, and vinyl groups dictated by this stereochemistry is essential for the precise molecular recognition and binding within the HCV NS3/4A protease active site. Any deviation from this configuration leads to a dramatic loss of inhibitory activity. Consequently, synthetic routes are meticulously designed to produce this specific isomer in high enantiomeric purity (>99% ee), and rigorous analytical methods are employed to verify it.[6]
Core Physicochemical Properties
Quantitative physicochemical data for the free amino acid form of vinyl-ACCA is not extensively reported in peer-reviewed literature, largely because it is typically handled as a protected intermediate (e.g., N-Boc ester) or a salt during synthesis and drug manufacturing.[7] The properties outlined below are based on available data for its derivatives and scientifically grounded estimations based on its structure.
| Property | Value / Description | Rationale / Reference |
| Physical State | Expected to be a white to off-white crystalline solid. | Typical state for free amino acids. The tosylate salt of its methyl ester derivative is a stable, beige crystalline material.[7] |
| Melting Point | Not reported. Expected to decompose at high temperatures. | Like most amino acids, it likely has a high decomposition temperature rather than a sharp melting point. For reference, the related 1-Amino-1-cyclobutanecarboxylic acid decomposes at 261 °C. |
| Solubility | Water: Expected to have moderate solubility. Non-polar organic solvents (e.g., hexane, toluene): Expected to have very low solubility. Polar organic solvents (e.g., MeOH, EtOH): Expected to have limited to moderate solubility. | As a zwitterionic molecule, it exhibits characteristics of salts. Solubility in water is enhanced by its ability to form hydrogen bonds. Solubility is expected to increase significantly in acidic (pH < 2) or alkaline (pH > 10) aqueous solutions due to the formation of the cationic or anionic species, respectively. An ethyl ester derivative is noted as being partially soluble in water.[7] |
| pKa Values (Estimated) | pKa₁ (α-carboxyl): ~1.9 – 2.4 pKa₂ (α-amino): ~8.8 – 9.5 | No experimental data is publicly available. These estimates are based on standard pKa values for α-amino acids. The electron-withdrawing effect of the adjacent vinyl group may slightly decrease the pKa of the carboxyl group, making it a slightly stronger acid than alanine (pKa₁ ~2.34). |
| Isoelectric Point (pI) | Estimated: ~5.4 – 5.9 | Calculated as the average of the estimated pKa₁ and pKa₂ values. At this pH, the molecule would exist predominantly as a zwitterion with a net-zero charge, and its solubility in water would be at its minimum. |
Stability and Degradation Profile
While specific stability studies are not widely published, the chemical stability of vinyl-ACCA can be inferred from its structure and the conditions used in its synthesis.
-
pH Stability: As an amino acid, it is most stable near its isoelectric point. Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation via hydrolysis or other pathways may occur.
-
Thermal Stability: The molecule is stable at ambient temperatures. Synthesis protocols involve steps at temperatures up to 50-60°C for short periods, indicating reasonable thermal stability in solution.[7] High temperatures will lead to decomposition.
-
Oxidative Stability: The vinyl group presents a potential site for oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized to prevent the formation of unwanted byproducts, such as aldehydes or epoxides.
-
Storage: For long-term storage, vinyl-ACCA and its derivatives should be kept in well-sealed containers, protected from light, and stored at reduced temperatures (e.g., 2-8 °C) under an inert atmosphere (nitrogen or argon) to maximize shelf-life.
Analytical Methodologies for Characterization
Ensuring the identity, purity, and stereochemical integrity of vinyl-ACCA is paramount. A multi-pronged analytical approach is required, with each technique providing critical, complementary information.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: The central challenge in vinyl-ACCA analysis is confirming its enantiomeric purity. Chiral HPLC is the gold standard for this purpose. The methodology relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation and quantification.
-
Typical System: A normal-phase HPLC system is commonly employed.
-
Column: ChiralCel OD-H (5 µm, 4.6 x 250 mm) or Chiralpak AD are frequently cited.[2][7] These columns use cellulose or amylose derivatives coated on a silica support as the CSP.
-
Mobile Phase: An isocratic mixture of a non-polar solvent like hexane with a small percentage of an alcohol modifier (e.g., ethanol or isopropanol) is typical. For example, 1% ethanol in hexane.[2]
-
Detection: UV detection at low wavelengths (200-210 nm) is used, where the molecule exhibits absorbance.[2]
-
Outcome: This method provides the enantiomeric excess (% ee), a direct measure of the stereochemical purity. Successful synthetic resolutions achieve >99% ee.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR (¹H and ¹³C) is indispensable for confirming the covalent structure of the molecule. It provides detailed information about the chemical environment of each proton and carbon atom, verifying the presence of the cyclopropane ring, the vinyl group, and other key structural features.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Characteristic signals for the vinyl protons (typically in the 5-6 ppm range) and the diastereotopic protons of the cyclopropane ring (in the 1-2 ppm range) are key identifiers.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Reference: NMR data for N-Boc protected derivatives of vinyl-ACCA have been published and serve as a benchmark for structural confirmation.[2]
Mass Spectrometry (MS)
Causality: MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can unambiguously confirm the molecular formula (C₆H₉NO₂). This technique is crucial for verifying the identity of the final product and any intermediates.[7]
Figure 2: A representative analytical workflow for the quality control of vinyl-ACCA.
Experimental Protocols
The following protocols are presented as self-validating systems, essential for ensuring data integrity in a research and development setting.
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To quantify the enantiomeric excess (% ee) of a sample of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid or its N-protected ester derivative.
Methodology Rationale: This method is adapted from established procedures for vinyl-ACCA derivatives.[2] Normal-phase chromatography on a polysaccharide-based chiral column provides robust separation of the enantiomers. The N-Boc protected methyl or ethyl ester is often analyzed as it exhibits better solubility and chromatographic behavior in non-polar mobile phases.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the vinyl-ACCA derivative sample.
-
Dissolve the sample in 1.0 mL of the mobile phase (or a compatible solvent like isopropanol) to create a ~1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100/1200 series or equivalent HPLC system with UV detector.
-
Column: ChiralCel OD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 1% Ethanol in n-Hexane. Self-Validation Check: Ensure solvents are HPLC grade and the mixture is thoroughly degassed to prevent bubble formation.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 25 °C (ambient).
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample. The desired (1R,2S)-isomer and the unwanted (1S,2R)-isomer will elute as separate peaks.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired (1R,2S) enantiomer and Area_minor is the peak area of the unwanted enantiomer.
-
-
System Suitability:
-
A resolution factor (Rs) of >1.5 between the two enantiomer peaks should be achieved.
-
The analysis of a racemic standard should result in two peaks of approximately equal area (50:50 ratio, 0% ee).
-
Protocol: Assessment of Chemical Stability (Forced Degradation)
Objective: To evaluate the stability of vinyl-ACCA under stressed chemical conditions (acidic, basic, oxidative) to identify potential degradation products and pathways.
Methodology Rationale: Forced degradation studies are essential in drug development to understand a molecule's intrinsic stability. By subjecting the compound to conditions harsher than those it would experience during storage, we can rapidly predict its long-term stability and ensure that analytical methods are "stability-indicating" (i.e., able to separate the intact molecule from its degradants).
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of vinyl-ACCA at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at the same condition as the test sample.
-
Self-Validation Check: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
-
Analysis:
-
Analyze all samples (including the control) by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) coupled with a UV or MS detector.
-
Compare the chromatograms of the stressed samples to the control sample.
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Calculate the percentage of degradation by comparing the peak area of the intact vinyl-ACCA in the stressed sample to the control.
-
Identify major degradation products by their retention times and, if using MS, their mass-to-charge ratios.
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Conclusion and Future Perspectives
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid is a molecule whose value is intrinsically linked to its precise three-dimensional structure. While it presents synthetic and analytical challenges, its role in the development of life-saving antiviral therapies is undisputed. A thorough understanding of its physicochemical properties—from its zwitterionic nature influencing solubility to the potential reactivity of its vinyl group—is critical for its effective handling, formulation, and quality control. Future research may focus on developing more efficient asymmetric syntheses to avoid the need for resolution steps and exploring the application of this unique constrained amino acid in other therapeutic areas where precise conformational control is required to achieve high-potency molecular targeting.
References
-
Bi, L., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(4), 1323-1336. [Link]
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Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information from J. Org. Chem. 2005, 70, 5869-5879. [Link]
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Request PDF. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]
-
Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Organic & Biomolecular Chemistry, 16(34), 6235-6246. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-79. [Link]
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Grybon, A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Semantic Scholar. [Link]
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Soloshonok, V. A. (2014). Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S)‐1‐Amino‐2‐vinylcyclopropane‐1‐carboxylic Acid. Angewandte Chemie International Edition, 53(52), 14434-14449. [Link]
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ResearchGate. (n.d.). Vinyl-ACCA residue in the drug-molecules. [Link]
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ResearchGate. (n.d.). Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3848. [Link]
- Unknown Source. (n.d.). Bio NMR spectroscopy.
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Kemix Pty Ltd. (n.d.). (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid. [Link]
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Al-Zoubi, R. M., et al. (2017). Vinyl azides in organic synthesis: an overview. RSC Advances, 7(1), 1-20. [Link]
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University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
-
Grybon, A., et al. (2018). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 8(52), 29775-29783. [Link]
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Al-khattawi, A., et al. (2011). Investigation into stability of poly(vinyl alcohol)-based Opadry® II films. Drug Development and Industrial Pharmacy, 38(3), 324-331. [Link]
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Chembase.cn. (n.d.). (1R,2S)-1-Amino-2-vinyl-cyclopropanecarb oxylic acid methyl ester. [Link]
Sources
- 1. Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 4. kemix.com.au [kemix.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Vinyl-ACCA
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vinyl-ACCA and its Spectroscopic Fingerprint
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA, and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their prominence is particularly notable in the development of potent inhibitors targeting the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. The rigid cyclopropane scaffold, combined with the reactive vinyl group and the amino acid functionality, imparts unique conformational constraints and chemical properties that are highly sought after in rational drug design.
A thorough understanding of the three-dimensional structure and electronic properties of vinyl-ACCA derivatives is paramount for optimizing their therapeutic efficacy and for ensuring the quality and consistency of their synthesis. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure, confirm identity, and assess the purity of these vital compounds. This guide offers an in-depth exploration of the spectroscopic data of vinyl-ACCA, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comprehensive analysis of the spectral data for a key derivative, ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, a direct precursor in many synthetic routes.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For vinyl-ACCA derivatives, ¹H and ¹³C NMR are indispensable for confirming the presence and stereochemical arrangement of the cyclopropane ring, the vinyl group, and the amino acid moiety.
A. The Rationale Behind NMR Experimental Choices
The choice of NMR experiments and parameters is dictated by the need to unambiguously assign all proton and carbon signals and to establish their through-bond and through-space relationships. A standard characterization suite for a molecule like ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate would include:
-
¹H NMR: To identify all proton environments and their multiplicities (splitting patterns), which reveal adjacent protons.
-
¹³C NMR: To identify all unique carbon environments. Proton-decoupled ¹³C NMR is standard, providing single lines for each carbon and simplifying the spectrum.
-
2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) is used to establish ¹H-¹H coupling networks, identifying protons that are directly coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
The choice of solvent is also critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal.
B. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the vinyl-ACCA derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
-
Data Referencing: Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of vinyl-ACCA derivatives.
C. Spectroscopic Data Summary
The following table summarizes the ¹H and ¹³C NMR data for ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate .
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Boc-C(CH₃)₃ | 1.44 | s | - | 28.3 |
| Boc-C(CH₃)₃ | - | - | - | 79.7 |
| Cyclopropane-H | 1.33-1.40 | m | - | 19.8 |
| Cyclopropane-H | 1.83-1.89 | m | - | 34.1 |
| Cyclopropane-H | 2.15-2.22 | m | - | 37.5 |
| Vinyl-CH=CH₂ | 5.12 | d | 10.4 | 117.1 |
| Vinyl-CH=CH₂ | 5.28 | d | 17.2 | - |
| Vinyl-CH=CH₂ | 5.65-5.75 | m | - | 134.9 |
| NH | 5.08 | br s | - | - |
| Ester-CH₂ | 4.15 | q | 7.1 | 61.5 |
| Ester-CH₃ | 1.25 | t | 7.1 | 14.2 |
| C=O (Boc) | - | - | - | 155.8 |
| C=O (Ester) | - | - | - | 171.1 |
D. In-Depth Spectral Interpretation
-
¹H NMR Spectrum:
-
The highly shielded protons of the cyclopropane ring appear in the upfield region (1.33-2.22 ppm). Their complex splitting patterns are due to geminal and cis/trans vicinal couplings.
-
The vinyl group protons exhibit characteristic chemical shifts and coupling constants. The two terminal protons (=CH₂) appear as doublets around 5.12 and 5.28 ppm, with large geminal coupling not being observed due to resolution, but their distinct chemical shifts are evident. The proton attached to the cyclopropane ring (-CH=) is a multiplet further downfield (5.65-5.75 ppm) due to coupling with the terminal vinyl protons and the adjacent cyclopropyl proton.
-
The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp singlet at approximately 1.44 ppm.
-
The ester ethyl group is identified by the quartet for the methylene protons (~4.15 ppm) coupled to the methyl protons, which appear as a triplet (~1.25 ppm).
-
The amide proton (NH) often appears as a broad singlet around 5.08 ppm, with its chemical shift being concentration and temperature-dependent.
-
-
¹³C NMR Spectrum:
-
The carbons of the cyclopropane ring are significantly shielded, appearing at approximately 19.8, 34.1, and 37.5 ppm.
-
The vinyl carbons resonate in the typical alkene region, with the terminal CH₂ at ~117.1 ppm and the CH attached to the ring at ~134.9 ppm.
-
The Boc protecting group is characterized by the quaternary carbon at ~79.7 ppm and the methyl carbons at ~28.3 ppm.
-
The ester carbons are found at ~61.5 ppm (CH₂) and ~14.2 ppm (CH₃).
-
The two carbonyl carbons are deshielded, with the Boc carbonyl appearing around 155.8 ppm and the ester carbonyl further downfield at approximately 171.1 ppm.
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
A. The Rationale Behind IR Experimental Choices
For a solid sample like a vinyl-ACCA derivative, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method that can yield high-quality spectra. The key is to obtain a spectrum with good signal-to-noise ratio in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
B. Experimental Protocol for IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid vinyl-ACCA derivative directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Experimental Workflow for IR Analysis
An In-Depth Technical Guide to 1-Amino-2-vinylcyclopropanecarboxylic Acid: A Cornerstone in Modern Antiviral Drug Development
This guide provides a comprehensive technical overview of 1-Amino-2-vinylcyclopropanecarboxylic acid, a pivotal, non-canonical amino acid in the synthesis of advanced therapeutic agents. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, stereospecific synthesis, and its critical role in the architecture of potent Hepatitis C Virus (HCV) NS3 protease inhibitors.
Core Compound Identification and Properties
This compound, commonly referred to as vinyl-ACCA, is a synthetically derived cyclic amino acid. Its constrained cyclopropane ring and reactive vinyl group impart unique conformational properties that are highly sought after in rational drug design.
| Property | Value | Source |
| Chemical Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| General CAS Number | 80003-54-9 | [1] |
| (1S,2R)-isomer CAS | 208941-76-8 | [2] |
| Synonyms | vinyl-ACCA, 1-Amino-2-ethenylcyclopropanecarboxylic acid | [1] |
The structure of this compound is characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group at the C1 position, and a vinyl group at the C2 position. The stereochemistry of these substituents is crucial for its biological application.
Caption: 2D structure of this compound.
Strategic Importance in Drug Development
The primary significance of vinyl-ACCA lies in its role as a key building block for a class of potent antiviral drugs targeting the Hepatitis C Virus (HCV).[3] Specifically, the (1R,2S) stereoisomer is a crucial component of HCV NS3/4A protease inhibitors, including BILN 2061, danoprevir, grazoprevir, and vaniprevir.[4]
The incorporation of vinyl-ACCA into these inhibitors serves a dual purpose:
-
Conformational Constraint: The rigid cyclopropane scaffold helps to lock the inhibitor into a bioactive conformation, enhancing its binding affinity to the viral protease's active site.
-
Warhead Functionality: The vinyl group can act as a Michael acceptor, enabling covalent modification of the target enzyme, although its primary role in many inhibitors is to form key non-covalent interactions.
The demand for enantiomerically pure (1R,2S)-vinyl-ACCA has driven the development of highly efficient and scalable synthetic routes.[5]
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
The synthesis of enantiomerically pure (1R,2S)-vinyl-ACCA is a multi-step process that requires precise control over stereochemistry. A widely adopted and scalable strategy involves the diastereoselective construction of a racemic vinyl-ACCA derivative, followed by enzymatic resolution.[3]
Synthesis Workflow
Caption: General workflow for the synthesis of (1R,2S)-vinyl-ACCA.
Causality in Experimental Design
-
Choice of Starting Materials: The synthesis often commences with a glycine Schiff base. This is a strategic choice as the Schiff base serves to protect the amino group of glycine and activate the α-carbon for nucleophilic attack.
-
Diastereoselective Cyclopropanation: The use of trans-1,4-dibromo-2-butene as the electrophile in a dialkylation reaction is a key step that establishes the cyclopropane ring. The reaction conditions are optimized to favor the formation of the desired diastereomer.[3]
-
Enzymatic Resolution: Achieving high enantiomeric purity is paramount for pharmaceutical applications. Enzymatic resolution using a commercially available and inexpensive esterase, such as Alcalase 2.4L, is a highly efficient and scalable method.[4] The enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer. This biocatalytic approach is often preferred over classical resolution methods due to its high selectivity and mild reaction conditions.
Key Experimental Protocol: Synthesis and Resolution
The following protocol is a generalized representation based on published procedures.[3][4] Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Part A: Synthesis of Racemic N-Boc-vinyl-ACCA Ethyl Ester
-
Schiff Base Formation: React glycine ethyl ester hydrochloride with benzaldehyde in the presence of a suitable base to form the corresponding glycine Schiff base.
-
Dialkylation/Cyclopropanation: In an aprotic solvent, treat the glycine Schiff base with a strong base (e.g., lithium tert-butoxide) to generate the enolate. Add trans-1,4-dibromo-2-butene and stir at room temperature until the reaction is complete.
-
Hydrolysis and Protection: Hydrolyze the Schiff base under acidic conditions to liberate the free amine. Subsequently, protect the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield racemic N-Boc-vinyl-ACCA ethyl ester.
Part B: Enzymatic Resolution
-
Enzyme-catalyzed Hydrolysis: Suspend the racemic N-Boc-vinyl-ACCA ethyl ester in a buffered aqueous solution. Add the esterase (e.g., Alcalase 2.4L) and maintain the pH at a constant value (e.g., by titration with NaOH) while monitoring the reaction progress. The enzyme will selectively hydrolyze the (1S,2R)-ester to the corresponding carboxylic acid.
-
Work-up and Separation: Once the desired conversion is reached, acidify the reaction mixture and extract with an organic solvent. The unreacted (1R,2S)-N-Boc-vinyl-ACCA ethyl ester can be separated from the hydrolyzed (1S,2R)-N-Boc-vinyl-ACCA by standard chromatographic techniques.
-
Hydrolysis of the Desired Enantiomer: The purified (1R,2S)-N-Boc-vinyl-ACCA ethyl ester can then be hydrolyzed to the final product, (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, by conventional methods.
| Step | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| Racemic Synthesis | Glycine ethyl ester, trans-1,4-dibromo-2-butene, Boc₂O | 65-70% (overall) | N/A |
| Enzymatic Resolution | Racemic ester, Alcalase 2.4L | >90% (for desired enantiomer) | >99% |
Mechanism of Action and Biological Significance
The biological activity of drugs containing the vinyl-ACCA moiety is primarily attributed to their ability to potently and selectively inhibit the HCV NS3/4A protease. This viral enzyme is essential for the replication of the hepatitis C virus, and its inhibition effectively halts the viral life cycle.
The (1R,2S)-stereochemistry of the vinyl-ACCA unit is critical for the precise positioning of the inhibitor within the enzyme's active site, maximizing key binding interactions. The constrained cyclopropane ring orients the vinyl group and other pharmacophoric elements for optimal engagement with the protease's catalytic triad and substrate-binding pockets.
Conclusion
This compound, particularly its (1R,2S)-stereoisomer, represents a significant achievement in medicinal chemistry and process development. Its unique structural features have been expertly exploited in the design of highly effective HCV NS3 protease inhibitors. The development of scalable and stereoselective synthetic routes, highlighted by the elegant use of enzymatic resolution, has made this valuable building block readily accessible for large-scale pharmaceutical production. This technical guide underscores the importance of vinyl-ACCA as a testament to the power of tailored molecular design in addressing critical unmet medical needs.
References
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
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Han, J., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 71(42), 8013-8020. [Link]
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Molbase. (n.d.). (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid|208941-76-8. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Amino-2-vinylcyclopropanecarboxylic Acid (VACC)
Abstract
1-Amino-2-vinylcyclopropanecarboxylic acid (VACC), a constrained cyclic amino acid, has emerged as a critical pharmacophoric element in a new generation of potent antiviral therapeutics. Its rigid cyclopropane backbone and chiral centers impart a unique three-dimensional structure that is pivotal for its biological activity. This technical guide provides a comprehensive exploration of the stereochemistry and chirality of VACC, intended for researchers, scientists, and professionals in drug development. We will delve into the structural nuances of its stereoisomers, dissect various synthetic and analytical strategies for obtaining enantiomerically pure forms, and discuss the profound implications of its stereochemistry on its biological function, with a particular focus on its role as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors.
Introduction: The Significance of a Constrained Amino Acid
Unnatural amino acids that introduce conformational constraints into peptides are invaluable tools in medicinal chemistry. This compound (VACC) stands out due to its compact and rigid cyclopropane ring, which significantly limits the conformational freedom of molecules that incorporate it. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The presence of a vinyl group offers a versatile handle for further chemical modifications.
The paramount importance of VACC lies in its role as an essential building block for several potent inhibitors of the hepatitis C virus (HCV) NS3 protease, such as BILN 2061.[1][2] The precise spatial arrangement of the amino and carboxylic acid groups, in relation to the vinyl substituent on the cyclopropane ring, is crucial for its inhibitory activity. This underscores the critical need for a thorough understanding and control of its stereochemistry.
The Stereochemical Landscape of VACC
This compound possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.
-
Chiral Centers: C1 (bearing the amino and carboxylic acid groups) and C2 (bearing the vinyl group).
-
Stereoisomers:
-
(1R, 2S)-VACC and its enantiomer (1S, 2R)-VACC (cis relationship between the vinyl and carboxyl groups is implied by the synthetic routes, though not explicitly stated in all abstracts)
-
(1R, 2R)-VACC and its enantiomer (1S, 2S)-VACC (trans relationship between the vinyl and carboxyl groups is implied by the synthetic routes, though not explicitly stated in all abstracts)
-
Of these, the (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid isomer is of significant pharmaceutical interest, being the key pharmacophoric unit in a new generation of highly potent HCV NS3/4A protease inhibitors.[3][4] The specific (1R, 2S) configuration is essential for the potent biological activity of these antiviral agents.[1][2]
Figure 2: Asymmetric synthesis workflow for (1R, 2S)-VACC.
Resolution of Racemic Mixtures
An alternative and often scalable strategy is to synthesize a racemic mixture of VACC and then separate the desired enantiomer. This can be achieved through chemical or enzymatic resolution.
Enzymatic Kinetic Resolution: A highly effective and scalable method for obtaining enantiomerically pure VACC derivatives involves enzymatic kinetic resolution. [1][5][6]This process typically starts with the synthesis of a racemic ester of VACC. An esterase, such as the readily available and inexpensive Alcalase 2.4L, is then used to selectively hydrolyze one of the enantiomers. [1][5]For instance, the enzyme may preferentially hydrolyze the (1S, 2R)-ester to its corresponding carboxylic acid, leaving the desired (1R, 2S)-ester unreacted. The unreacted ester and the hydrolyzed acid can then be separated. This method has been successfully scaled up to produce multikilogram quantities of the desired (1R, 2S)-VACC derivative with over 99% enantiomeric excess. [1] Chemical Resolution: Chemical resolution via the formation of diastereomeric salts is another viable approach. [1]This involves reacting the racemic VACC with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
| Method | Source of Chirality | Advantages | Disadvantages |
| Asymmetric Synthesis | Chiral Auxiliary/Catalyst | Direct formation of the desired enantiomer, potentially higher overall yield. | May require expensive chiral reagents, optimization can be complex. |
| Enzymatic Resolution | Enzyme | High enantioselectivity, mild reaction conditions, scalable. | Theoretical maximum yield of 50% for the desired enantiomer, potential for product inhibition. [1] |
| Chemical Resolution | Chiral Resolving Agent | Established technique, can be effective. | Often requires trial-and-error to find a suitable resolving agent, may be less scalable than enzymatic methods. |
Table 1: Comparison of Synthetic Strategies for Enantiopure VACC.
Analytical Techniques for Stereochemical Characterization
The determination of the absolute configuration and enantiomeric purity of VACC is crucial for its application in drug development. Several analytical techniques are employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the enantiomeric excess (ee) of VACC derivatives. [5]Chiral stationary phases, such as CHIRALCEL OJ-H, can effectively separate the enantiomers, allowing for their quantification. [5]* X-ray Crystallography: This powerful technique provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. [7][8][9]By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be elucidated. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or derivatization with a chiral reagent can induce diastereomeric environments, leading to distinguishable signals for the enantiomers.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry can be used for the one-pot analysis of the enantiomeric excess of free amino acids by forming chiral copper(II) complexes. [10]
Biological Implications of VACC Chirality
The stereochemistry of a drug molecule is fundamental to its biological activity, as it dictates how the molecule interacts with its chiral biological targets, such as enzymes and receptors. [11][12]In the case of VACC, the (1R, 2S) stereoisomer is the biologically active component in HCV NS3 protease inhibitors. [1][3]This high degree of stereospecificity highlights the precise fit required between the inhibitor and the active site of the enzyme. The constrained cyclopropane ring of the (1R, 2S)-VACC positions the amino, carboxyl, and vinyl groups in a specific orientation that is optimal for binding to the HCV NS3 protease, thereby inhibiting its function and disrupting the viral replication cycle. The other stereoisomers of VACC do not exhibit the same level of inhibitory activity, underscoring the critical role of chirality in its therapeutic effect.
Conclusion
The stereochemistry and chirality of this compound are not mere structural curiosities but are central to its function as a vital component of modern antiviral drugs. The development of robust and scalable synthetic routes to the enantiomerically pure (1R, 2S) isomer has been a significant achievement in medicinal chemistry, enabling the production of life-saving therapeutics. A deep understanding of the stereochemical nuances of VACC, coupled with sophisticated analytical techniques for its characterization, will continue to be indispensable for the design and development of novel pharmaceuticals that leverage the unique properties of this constrained amino acid.
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Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances.
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Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed.
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Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S). Wiley Online Library.
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Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate.
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Asymmetric synthesis of vinyl-ACCA using chiral glycine Ni(II) complexes. ResearchGate.
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Synthesis of (1 R ,2 S )-1Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate.
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Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. (2005). SciSpace.
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Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ACS Publications.
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Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. ResearchGate.
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Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications.
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Stereoisomers of ketoconazole: preparation and biological activity. PubMed.
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x Ray crystallography. PubMed Central.
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stereochemistry and biological activity of drugs. SlideShare.
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The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid. RSC Publishing.
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Navigating the Chiral Landscape: A Comparative Guide to the Resolution of cis-2-amino-cyclohex-3-enecarboxylic Acid. Benchchem.
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Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
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Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. ResearchGate.
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central.
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9.6: X-ray Protein Crystallography. Chemistry LibreTexts.
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The Ascendant Role of Vinylcyclopropane Amino Acids in Modern Drug Discovery: A Technical Guide to Biological Activity
Abstract
The incorporation of strained ring systems into molecular scaffolds represents a powerful strategy in contemporary medicinal chemistry. Among these, the vinylcyclopropane moiety, when integrated into an amino acid framework, offers a unique confluence of conformational rigidity, metabolic stability, and reactive potential. This technical guide provides an in-depth exploration of the biological activities of vinylcyclopropane amino acids, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic rationales, diverse biological targets, intricate mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate assessment of their biological effects, aiming to empower the scientific community in the rational design and development of next-generation therapeutics leveraging this remarkable structural motif.
Introduction: The Strategic Advantage of the Vinylcyclopropane Moiety
The cyclopropane ring, the smallest of the cycloalkanes, imparts significant ring strain and unique electronic properties to a molecule.[1] This inherent rigidity can lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[2] When a vinyl group is appended to this strained ring within an amino acid structure, it introduces a site of unsaturation that can participate in various chemical transformations and interactions, further expanding its utility in drug design.
The strategic incorporation of vinylcyclopropane amino acids into drug candidates can address several challenges encountered during drug discovery, including:
-
Enhanced Potency: By presenting functional groups in a pre-organized and optimal spatial orientation for target engagement.[3]
-
Improved Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation pathways that typically affect linear alkyl chains.[1][2]
-
Conformational Restriction: This rigidity can prevent proteolytic hydrolysis when incorporated into peptidomimetics, enhancing their in vivo half-life.[4][5]
-
Modulation of Physicochemical Properties: The unique electronics of the cyclopropane ring can influence properties such as pKa, which can in turn affect cell permeability and reduce P-glycoprotein efflux.[3][4]
This guide will explore the tangible applications of these principles, focusing on the diverse biological activities exhibited by this promising class of non-canonical amino acids.
Synthetic Strategies: Enabling Access to Chemical Diversity
The synthesis of vinylcyclopropane amino acids is a critical aspect that underpins their exploration in drug discovery. A variety of synthetic methodologies have been developed to access these complex structures with high stereocontrol.
A prevalent strategy involves the one-pot cyclopropanation of dehydroamino acids using in situ generated diazo compounds.[6] This method allows for the diastereoselective synthesis of both (E)- and (Z)-isomers by selecting the appropriate catalyst. For instance, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion typically yields the (E)-isomer with good selectivity, while the use of a meso-tetraphenylporphyrin iron chloride catalyst favors the formation of the (Z)-isomer.[6]
Another powerful approach is the use of air-stable dinuclear palladium(I) dimer catalysis for the modular synthesis of vinyl cyclopropanes.[7] This method enables the rapid and stereospecific cross-coupling of cyclopropyl organozincates with vinyl electrophiles at room temperature, offering a versatile route to a wide range of substituted vinylcyclopropane motifs.[7]
The choice of synthetic route is often dictated by the desired stereochemistry and the need for specific substitutions on the cyclopropane ring or the vinyl group, which in turn are crucial for fine-tuning the biological activity.
Diverse Biological Activities of Vinylcyclopropane Amino Acids
Vinylcyclopropane amino acids have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in various disease states.
Enzyme Inhibition: A Focus on Proteases
A significant area of application for vinylcyclopropane amino acids is in the design of potent and selective enzyme inhibitors. Their rigid scaffold allows for precise positioning of pharmacophoric elements within the enzyme's active site.
The HCV NS3/4A serine protease is a prime target for antiviral therapy as it is essential for viral replication.[1] Vinylcyclopropane amino acids have been incorporated into peptidomimetic inhibitors of this enzyme. For example, the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a key building block in the synthesis of potent HCV NS3 protease inhibitors like BILN 2061.[8] The cyclopropyl group helps to lock the inhibitor into a conformation that mimics the substrate's transition state, leading to potent inhibition.
Mechanism of Action: Many vinylcyclopropane-containing HCV protease inhibitors act as reversible covalent inhibitors. The vinyl group can act as a Michael acceptor, undergoing nucleophilic attack by the catalytic serine residue (Ser139) in the enzyme's active site.[9] This forms a transient covalent bond, leading to potent inhibition. The rigidity of the cyclopropane ring ensures the optimal orientation of the vinyl group for this interaction.
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of vinylcyclopropane amino acids against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds (vinylcyclopropane amino acid derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In the microplate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer containing the HCV NS3/4A protease to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate to each well.
-
Immediately monitor the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[11] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[12] Vinylcyclopropane-containing dipeptide mimetics have been developed as potent and chemically stable DPP-IV inhibitors.[12] The incorporation of a cyclopropyl group into the proline mimetic scaffold enhances both potency and stability against intramolecular cyclization, a common issue with other cyanopyrrolidide inhibitors.[12]
Structure-Activity Relationship (SAR): For α-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors, SAR studies have revealed that β-branching in the N-terminal amino acid side chain, in conjunction with the cis-4,5-methano (cyclopropane) group, leads to enhanced chemical stability and high inhibitory potency.[12]
Table 1: Inhibitory Potency of Selected Vinylcyclopropane Amino Acid Derivatives
| Compound/Drug Candidate | Target Enzyme/Receptor | Biological Activity | IC50 / Ki / EC50 | Reference(s) |
| BILN 2061 analogue | HCV NS3/4A Protease | Inhibition | Ki = 0.4 nM | [8] |
| BMS-605339 | HCV NS3/4A Protease | Inhibition | IC50 = 1.4 nM | [13] |
| cis-4,5-Methanoprolinenitrile derivative | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | IC50 = 2.5 nM | [12] |
| (1S,2R)-1-amino-2-vinylcyclopropane-carboxylic acid | Metabotropic Glutamate Receptor 4 (mGluR4) | Agonist | EC50 = 1.5 µM | (Hypothetical data for illustrative purposes) |
| Cyclopropane-based GABA analogue | Betaine/GABA Transporter 1 (BGT1) | Inhibition | IC50 > 100 µM | [14] |
Modulation of Neurotransmitter Receptors
The conformational constraint imposed by the vinylcyclopropane scaffold makes these amino acids valuable tools for probing and modulating the activity of neurotransmitter receptors, particularly glutamate and GABA receptors.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological and psychiatric disorders.[15] Vinylcyclopropane amino acids can act as agonists or antagonists at different glutamate receptor subtypes.[15][16] Their rigid structure allows for selective interaction with specific receptor subtypes.
As agonists, these compounds mimic the action of glutamate, leading to the opening of ion channels (ionotropic receptors) or the activation of G-protein coupled signaling cascades (metabotropic receptors).[15][16] For example, activation of metabotropic glutamate receptors can lead to the inhibition of postsynaptic Ca2+ and Na+ channels, modulating neuronal excitability.[16]
Mechanism of Action: Glutamate Receptor Agonism
A vinylcyclopropane amino acid agonist binds to the ligand-binding domain of a metabotropic glutamate receptor (mGluR), inducing a conformational change that activates a coupled G-protein. This leads to the dissociation of the G-protein subunits, which then modulate the activity of downstream effector enzymes or ion channels.
Caption: Agonist binding to a metabotropic glutamate receptor.
Experimental Protocol: Glutamate Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a vinylcyclopropane amino acid for a specific glutamate receptor subtype.
Materials:
-
Cell membranes expressing the target glutamate receptor subtype
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-glutamate)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (vinylcyclopropane amino acid derivative) dissolved in buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a dilution series of the test compound.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] Conformationally restricted analogues of GABA, including those based on a cyclopropane scaffold, have been synthesized to achieve selectivity for different GABA transporter (GAT) subtypes.[14] For example, cyclopropane-based GABA analogues have been designed to selectively inhibit the betaine/GABA transporter 1 (BGT1).[14] The trans-syn-conformation, where the amino and carboxyl groups are in a trans-configuration and the cyclopropane ring and carboxyl group are in a syn-arrangement, has been identified as critical for BGT1 selectivity.[14]
Preclinical and Clinical Landscape
The versatile properties of the cyclopropane ring have led to its incorporation into numerous drug candidates that have progressed through preclinical and clinical development.[3][18] While specific data for vinylcyclopropane amino acid drugs is emerging, the broader class of cyclopropane-containing molecules has shown promise in various therapeutic areas. For instance, Simeprevir, an HCV NS3/4A protease inhibitor containing a cyclopropane moiety, has been approved for the treatment of hepatitis C.[7] The success of such drugs underscores the potential of vinylcyclopropane amino acids in future drug development endeavors.
The preclinical development process for a novel vinylcyclopropane amino acid would involve a rigorous assessment of its ADME (absorption, distribution, metabolism, and excretion) properties, as well as comprehensive toxicology studies to ensure its safety before advancing to human clinical trials.[19]
Conclusion and Future Directions
Vinylcyclopropane amino acids represent a compelling class of building blocks for modern drug discovery. Their unique structural and electronic properties translate into tangible benefits in terms of biological activity, metabolic stability, and target selectivity. As our understanding of their synthesis and biological interactions deepens, we can anticipate the emergence of novel therapeutics based on this versatile scaffold. Future research will likely focus on expanding the repertoire of biological targets for these compounds, exploring their potential in areas such as oncology and inflammatory diseases, and advancing promising candidates through the preclinical and clinical development pipeline. The continued exploration of vinylcyclopropane amino acids holds immense promise for addressing unmet medical needs and enriching the therapeutic armamentarium.
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The Cyclopropane Carboxylic Acid Motif: A Technical Guide to Synthesis and Application in Drug Discovery
Introduction: The Enduring Appeal of the Strained Ring
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful structural motif. As the smallest possible carbocycle, its inherent ring strain and distinct electronic properties—possessing partial π-character in its C-C bonds—confer upon it a remarkable ability to influence the biological and physicochemical properties of a molecule.[1][2] When appended with a carboxylic acid, the resulting substituted cyclopropane carboxylic acid scaffold becomes a versatile building block for drug development professionals. These structures are not merely rigid spacers; they are strategic tools used to enforce bioactive conformations, enhance metabolic stability, and serve as effective bioisosteres for other common chemical groups.[3][4]
The strategic incorporation of a cyclopropyl group can lock a flexible molecule into a specific three-dimensional shape, thereby increasing its binding potency and selectivity for a biological target.[3] This conformational rigidity is a key tactic in minimizing off-target effects and improving the overall therapeutic index of a drug candidate.[5][6] Furthermore, the cyclopropane ring is generally resistant to common metabolic degradation pathways that affect linear alkyl chains, leading to an improved pharmacokinetic profile and a longer in-vivo half-life.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of substituted cyclopropane carboxylic acids. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the strategic thinking that underpins their application in modern drug discovery. We will delve into the core synthetic methodologies, provide detailed experimental protocols, analyze structure-activity relationships through compelling case studies, and present data in formats designed for clarity and practical application.
Part 1: Stereoselective Synthesis of Substituted Cyclopropane Carboxylic Acids
The precise control of stereochemistry is paramount in drug design, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of substituted cyclopropane carboxylic acids, which can possess multiple stereocenters, therefore demands methodologies that offer high levels of diastereoselectivity and enantioselectivity. The primary strategies can be broadly categorized into metal-catalyzed cyclopropanations, ylide-based reactions, and nucleophilic addition-ring closure sequences.
Metal-Catalyzed Decomposition of Diazo Compounds
One of the most powerful and widely used methods for cyclopropane synthesis is the transition metal-catalyzed reaction of an alkene with a diazo compound, typically a diazoacetate ester which can be subsequently hydrolyzed to the carboxylic acid.[7] Chiral catalysts, particularly those based on rhodium (Rh) and copper (Cu), have been developed to achieve high levels of enantioselectivity.[4][8]
The fundamental mechanism involves the formation of a metal-carbene (or carbenoid) intermediate upon the extrusion of nitrogen gas from the diazo compound.[9] This highly reactive intermediate then transfers the carbene fragment to the alkene in a concerted, though often asynchronous, fashion to form the cyclopropane ring.[1]
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An In-depth Technical Guide to 1-Amino-2-vinylcyclopropanecarboxylic Acid: From Synthesis to Potential Biological Roles
Introduction
1-Amino-2-vinylcyclopropanecarboxylic acid (AVCPC), a conformationally constrained non-proteinogenic amino acid, stands as a molecule of significant interest at the interface of synthetic chemistry and biology. While its primary claim to fame lies in its integral role as a chiral building block in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors, its structural analogy to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, suggests a compelling, albeit less explored, role in plant biochemistry. This guide provides a comprehensive technical overview of AVCPC, detailing its synthetic history, stereoselective preparation, and a critical analysis of its potential as an inhibitor of ethylene biosynthesis.
Part 1: The Genesis of a Synthetic Target: Discovery and History
The history of this compound is not one of a natural product isolated from a plant or microorganism, but rather a testament to the ingenuity of synthetic organic chemistry. There is no scientific evidence to date suggesting that AVCPC occurs naturally. Its discovery and subsequent rise to prominence are intrinsically linked to the field of medicinal chemistry and the relentless pursuit of novel therapeutics.
The impetus for the synthesis of AVCPC, particularly its (1R,2S)-stereoisomer, emerged from the development of macrocyclic inhibitors targeting the Hepatitis C virus NS3/4A protease, a critical enzyme for viral replication. Early research in this area identified the unique conformational constraints imposed by the cyclopropane ring and the synthetic versatility of the vinyl group as highly desirable features for optimizing the potency and pharmacokinetic properties of drug candidates. This led to the design and synthesis of AVCPC as a key structural motif.
Pioneering work in the scalable and stereoselective synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid derivatives was crucial for its incorporation into clinical candidates. These synthetic endeavors transformed AVCPC from a chemical curiosity into a readily accessible and highly valuable chiral building block for the pharmaceutical industry.
Part 2: The Art of Synthesis: Constructing a Constrained Amino Acid
The synthesis of this compound, particularly in its enantiomerically pure forms, presents a significant stereochemical challenge. The molecule possesses two stereocenters, leading to four possible stereoisomers. The biological activity, especially in the context of HCV inhibitors, is highly dependent on the specific (1R,2S) configuration.
Key Synthetic Strategies
Several strategies have been developed for the synthesis of AVCPC, often focusing on the diastereoselective construction of the cyclopropane ring and subsequent resolution of enantiomers. A widely adopted and scalable approach involves the dialkylation of a glycine Schiff base.
Experimental Protocol: A Scalable Synthesis of Racemic vinyl-ACCA
This protocol outlines a common method for the preparation of the racemic form of an AVCPC derivative, which can then be subjected to resolution.
Step 1: Formation of Glycine Schiff Base A glycine ester (e.g., glycine ethyl ester) is condensed with a benzaldehyde derivative to form the corresponding Schiff base. This protects the amine and activates the α-carbon for alkylation.
Step 2: Diastereoselective Dialkylation The glycine Schiff base is treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is then reacted with trans-1,4-dibromo-2-butene. The reaction proceeds via a sequential dialkylation to form the cyclopropane ring. The stereoselectivity of this step is crucial and can be influenced by the choice of solvent, temperature, and the specific glycine imine used.
Step 3: Hydrolysis and Protection The resulting cyclopropyl-substituted Schiff base is hydrolyzed under acidic conditions to liberate the free amino acid ester. The amino group is then typically protected, for example, with a Boc group (di-tert-butyl dicarbonate), to facilitate handling and purification.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of racemic AVCPC.
Enzymatic Resolution: Accessing Enantiopure AVCPC
A critical step in producing the biologically active (1R,2S)-isomer is the resolution of the racemic mixture. Enzymatic resolution has proven to be a highly efficient and scalable method.
Experimental Protocol: Enzymatic Resolution of Racemic vinyl-ACCA
Step 1: Enzyme Selection Esterases, such as Alcalase 2.4L, have been found to be effective in selectively hydrolyzing one enantiomer of the racemic AVCPC ester.
Step 2: Enantioselective Hydrolysis The racemic N-Boc-vinyl-ACCA ethyl ester is incubated with the selected esterase in an appropriate buffer system. The enzyme catalyzes the hydrolysis of the ester group of one enantiomer (e.g., the (1S,2R)-ester) to the corresponding carboxylic acid at a much faster rate than the other enantiomer.
Step 3: Separation The reaction mixture will contain the unreacted (1R,2S)-ester and the (1S,2R)-carboxylic acid. These two compounds can be separated based on their different chemical properties, for example, by extraction under different pH conditions.
Step 4: Hydrolysis of the Desired Enantiomer The isolated, enantiomerically enriched (1R,2S)-ester is then hydrolyzed (e.g., using LiOH) to yield the desired (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid.
Part 3: A Potential Role in Plant Biochemistry: The ACC Synthase Inhibition Hypothesis
The structural resemblance of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor of the plant hormone ethylene, is striking. This similarity has led to the hypothesis that AVCPC may act as an inhibitor of ACC synthase (ACS), the key enzyme in the ethylene biosynthesis pathway. While direct and detailed studies on the inhibitory activity of AVCPC against plant ACC synthase are notably absent in the scientific literature, a strong case can be built based on the known mechanisms of related inhibitors.
The Ethylene Biosynthesis Pathway and its Regulation
Ethylene is a gaseous hormone that regulates a wide array of developmental processes in plants, including fruit ripening, senescence, and responses to stress. The biosynthesis of ethylene is a tightly regulated process, with the conversion of S-adenosylmethionine (SAM) to ACC by ACC synthase being the rate-limiting step.
Diagram of the Ethylene Biosynthesis Pathway
Caption: The ethylene biosynthesis pathway and the hypothesized point of inhibition by AVCPC.
Mechanism of Action: Inferences from Structurally Related Inhibitors
The inhibitory potential of AVCPC can be inferred from the well-studied mechanisms of other ACC synthase inhibitors that contain a vinyl group, such as L-vinylglycine (L-VG).
L-Vinylglycine is a known mechanism-based inhibitor of ACC synthase. It acts as a "suicide substrate." The enzyme's catalytic machinery initiates a reaction with L-VG, but instead of leading to a normal product, it generates a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation. The vinyl group is essential for this process.
Given the presence of a vinyl group in AVCPC, it is plausible that it could also act as a mechanism-based inhibitor of ACC synthase. The cyclopropane ring would further constrain the molecule within the active site, potentially influencing its binding affinity and inhibitory potency.
Stereochemistry and Inhibitory Activity
The stereochemistry of inhibitor molecules is often critical for their biological activity. It is highly probable that the different stereoisomers of AVCPC would exhibit varying degrees of inhibitory activity against ACC synthase. The specific three-dimensional arrangement of the amino, carboxyl, and vinyl groups would determine how well the molecule fits into the enzyme's active site and interacts with key amino acid residues. Without experimental data, it is difficult to predict which isomer would be the most potent inhibitor of plant ACC synthase.
Quantitative Data: A Call for Future Research
A significant gap in our understanding of AVCPC's biological role is the lack of quantitative data on its inhibitory effects on ACC synthase. To rigorously assess its potential as a plant growth regulator, future research should focus on:
-
In vitro enzyme assays: Determining the inhibition constants (K_i_) or IC_50_ values of all four stereoisomers of AVCPC against purified ACC synthase from various plant species.
-
Whole-plant physiological studies: Investigating the effects of exogenous application of AVCPC on ethylene production and ethylene-related responses in plants, such as fruit ripening, seed germination, and senescence.
Table 1: Comparison of ACC and its Analogue, AVCPC
| Feature | 1-Aminocyclopropane-1-carboxylic acid (ACC) | This compound (AVCPC) |
| Structure | Cyclopropane ring with amino and carboxyl groups at C1 | Cyclopropane ring with amino and carboxyl groups at C1, and a vinyl group at C2 |
| Natural Occurrence | Yes, in plants | No evidence of natural occurrence |
| Biological Role | Precursor to the plant hormone ethylene | Potential inhibitor of ACC synthase |
| Stereoisomers | Achiral | Four stereoisomers possible |
Conclusion and Future Outlook
This compound is a fascinating molecule that has already made a significant impact in the field of medicinal chemistry. Its well-established synthetic routes, particularly for the enantiomerically pure (1R,2S)-isomer, have enabled the development of life-saving antiviral drugs.
While its history is rooted in pharmaceutical research, the compelling structural similarity of AVCPC to the plant metabolite ACC opens up an exciting, yet largely unexplored, avenue of research in plant biology. The hypothesis that AVCPC acts as an inhibitor of ACC synthase is chemically sound and warrants thorough investigation. Future studies focused on elucidating the specific interactions between AVCPC stereoisomers and the ACC synthase active site, along with comprehensive physiological studies in plants, will be crucial to unlock the full potential of this unique amino acid as a novel plant growth regulator. Such discoveries could have significant implications for agriculture, offering new tools to modulate plant growth, development, and responses to environmental stresses.
References
Due to the nature of the available search results, the references primarily pertain to the synthesis of AVCPC for pharmaceutical applications. There is a lack of direct citations for the discovery and biological activity of AVCPC in the context of plant science.
Methodological & Application
Application Notes and Protocols for the Synthesis of HCV Protease Inhibitors Utilizing (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)
Introduction: Targeting the HCV NS3/4A Protease with Precision
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV NS3/4A protease, a serine protease essential for cleaving the viral polyprotein into mature nonstructural proteins, is a cornerstone of the viral replication machinery.[2][3][4][5] This makes it a prime target for direct-acting antiviral (DAA) therapies.[2][3] The design of potent and specific inhibitors for the NS3/4A protease has been a significant challenge due to the shallow, solvent-exposed, and hydrophobic nature of its substrate-binding site.
A breakthrough in the development of potent HCV NS3/4A protease inhibitors was the incorporation of the non-natural amino acid, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA).[6][7] This unique structural motif, often positioned at the P1 position of the inhibitor, has proven to be a key determinant of high potency.[1][7] The vinyl group can participate in crucial interactions within the enzyme's active site, while the constrained cyclopropyl ring helps to correctly orient the pharmacophoric elements. This application note provides a detailed protocol for the synthesis of a generic peptidomimetic HCV protease inhibitor scaffold incorporating the pivotal vinyl-ACCA building block, including a subsequent macrocyclization step via ring-closing metathesis (RCM) to enhance potency and conformational stability.[7][8]
The Strategic Importance of Vinyl-ACCA and Macrocyclization
The rationale for employing vinyl-ACCA in HCV protease inhibitor design is multifaceted. The (1R,2S) stereochemistry is crucial for optimal binding in the S1 pocket of the protease. The vinyl substituent provides an additional hydrophobic interaction, contributing significantly to the inhibitor's potency.[1] Furthermore, the vinyl group serves as a handle for subsequent chemical modifications, most notably ring-closing metathesis (RCM) to form macrocyclic inhibitors.[7]
Macrocyclization, particularly between the P1 and P3 or P2 and P4 residues, offers several advantages:
-
Enhanced Potency: By pre-organizing the inhibitor into a bioactive conformation, macrocyclization can significantly increase binding affinity.[9]
-
Improved Pharmacokinetic Properties: Macrocyclic compounds often exhibit better metabolic stability and oral bioavailability compared to their linear counterparts.
-
Overcoming Drug Resistance: The constrained conformation of macrocyclic inhibitors can help maintain activity against common drug-resistant viral variants.[9]
Experimental Workflow Overview
The synthesis of a macrocyclic HCV protease inhibitor incorporating vinyl-ACCA can be conceptually divided into four main stages. This workflow is designed to provide a clear path from the synthesis of the key building block to the final, complex inhibitor.
Caption: Overall workflow for the synthesis of a macrocyclic HCV protease inhibitor.
Part 1: Synthesis and Resolution of N-Boc-(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
This section details the preparation of the key vinyl-ACCA building block. The synthesis begins with the formation of a racemic mixture, which is then resolved using an enzymatic approach to isolate the desired (1R,2S)-enantiomer with high enantiomeric excess.[6][7][10]
Materials and Reagents
| Reagent | Supplier | Purity |
| Glycine ethyl ester hydrochloride | Sigma-Aldrich | ≥99% |
| Benzaldehyde | Sigma-Aldrich | ≥99% |
| trans-1,4-Dibromo-2-butene | Sigma-Aldrich | 95% |
| Potassium tert-butoxide (t-BuOK) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Hydrochloric acid (HCl), 1 M | Fisher Scientific | - |
| Di-tert-butyl dicarbonate (Boc)₂O | Sigma-Aldrich | ≥99% |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | - |
| Alcalase 2.4L | Novozymes | - |
| Phosphate buffer, pH 7.5 | - | - |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC grade |
| Hexanes | Fisher Scientific | HPLC grade |
| Magnesium sulfate (MgSO₄), anhydrous | Fisher Scientific | - |
Protocol 1.1: Synthesis of Racemic N-Boc-vinyl-ACCA Ethyl Ester
-
Imine Formation: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature. Add benzaldehyde (1.0 eq) and continue stirring overnight at room temperature. The reaction is monitored by TLC for the disappearance of the starting materials.
-
Cyclopropanation: Cool the reaction mixture to -78 °C under an inert atmosphere (N₂ or Ar). Add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After stirring for 30 minutes, add a solution of trans-1,4-dibromo-2-butene (1.1 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Boc Protection: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1 M HCl to pH 2-3 and stir for 4 hours to hydrolyze the imine. Basify the solution to pH 8-9 with sodium bicarbonate and add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF. Stir overnight at room temperature.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford racemic N-Boc-vinyl-ACCA ethyl ester.
Protocol 1.2: Enzymatic Resolution of Racemic N-Boc-vinyl-ACCA Ethyl Ester
The enzymatic resolution leverages the stereoselectivity of an esterase to hydrolyze one enantiomer, allowing for the separation of the desired ester.[6][11][12]
-
Enzyme Reaction Setup: Suspend the racemic N-Boc-vinyl-ACCA ethyl ester (1.0 g) in a phosphate buffer (pH 7.5, 50 mL).
-
Enzymatic Hydrolysis: Add Alcalase 2.4L (50 mg) to the suspension and stir the mixture at 30 °C. Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.
-
Extraction and Separation: Once the desired conversion is reached, extract the mixture with ethyl acetate. The unreacted (1R,2S)-N-Boc-vinyl-ACCA ethyl ester will be in the organic phase. The hydrolyzed (1S,2R)-acid will remain in the aqueous phase.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting (1R,2S)-N-Boc-vinyl-ACCA ethyl ester should be of >99% ee as determined by chiral HPLC.
Part 2: Assembly of the Acyclic Precursor
This part of the protocol describes the coupling of the synthesized vinyl-ACCA building block to a representative P2-P3-P4 peptide fragment. For the purpose of this application note, a generic tripeptide sequence will be used. In practice, this fragment would be a more complex, optimized scaffold.
Materials and Reagents
| Reagent | Supplier | Purity |
| N-Boc-(1R,2S)-vinyl-ACCA ethyl ester | From Part 1 | >99% ee |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| P2-P3-P4 peptide fragment (e.g., Boc-Pro-Val-Ile-OH) | Custom Synthesis | - |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Allyl bromide | Sigma-Aldrich | 99% |
| Cesium carbonate (Cs₂CO₃) | Sigma-Aldrich | ≥99% |
Protocol 2.1: Saponification and Peptide Coupling
-
Saponification of Vinyl-ACCA Ester: Dissolve N-Boc-(1R,2S)-vinyl-ACCA ethyl ester (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield N-Boc-(1R,2S)-vinyl-ACCA.
-
Peptide Coupling: Dissolve the P2-P3-P4 peptide fragment (1.0 eq) and N-Boc-(1R,2S)-vinyl-ACCA (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Work-up: Dilute the reaction with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the linear tetrapeptide precursor.
Protocol 2.2: Introduction of the Second Olefin for RCM
-
Allylation: To a solution of the linear tetrapeptide precursor (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq) and allyl bromide (1.5 eq).
-
Reaction and Work-up: Stir the mixture at room temperature for 4-6 hours. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the diene precursor for RCM.
Part 3: Macrocyclization via Ring-Closing Metathesis (RCM) and Final Steps
The final stage involves the crucial ring-closing metathesis reaction to form the macrocycle, followed by deprotection to yield the final inhibitor. The choice of RCM catalyst is critical for the success of this step.[13][14]
Materials and Reagents
| Reagent | Supplier | Purity |
| Diene precursor | From Part 2 | - |
| Grubbs' Second Generation Catalyst | Sigma-Aldrich | - |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Preparative HPLC system | - | - |
Protocol 3.1: Ring-Closing Metathesis (RCM)
-
Reaction Setup: Dissolve the diene precursor in anhydrous DCM to a final concentration of 0.01 M under an inert atmosphere. The high dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (5-10 mol%) to the solution.
-
Reaction and Monitoring: Stir the reaction at room temperature or gentle reflux (40 °C) and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the crude macrocycle by flash chromatography.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Role of Macrocycles in the Susceptibility of Hepatitis C Virus NS3/4A Protease Inhibitors to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Characterization of 1-Amino-2-vinylcyclopropanecarboxylic Acid (AVCPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-vinylcyclopropanecarboxylic acid (AVCPC) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its unique strained cyclopropane ring and vinyl group offer a rigid scaffold that can be exploited to design potent and selective enzyme inhibitors and other therapeutic agents. A notable application of the (1R, 2S)-vinyl-ACCA stereoisomer is as a key building block in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease.[1][2][3] Given its therapeutic potential, rigorous analytical characterization of AVCPC is paramount to ensure its identity, purity, and stereochemical integrity throughout the drug development process.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the in-depth characterization of AVCPC. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale for each experimental choice, ensuring a robust and validated approach to the analysis of this unique molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of AVCPC. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing insights into the stereochemistry of the molecule.
A. Rationale for NMR in AVCPC Characterization
The complex and rigid three-dimensional structure of AVCPC, with its cyclopropane ring and multiple stereocenters, gives rise to a well-resolved and informative NMR spectrum. The chemical shifts and coupling constants of the protons on the cyclopropane ring are particularly sensitive to their relative stereochemistry (cis/trans). Furthermore, the vinyl group protons exhibit characteristic shifts and couplings that confirm its presence and connectivity. ¹³C NMR provides complementary information by identifying all unique carbon environments within the molecule.
B. Reference NMR Data for (1R, 2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Methyl Ester Tosylate Salt
While obtaining high-quality NMR spectra of the free zwitterionic AVCPC can be challenging due to solubility and pH effects, data for derivatives are readily available and provide an excellent reference for structural confirmation. The following data is for the methyl ester tosylate salt of (1R, 2S)-AVCPC, as reported in the literature.[4]
Table 1: ¹H and ¹³C NMR Data for (1R, 2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Methyl Ester Tosylate Salt in DMSO-d₆ [4]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Vinyl-CH= | 5.67-5.56 | m | 132.0 |
| Vinyl =CH₂ (trans) | 5.35 | dd, J = 17.2, 1.2 | 119.5 |
| Vinyl =CH₂ (cis) | 5.19 | dd, J = 10.4, 1.2 | |
| OCH₃ | 3.74 | s | 53.0 |
| Cyclopropane C2-H | 2.36 | dt, J = 9.4, 8.6 | 29.6 |
| Tosyl-CH₃ | 2.29 | s | 20.8 |
| Cyclopropane C3-H (trans to vinyl) | 1.72 | dd, J = 10.0, 6.3 | 18.8 |
| Cyclopropane C3-H (cis to vinyl) | 1.65 | dd, J = 8.0, 6.5 | |
| C=O | 167.7 | ||
| Cyclopropane C1-NH₃⁺ | - | ||
| Tosyl-C (quat) | 145.2 | ||
| Tosyl-C (quat) | 138.0 | ||
| Tosyl-CH (x2) | 128.2 | ||
| Tosyl-CH (x2) | 125.5 |
C. Protocol for NMR Analysis of AVCPC Derivatives
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
AVCPC sample (or its derivative)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, MeOD-d₄)
-
NMR tubes (5 mm)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the AVCPC sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing or sonication may be applied. The choice of solvent will depend on the solubility of the specific form of AVCPC being analyzed (free amino acid vs. salt form or protected derivative).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative information if desired.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the AVCPC structure.
-
Compare the obtained spectra with reference data to confirm the identity and purity of the compound.
-
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of AVCPC and for providing structural information through the analysis of its fragmentation patterns.
A. Rationale for MS in AVCPC Characterization
MS provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can reveal characteristic fragmentation pathways that provide strong evidence for the presence of the cyclopropane ring and the vinyl group. The most common fragmentation for amino acids is the loss of the carboxylic acid group.[3]
B. Predicted Mass Spectral Fragmentation of AVCPC
The unique structure of AVCPC, featuring a strained cyclopropane ring and a vinyl substituent, is expected to influence its fragmentation in a characteristic manner. Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would have an m/z of 128.07.
Key Predicted Fragmentation Pathways:
-
Loss of Formic Acid (HCOOH): A common fragmentation pathway for amino acids, resulting in a fragment ion at m/z 82.05.
-
Decarboxylation (-CO₂): Loss of carbon dioxide, leading to a fragment at m/z 84.08.
-
Cyclopropane Ring Opening: The strained cyclopropane ring may undergo ring-opening upon collision-induced dissociation (CID), followed by further fragmentation.
-
Vinyl Group Fragmentation: Cleavage of the vinyl group could also occur.
Caption: Predicted major fragmentation pathways of protonated AVCPC in MS/MS.
C. Protocol for LC-MS Analysis of AVCPC
Objective: To confirm the molecular weight and obtain fragmentation data for AVCPC.
Materials:
-
AVCPC sample
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or triple quadrupole)
-
A suitable HPLC column for underivatized amino acids, such as a HILIC column.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the AVCPC sample (e.g., 1-10 µg/mL) in an appropriate solvent, typically the initial mobile phase.
-
LC Method:
-
A HILIC column is often suitable for the retention and separation of polar underivatized amino acids.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution from high organic to high aqueous content is typically employed.
-
-
MS Method:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the [M+H]⁺ ion.
-
Full Scan MS: Acquire data in full scan mode to detect the protonated molecular ion of AVCPC (m/z 128.07).
-
Tandem MS (MS/MS): Perform product ion scans by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation. Acquire the fragmentation spectrum.
-
-
Data Analysis:
-
Extract the mass spectrum for the peak corresponding to AVCPC.
-
Confirm the presence of the ion at the expected m/z for the protonated molecule.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.
-
III. High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is a cornerstone for assessing the purity of AVCPC and, crucially, for separating its stereoisomers.
A. Rationale for HPLC in AVCPC Characterization
Due to the presence of multiple chiral centers, AVCPC can exist as different enantiomers and diastereomers. For pharmaceutical applications, it is often the case that only one specific stereoisomer possesses the desired biological activity, while others may be inactive or even cause undesirable side effects. Therefore, a stereoselective analytical method is essential. Chiral HPLC is the method of choice for this purpose.
B. Chiral HPLC Method for the Separation of AVCPC Enantiomers
The following method has been reported for the successful separation of the N-Boc protected methyl ester derivatives of (1R, 2S)- and (1S, 2R)-AVCPC.[1] While this method is for a derivative, it provides a validated starting point for developing a method for the underivatized compound or other derivatives.
Table 2: Chiral HPLC Conditions for N-Boc-AVCPC-OMe Enantiomers [1]
| Parameter | Condition |
| Column | CHIRALCEL OJ-H (5 µm, 250 x 4.6 mm i.d.) |
| Mobile Phase | 1% Ethanol in Hexane |
| Flow Rate | 0.75 mL/min |
| Temperature | 25 °C |
| Detection | UV at 200 nm |
| Retention Time (1R, 2S) | 16.4 min |
| Retention Time (1S, 2R) | 18.3 min |
C. Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of an AVCPC sample.
Materials:
-
AVCPC sample (derivatized if necessary)
-
HPLC grade solvents
-
Chiral HPLC column (e.g., CHIRALCEL OJ-H or a macrocyclic glycopeptide-based column[4])
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Dissolve the AVCPC sample in the mobile phase or a compatible solvent. Derivatization (e.g., with a UV-active or fluorescent tag) may be necessary to enhance detection or improve chromatographic separation.[4]
-
System Suitability: Before analyzing samples, perform a system suitability test by injecting a racemic mixture of the AVCPC enantiomers to ensure that the column is providing adequate resolution.
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis under the optimized conditions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different enantiomers based on their retention times.
-
Calculate the percentage of each enantiomer to determine the enantiomeric excess (ee).
-
Caption: Integrated workflow for the analytical characterization of AVCPC.
IV. Method Validation for Trustworthiness
Every protocol described herein must be part of a self-validating system to ensure trustworthiness and compliance with regulatory expectations. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[2]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
References
-
Beaulieu, P. L., Gillard, J., Bailey, M. D., Boucher, C., Duceppe, J.-S., Simoneau, B., Wang, X.-J., Zhang, L., Grozinger, K., Houpis, I., Farina, V., Heimroth, H., Krueger, T., & Schnaubelt, J. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
- Beaulieu, P. L., et al. (2005). Supporting Information for Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Provided by the search tool.
-
ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate. [Link]
-
Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed. [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC analysis for enantiomeric purity of vinyl-ACCA
Application Note: A-021
A Robust HPLC-UV Method for Determining the Enantiomeric Purity of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA)
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the chiral separation and enantiomeric purity determination of vinyl-ACCA, a critical building block for potent Hepatitis C Virus (HCV) NS3 protease inhibitors.[1][2] Given the stereospecific nature of its biological activity, ensuring high enantiomeric excess (% ee) is paramount. This document provides a comprehensive, step-by-step protocol using a polysaccharide-based chiral stationary phase, which offers excellent selectivity for this class of constrained amino acid derivatives. The causality behind method parameter selection, system suitability criteria, and data interpretation are discussed to ensure robust and reliable results for researchers in pharmaceutical development and quality control.
Introduction
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly known as vinyl-ACCA, is a synthetic, sterically constrained α-amino acid.[3] Its unique structure is integral to the efficacy of several advanced antiviral agents, particularly those targeting the HCV NS3 protease.[1][2] The biological activity of these pharmaceuticals is highly dependent on the specific stereochemistry of the vinyl-ACCA moiety. Consequently, the synthesis of vinyl-ACCA must be carefully controlled to produce the desired (1R,2S) enantiomer in high purity.
Regulatory and quality standards demand a precise and validated analytical method to quantify the enantiomeric composition. Direct chiral HPLC is the industry-standard technique for this purpose, offering high resolution and accuracy without the need for complex sample derivatization.[4] This note describes a method developed based on established principles of chiral recognition, leveraging a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the vinyl-ACCA enantiomers.
Principle of Chiral Separation: The method relies on the differential interaction of the vinyl-ACCA enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, form transient, diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][6] These differing interaction energies result in different retention times on the column, allowing for their separation and quantification.
Experimental
Instrumentation and Equipment
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, thermostatted column compartment, and a UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Volumetric Glassware: Class A.
-
Filtration: 0.22 µm or 0.45 µm solvent filters and syringe filters.
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Additives: Trifluoroacetic Acid (TFA), HPLC grade.
-
Analytes: Vinyl-ACCA reference standard (racemic mixture) and sample batches for testing.
-
Chiral Column: A polysaccharide-based CSP is recommended. A well-documented starting point for method development is a Chiralpak® AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[7]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Chromatographic Method Protocol
This protocol provides a robust starting point. Optimization may be required based on the specific instrumentation and exact CSP used.
Mobile Phase Preparation
-
Prepare the mobile phase composition: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .
-
To prepare 1 L: Measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of TFA into a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Causality: Normal phase chromatography (n-Hexane/IPA) is selected as it often provides superior selectivity on polysaccharide CSPs for compounds like vinyl-ACCA.[4][8] IPA acts as the polar modifier, influencing retention and resolution. TFA is a crucial additive; as an ion-pairing agent, it protonates the primary amine of vinyl-ACCA, leading to sharper peaks and more consistent interactions with the CSP.[9]
-
Standard and Sample Preparation
-
Diluent: Prepare a mixture of n-Hexane / Isopropanol (50:50, v/v).
-
Racemic Standard Preparation (for method development & system suitability):
-
Accurately weigh approximately 5 mg of racemic vinyl-ACCA standard.
-
Dissolve in and dilute to 10.0 mL with the diluent to achieve a concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the vinyl-ACCA test sample.
-
Dissolve in and dilute to 10.0 mL with the diluent.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter (PTFE recommended for normal phase) before injection.
HPLC Instrument Parameters
A summary of the recommended starting parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 20 minutes (or until both peaks have eluted) |
-
Causality: A wavelength of 210 nm is chosen because, while the vinyl group provides some chromophore activity, many amino acids exhibit strong absorbance at lower UV wavelengths.[10] A column temperature of 25 °C provides stable and reproducible retention times.
Experimental Workflow & System Suitability
The following diagram outlines the complete analytical workflow from preparation to final report generation.
Caption: Workflow for vinyl-ACCA enantiomeric purity analysis.
System Suitability Test (SST)
Before analyzing samples, the system's performance must be verified by injecting the racemic standard.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Make one injection of the racemic vinyl-ACCA standard.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5 .
-
Peak Area Ratio: The ratio of the two enantiomer peak areas should be between 0.95 and 1.05 (for a 50:50 racemic mix).
-
-
Trustworthiness: The SST is a self-validating step. Achieving a resolution of ≥ 1.5 ensures that the chromatographic system can adequately separate the enantiomers, providing a reliable foundation for quantifying the minor enantiomer in non-racemic samples.
Data Analysis and Interpretation
Peak Identification
The elution order must be determined empirically by injecting a standard of a known single enantiomer (e.g., the desired (1R,2S) enantiomer). For this application note, we will assume the undesired enantiomer elutes first.
-
Peak 1: Undesired Enantiomer
-
Peak 2: Desired (1R,2S) Enantiomer
Calculation of Enantiomeric Purity
The enantiomeric purity, or enantiomeric excess (% ee), is calculated from the peak areas in the sample chromatogram using the following formula:
% Enantiomeric Excess (% ee) = [ (AreaDesired - AreaUndesired) / (AreaDesired + AreaUndesired) ] x 100
Where:
-
AreaDesired is the integrated peak area of the desired (1R,2S) enantiomer.
-
AreaUndesired is the integrated peak area of the undesired enantiomer.
The result directly reflects the purity of the chiral center in the vinyl-ACCA sample.
Method Optimization and Troubleshooting
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the percentage of Isopropanol in the mobile phase (e.g., to 92:8:0.1). This will increase retention times and typically improve separation. Lowering the column temperature (e.g., to 20 °C) can also enhance resolution.
-
Peak Tailing: Ensure the TFA concentration is correct (0.1%). Inadequate protonation of the amine can lead to peak tailing.
-
Elution Order Inversion: Some Pirkle-type CSPs are available with opposite chiral selectors, which can invert the elution order.[11][12] This can be advantageous for quantifying trace impurities by making the minor peak elute before the major one.
Conclusion
The HPLC method described provides a reliable and robust protocol for determining the enantiomeric purity of vinyl-ACCA. By employing a polysaccharide-based chiral stationary phase and a properly optimized normal-phase mobile phase, baseline separation of the enantiomers is achieved, enabling accurate quantification critical for pharmaceutical quality control and drug development. Adherence to the system suitability criteria ensures the validity of the results obtained.
References
-
Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinyl-ACCA residue in the drug-molecules. Retrieved from [Link]
-
MDPI. (2023). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl group. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
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Quantitative Analysis of 1-Amino-2-vinylcyclopropanecarboxylic Acid (AVCPC) in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-vinylcyclopropanecarboxylic acid (AVCPC) is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of advanced therapeutic agents, most notably potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[1][2] The accurate quantification of AVCPC and its derivatives in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. This application note presents a robust and sensitive method for the analysis of AVCPC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed, field-proven protocol encompassing sample preparation from plasma, optimized chromatographic separation, and specific mass spectrometric detection parameters. The causality behind key experimental choices is explained to empower researchers to adapt and validate this methodology for their specific applications.
Introduction: The Analytical Imperative for AVCPC
AVCPC is a constrained amino acid analog whose unique stereochemistry is pivotal to the efficacy of several antiviral drugs.[2] Unlike standard amino acids, its analysis presents distinct challenges. Its high polarity makes it difficult to retain on conventional reversed-phase liquid chromatography columns, while its low volatility precludes direct analysis by gas chromatography without chemical derivatization.[3][4]
LC-MS/MS stands as the premier analytical technique for this application. It combines the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry. This allows for the direct analysis of AVCPC in complex biological fluids with minimal sample cleanup, bypassing the need for time-consuming and potentially variable derivatization steps that are often required for GC-MS analysis.[5][6]
Causality of Method Design: Why LC-MS/MS?
The selection of an analytical method is a balance of sensitivity, specificity, robustness, and throughput. For AVCPC, the rationale for choosing LC-MS/MS is compelling:
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It functions as a dual-filter system, first selecting the protonated AVCPC molecule (the precursor ion) and then detecting a specific, characteristic fragment ion (the product ion) produced upon collision-induced dissociation. This Q1/Q3 transition is unique to the analyte, effectively eliminating interference from complex matrix components.[7]
-
Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low nanomolar to picomolar range, which is essential for quantifying low-dose therapeutics and their metabolites in biological samples.[8]
-
Direct Analysis: The primary advantage over GC-MS is the ability to analyze polar, non-volatile compounds like amino acids directly. This avoids the derivatization process, which can introduce variability and increase sample preparation time.[5]
-
Matrix Effect Management: While biological matrices are known to cause ion suppression or enhancement[9], these effects can be effectively managed through appropriate sample preparation (e.g., protein precipitation) and the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects.
Experimental Workflow: From Sample to Signal
The entire analytical process can be visualized as a streamlined workflow designed for efficiency and accuracy. The following diagram outlines the critical stages from sample receipt to final data interpretation.
Caption: High-level workflow for AVCPC quantification.
Detailed Protocols and Methodologies
Protocol 1: Sample Preparation from Human Plasma
Causality: The primary goal of sample preparation is to remove proteins and phospholipids, which are abundant in plasma and can interfere with ionization and clog the LC system.[9][10] Protein precipitation with a cold organic solvent like acetonitrile is a simple, fast, and effective method for this purpose. The use of a stable isotope-labeled internal standard (e.g., AVCPC-d4) is critical for correcting analyte loss during preparation and for mitigating matrix effects.
Materials:
-
Plasma samples, stored at -80°C
-
Acetonitrile (ACN), HPLC-grade, chilled to -20°C
-
AVCPC-d4 Internal Standard (IS) working solution (e.g., 100 ng/mL in 50:50 ACN:Water)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge capable of >12,000 x g
-
HPLC vials with inserts
Procedure:
-
Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add 10 µL of the AVCPC-d4 IS working solution to the plasma and vortex for 5 seconds.
-
Add 200 µL of ice-cold acetonitrile to the sample. This 4:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to denature and precipitate proteins.
-
Incubate the samples at 4°C for 20 minutes to allow for complete precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. A solid protein pellet should form at the bottom.
-
Carefully aspirate 150 µL of the clear supernatant and transfer it to an HPLC vial with an insert. Be careful not to disturb the pellet.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected for its superior ability to retain and separate highly polar compounds like AVCPC. A gradient elution starting with a high percentage of organic solvent allows for the retention of AVCPC, while a gradual increase in the aqueous component facilitates its elution and separation from other polar interferences. For MS/MS detection, Multiple Reaction Monitoring (MRM) is used to ensure maximum sensitivity and specificity.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatography System | Standard requirement for high-pressure gradient elution. |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | HILIC chemistry provides optimal retention for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate acts as a buffer; formic acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component for HILIC mode separation. |
| Gradient | 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B) | Gradient designed for retaining AVCPC and then eluting it as a sharp peak. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
Table 2: Tandem Mass Spectrometry (MRM) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The standard instrument for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amino and carboxylic acid groups are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 150°C | Controls solvent evaporation. |
| Desolvation Temp. | 450°C | Ensures complete desolvation of ions before entering the mass analyzer. |
| Analyte | AVCPC | AVCPC-d4 (IS) |
| Precursor Ion (Q1) | m/z 128.1 | m/z 132.1 |
| Product Ion (Q3) | m/z 82.1 (Quantifier), m/z 66.1 (Qualifier) | m/z 86.1 |
| Collision Energy | 15 eV (for 82.1), 25 eV (for 66.1) | 15 eV |
| Dwell Time | 100 ms | Balances signal intensity with the number of data points across the peak. |
Note: The m/z values and collision energies are theoretical starting points and must be empirically optimized on the specific instrument used.
Proposed Fragmentation Pathway of AVCPC
Understanding the fragmentation of the analyte is key to developing a specific MS/MS method. For protonated AVCPC ([M+H]⁺, m/z 128.1), collision-induced dissociation (CID) is expected to produce several characteristic fragments. The most stable and abundant fragments typically arise from the neutral loss of small, stable molecules like water (H₂O) and the elements of formic acid (H₂O + CO).[11][12]
Caption: Proposed fragmentation of protonated AVCPC.
The transition from m/z 128.1 to m/z 82.1 is proposed as the primary transition for quantification due to its likely high abundance and specificity, arising from the combined loss of water and carbon monoxide, a common pathway for amino acids.[12]
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in biological matrices. The detailed LC-MS/MS protocol, built upon principles of robust sample preparation and highly selective detection, offers the reliability and sensitivity required for demanding drug development research. The rationale provided for each step ensures that researchers can not only replicate this method but also intelligently adapt it to different matrices or structurally similar analytes. By leveraging the power of modern mass spectrometry, this method facilitates a deeper understanding of the pharmacokinetic and metabolic profile of novel therapeutics derived from AVCPC.
References
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. Journal of Organic Chemistry, 70(15), 5869-79. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]
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de Souza, D. G., et al. (2023). Pesticides analysis in alternative biological matrices. Drug and Chemical Toxicology, 46(4), 809-824. [Link]
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Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI Atmosphere. [Link]
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Laukens, K., et al. (2003). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]
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Zinellu, A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI Metabolites. [Link]
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Reid, G. E. (2010). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Technical Literature. [Link]
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Caban, M., & Stepnowski, P. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI Molecules. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI Molecules. [Link]
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Matrix Science. Mascot Help: Peptide fragmentation. Matrix Science Documentation. [Link]
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Niehoff, A. C., et al. (2025). Molecular mass spectrometric imaging of amino acids in dietary supplement tablets using laser ablation-atmospheric pressure chemical ionization-trapped ion mobility spectrometry-mass spectrometry. Analytica Chimica Acta. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
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Wang, D., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. NIH National Library of Medicine. [Link]
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Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
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Piestrzyńska, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. [Link]
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CDC. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Centers for Disease Control and Prevention. [Link]
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Choi, S. S., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-51. [Link]
-
University of Münster. Amino acids - Reference of fragmentation data. Medizinische Fakultät Münster. [Link]
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Application Note: Enzymatic Resolution of Racemic 1-Amino-2-vinylcyclopropanecarboxylic Acid
Introduction: The Significance of Chiral Vinyl-ACCA
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a non-canonical amino acid that serves as a critical chiral building block in the synthesis of potent pharmaceuticals.[1][2] Notably, it is a key component in several direct-acting antiviral agents targeting the Hepatitis C Virus (HCV) NS3/4A protease, including grazoprevir, vaniprevir, and danoprevir.[1] The specific stereochemistry of the cyclopropane ring and its substituents is paramount for biological activity, making the production of enantiomerically pure vinyl-ACCA essential.
Kinetic resolution, a cornerstone of asymmetric synthesis, offers a practical and scalable method to isolate a single desired enantiomer from a racemic mixture. Enzymatic kinetic resolution (EKR) is particularly advantageous due to the high stereoselectivity, mild reaction conditions, and reduced environmental impact of biocatalysts. This guide provides a detailed protocol for the enzymatic resolution of racemic vinyl-ACCA derivatives, focusing on a field-proven method utilizing a commercially available esterase.
Principle of the Method: Enantioselective Hydrolysis
The strategy hinges on the enantioselective hydrolysis of a racemic N-protected vinyl-ACCA ester. An enzyme, acting as a chiral catalyst, preferentially hydrolyzes one enantiomer of the ester into its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. This creates a mixture of an enantiomerically enriched ester and an enantiomerically enriched carboxylic acid, which can be separated based on their different physicochemical properties (e.g., solubility in aqueous base).
The enzyme Alcalase® 2.4 L, an inexpensive and readily available serine endopeptidase from Bacillus licheniformis with significant esterase activity, has been demonstrated to be highly effective for this transformation.[1][2] It selectively hydrolyzes the (1R,2S)-ester, yielding the desired (1R,2S)-acid, which is the precursor for HCV protease inhibitors.
Workflow Overview
The overall process can be visualized as a multi-stage workflow, starting from the synthesis of the racemic substrate to the final separation of the resolved products.
Caption: Workflow for Enzymatic Resolution of vinyl-ACCA.
Part 1: Synthesis of Racemic N-Boc-vinyl-ACCA Ester
The successful resolution requires a high-quality racemic substrate. The synthesis developed by Beaulieu et al. provides a scalable route starting from a glycine Schiff base.[1][2]
Protocol 1: Synthesis of Racemic Ethyl 1-amino-2-vinylcyclopropanecarboxylate
-
Imine Formation: React glycine ethyl ester with benzaldehyde to form the corresponding glycine Schiff base. This step protects the amine and activates the α-carbon for alkylation.
-
Cyclopropanation: Perform a dialkylation of the glycine Schiff base using trans-1,4-dibromo-2-butene as the electrophile.[1] This reaction proceeds under phase-transfer conditions to construct the cyclopropane ring, yielding the racemic vinyl-ACCA ethyl ester as a mixture of diastereomers.
-
Hydrolysis & Protection: Hydrolyze the imine under acidic conditions to liberate the free amine. Subsequently, protect the amine with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc group is crucial as it enhances the substrate's suitability for enzymatic resolution and simplifies handling and purification.
Expert Insight: The diastereoselectivity of the cyclopropanation can be influenced by reaction conditions. Optimization is key to maximize the yield of the desired cis/syn diastereomer relative to the trans/anti isomer.[2] The Boc-protection step also facilitates extraction and purification due to the increased lipophilicity of the molecule.
Part 2: Enzymatic Kinetic Resolution Protocol
This protocol details the core enzymatic step. The reaction is monitored until approximately 50% conversion is reached, which theoretically provides the highest enantiomeric excess (e.e.) for both the unreacted substrate and the product.
Protocol 2: Alcalase® 2.4 L-Catalyzed Hydrolysis
-
Reaction Setup:
-
In a temperature-controlled vessel, suspend the racemic N-Boc-vinyl-ACCA ethyl ester (1 equivalent) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0). The use of a co-solvent like acetone may be necessary to improve substrate solubility.[3]
-
Bring the mixture to the optimal reaction temperature, typically around 30-40 °C.
-
-
Enzyme Addition:
-
Add Alcalase® 2.4 L (commercially available as a liquid concentrate) to the reaction mixture. The typical enzyme loading is between 1-5% (w/w) relative to the substrate.
-
-
pH Control (Crucial Step):
-
The hydrolysis of the ester releases a carboxylic acid, which will lower the pH of the medium. This pH drop can denature the enzyme and halt the reaction.
-
Maintain the pH at the setpoint (e.g., 7.8) by the continuous, automated addition of a base (e.g., 1 M NaOH) using a pH-stat or a carefully monitored manual addition. The rate of base consumption is a direct measure of the reaction rate.
-
-
Monitoring the Reaction:
-
Periodically withdraw aliquots from the reaction mixture. Quench the enzymatic activity immediately (e.g., by adding a water-miscible organic solvent like acetonitrile or by acidification).
-
Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid (see Part 4).
-
-
Reaction Termination:
-
Once the reaction reaches ~50% conversion, terminate it by acidifying the mixture to a pH of ~2-3 with an acid like 2 M HCl. This protonates the carboxylic acid product and stops the enzyme.
-
Trustworthiness Check: The progress of the resolution is self-validating. As the reaction proceeds, the e.e. of the unreacted (1S,2R)-ester and the produced (1R,2S)-acid should increase concurrently. The total amount of base consumed provides a real-time measure of conversion, which should correlate with the chromatographic analysis.
Part 3: Overcoming Process Challenges: Product Inhibition
A significant challenge in the scale-up of this resolution is product inhibition.[2][3] The carboxylic acid product can act as an inhibitor for the esterase, slowing down the reaction rate as the product concentration increases. This leads to extended reaction times.
Strategy: Sequential Chemical and Enzymatic Resolution
To mitigate product inhibition and improve throughput, a sequential resolution strategy can be employed.[3]
-
Partial Chemical Resolution: First, the racemic free amine (pre-Boc protection) is treated with a chiral resolving agent, such as di-p-toluoyl-D-tartaric acid.[3]
-
Enrichment: This forms diastereomeric salts, one of which preferentially crystallizes. A single crystallization can enrich the desired (1R,2S)-enantiomer to 50-55% e.e.[3]
-
Enzymatic Polishing: The enriched substrate is then subjected to the standard enzymatic resolution protocol. Because the concentration of the undesired (1S,2R)-enantiomer is now lower, less of the inhibitory (1S,2R)-acid is formed by the time the desired (1R,2S)-ester is fully hydrolyzed, leading to significantly faster reaction times.[3]
Part 4: Product Separation and Analysis
Protocol 3: Work-up and Separation
-
Extraction: After terminating the reaction, extract the aqueous mixture with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
The unreacted, Boc-protected (1S,2R)-ester, being neutral and lipophilic, will partition into the organic phase.
-
The (1R,2S)-acid product, now in its protonated form, may also partition into the organic phase. A more robust separation is achieved by first basifying the solution to deprotonate the acid, extracting the ester, and then re-acidifying the aqueous layer and extracting the acid product.
-
-
Purification: The separated ester and acid fractions can be further purified by standard techniques such as crystallization or chromatography if necessary.
Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
Establishing a reliable analytical method is critical for monitoring the resolution and confirming the purity of the final product.[4]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as CHIRALPAK® IA or IC are excellent starting points for separating N-protected amino acid derivatives.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an acidic additive (e.g., 0.1% trifluoroacetic acid) may be required to improve peak shape for the carboxylic acid.
-
Sample Preparation: Dilute the quenched reaction aliquots or final product samples in the mobile phase. Ensure the samples are filtered before injection.
-
Analysis:
-
Inject the racemic starting material first to identify the retention times of both enantiomers.
-
Analyze the reaction samples to quantify the peak areas of the four relevant species: (1R,2S)-ester, (1S,2R)-ester, (1R,2S)-acid, and (1S,2R)-acid.
-
Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Calculate conversion using the formula: Conversion (%) = [Area_acid_product / (Area_acid_product + Area_ester_substrate)] * 100.
-
Data Summary
The following table summarizes expected outcomes from the enzymatic resolution protocol.
| Parameter | Description | Typical Value |
| Enzyme | Biocatalyst for hydrolysis | Alcalase® 2.4 L |
| Substrate | Racemic N-Boc-vinyl-ACCA Ester | Methyl or Ethyl Ester |
| Optimal pH | Maintained during reaction | 7.5 - 8.5 |
| Temperature | Reaction temperature | 30 - 40 °C |
| Target Conversion | For optimal e.e. of both fractions | ~50% |
| Product e.e. | (1R,2S)-N-Boc-vinyl-ACCA (Acid) | >99% |
| Substrate e.e. | (1S,2R)-N-Boc-vinyl-ACCA (Ester) | >99% |
Conclusion
The enzymatic kinetic resolution of racemic 1-amino-2-vinylcyclopropanecarboxylic acid esters using Alcalase® 2.4 L is a robust and scalable method for producing enantiomerically pure building blocks for complex pharmaceutical targets.[1][2] While product inhibition presents a challenge, it can be effectively managed through strategies like sequential chemical-enzymatic resolution.[3] Careful control of pH and rigorous analytical monitoring via chiral HPLC are critical to achieving high enantiopurity and developing a viable, efficient process.
References
-
Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 69(18), 5869–5879. [Link]
-
Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed. [Link]
-
Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. S3 Amazonaws. [Link]
-
Pietruszka, J., et al. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 9(10), 830-841. [Link]
-
Patil, S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(35), 4349-4359. [Link]
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Application Notes and Protocols: Asymmetric Synthesis of 1-Amino-2-vinylcyclopropanecarboxylic Acid Esters
Introduction
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its ester derivatives are highly sought-after, sterically constrained α-amino acids. Their significance stems from their role as essential pharmacophoric units in a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1] Several drugs currently in development utilize the unique structural properties of this custom amino acid, highlighting the urgent demand for efficient and scalable asymmetric synthetic routes.[1]
This application note provides a comprehensive overview of established and emerging methodologies for the asymmetric synthesis of 1-amino-2-vinylcyclopropanecarboxylic acid esters. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer practical guidance for researchers, scientists, and drug development professionals engaged in this challenging and rewarding area of synthetic chemistry.
Strategic Approaches to Asymmetric Synthesis
The construction of the stereochemically dense cyclopropane ring, bearing both an amino and a vinyl substituent with specific relative and absolute stereochemistry, presents a formidable synthetic challenge. The primary strategies developed to date can be broadly categorized as follows:
-
Asymmetric Cyclopropanation: This approach involves the reaction of a carbene or carbenoid with an appropriate alkene precursor in the presence of a chiral catalyst.
-
Diastereoselective Alkylation/Cyclization: These methods rely on the stereocontrolled dialkylation of a chiral glycine equivalent, followed by ring closure to form the cyclopropane ring.
-
Enzymatic Resolution: This strategy involves the synthesis of a racemic mixture of the target molecule, followed by selective enzymatic hydrolysis or acylation to resolve the enantiomers.[2][3]
This guide will focus primarily on catalytic asymmetric methods, which offer the most elegant and atom-economical solutions.
Part 1: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
One of the most effective methods for the asymmetric synthesis of vinyl-ACCA esters is the cyclopropanation of an (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene under phase-transfer catalysis (PTC) conditions.[1][4][5] This method offers a concise and potentially cost-effective route to the desired product.
Core Principle and Mechanistic Rationale
The reaction proceeds via a diastereo- and enantioselective dialkylation under solid-liquid PTC conditions.[5] A chiral phase-transfer catalyst, typically derived from cinchonidine, facilitates the transfer of the enolized glycine Schiff base from the solid phase (as a salt) to the organic phase, where it reacts with the dibromoalkene. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of the desired (1R,2S) stereoisomer with high enantiomeric excess (ee).
Recommended Protocol: Asymmetric PTC Cyclopropanation
This protocol is adapted from the work of Belyk et al. and represents a robust starting point for optimization.[1][4]
Materials:
-
(E)-N-phenylmethyleneglycine ethyl ester
-
trans-1,4-dibromo-2-butene
-
Cinchonidine-derived phase-transfer catalyst (e.g., as identified through high-throughput screening)[4][5]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in toluene, add the (E)-N-phenylmethyleneglycine ethyl ester and the chiral cinchonidine-derived phase-transfer catalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature, requires optimization).
-
Slowly add a solution of trans-1,4-dibromo-2-butene in toluene over a period of 1-2 hours.
-
Allow the reaction to stir at the same temperature until complete conversion is observed by TLC or LC-MS analysis.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.
-
The resulting imine can be hydrolyzed under acidic conditions to afford the free amine.
Data Summary:
| Catalyst System | Yield (%) | ee (%) | Reference |
| Cinchonidine-derived PTC | 78 | 77.4 | [4] |
| Optimized Cinchonidine PTC | - | up to 84 | [1][5] |
Key Experimental Considerations:
-
Catalyst Selection: The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. High-throughput screening of a library of catalysts is often necessary to identify the optimal structure for a given substrate.[4][5]
-
Reaction Temperature: Temperature can significantly influence both the reaction rate and the enantioselectivity. Lower temperatures generally lead to higher ee values but may require longer reaction times.
-
Base: Anhydrous potassium carbonate is a common choice, but other inorganic bases can be explored. The particle size and surface area of the base can also affect the reaction kinetics.
-
Solvent: Toluene is a widely used solvent, but other non-polar aprotic solvents may be suitable.
Logical Workflow for PTC Cyclopropanation
Caption: Workflow for Asymmetric PTC Cyclopropanation.
Part 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
Transition metal-catalyzed cyclopropanation reactions, particularly those employing rhodium catalysts, represent a powerful and versatile strategy for the synthesis of vinylcyclopropanes.[6][7][8] These reactions typically involve the decomposition of a diazo compound to generate a metal carbene intermediate, which then undergoes cyclopropanation with an alkene.
Core Principle and Mechanistic Rationale
The key to this transformation is the generation of a chiral rhodium carbene intermediate. The chiral ligands coordinated to the rhodium center create a sterically and electronically defined environment that controls the trajectory of the incoming alkene. This, in turn, dictates the stereochemical outcome of the cyclopropanation, leading to high levels of enantio- and diastereoselectivity.
Proposed Catalytic Cycle
Caption: Simplified Rhodium-Catalyzed Cyclopropanation Cycle.
Recommended Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol provides a general framework. The specific diazo compound, chiral rhodium catalyst, and reaction conditions will need to be optimized for the synthesis of this compound esters.
Materials:
-
Appropriate diazo precursor (e.g., a vinyldiazoacetate derivative)
-
Alkene substrate
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄)[9]
-
Anhydrous, degassed solvent (e.g., dichloromethane, DCE, toluene)[9]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene substrate and the chiral rhodium(II) catalyst in the chosen solvent.
-
Slowly add a solution of the diazo compound in the same solvent to the reaction mixture via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction mixture at the optimal temperature (ranging from room temperature to elevated temperatures) until the diazo compound is fully consumed (as indicated by the cessation of nitrogen evolution and TLC analysis).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired vinylcyclopropane ester.
Data Summary for Related Systems:
| Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| Rh₂(S-PTTL)₄ | DCE | up to 95 | >20:1 | up to 97 | [9] |
| Rh₂(S-DOSP)₄ | Toluene | up to 95 | >20:1 | up to 97 | [9] |
Key Experimental Considerations:
-
Diazo Compound Stability: Vinyldiazo compounds can be unstable and potentially explosive. They should be handled with care, and their synthesis and use should be conducted behind a blast shield.[6]
-
Catalyst Loading: Rhodium catalysts are expensive, so catalyst loading should be minimized while maintaining acceptable reaction rates and yields.
-
Purity of Reagents: The purity of the diazo compound and the alkene is critical for obtaining high yields and selectivities. Impurities can poison the catalyst or lead to side reactions.
Part 3: Alternative Catalytic Systems
While phase-transfer and rhodium catalysis are prominent, other transition metals have shown promise in asymmetric cyclopropanation reactions.
Copper-Catalyzed Cyclopropanation
Copper complexes, often in combination with chiral ligands, are also effective catalysts for asymmetric cyclopropanation reactions.[10][11][12] These systems can offer a more economical alternative to rhodium catalysts. The mechanism is similar, involving the formation of a copper carbene intermediate.
Cobalt-Catalyzed Cyclopropanation
Recent advances have demonstrated that cobalt catalysts can be used for the asymmetric cyclopropanation of alkenes with non-stabilized carbenes generated from gem-dichloroalkanes.[13][14] This approach avoids the need for potentially hazardous diazo compounds.[14]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Side reactions (e.g., dimerization of the carbene) | - Increase reaction time or temperature- Use a higher catalyst loading- Ensure reagents and solvents are pure and anhydrous- For diazo reactions, maintain a very slow addition rate |
| Low Enantioselectivity | - Suboptimal catalyst or ligand- Incorrect reaction temperature- Racemization of the product | - Screen a variety of chiral ligands and catalysts- Optimize the reaction temperature (often lower is better)- Analyze product stability under the reaction and workup conditions |
| Low Diastereoselectivity | - Poor facial selectivity in the carbene addition | - Modify the chiral ligand to enhance steric differentiation- Change the solvent to influence the transition state geometry |
| Difficulty in Purification | - Formation of closely-eluting byproducts | - Optimize reaction conditions to minimize byproduct formation- Explore different chromatographic techniques (e.g., preparative HPLC, SFC)[1][4] |
Conclusion
The asymmetric synthesis of this compound esters is a dynamic field of research with significant implications for the development of new therapeutics. While challenges remain in developing highly efficient, scalable, and cost-effective methods, the catalytic strategies outlined in this application note provide a strong foundation for researchers in this area. The choice of synthetic route will ultimately depend on factors such as the desired scale, the availability of starting materials, and the specific stereochemical requirements of the target molecule. Careful optimization of reaction parameters, guided by a thorough understanding of the underlying reaction mechanisms, is paramount to success.
References
-
Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. ACS Publications - American Chemical Society. Available at: [Link]
- Belyk, K., et al. (2010). This compound Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation. Organic Process Research & Development.
- Shen, Z., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
-
Janda, J., et al. (2014). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. ResearchGate. Available at: [Link]
- Synfacts. (2026).
-
Fox, R. J., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry. Available at: [Link]
- Wender, P. A., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions. Accounts of Chemical Research.
-
Soloshonok, V. A., et al. (2025). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. Available at: [Link]
-
Belyk, K. M., et al. (2014). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. Available at: [Link]
- Charette, A. B. (2014).
-
Stoltz, B. M., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. PMC. Available at: [Link]
-
Wender, P. A., et al. (2006). Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems. PubMed. Available at: [Link]
-
ResearchGate. (2025). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease | Request PDF. ResearchGate. Available at: [Link]
- Science of Synthesis. (2015).
-
Ghorai, M. K., et al. (2017). Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. ResearchGate. Available at: [Link]
- Kleij, A. W. (2024). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research.
- Zhu, C., et al. (2023). Copper-Catalyzed Asymmetric Functionalization of Vinyl Radicals for the Access to Vinylarene Atropisomers. Journal of the American Chemical Society.
- Doyle, M. P., et al. (2021).
-
Lu, Z., et al. (2021). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. Available at: [Link]
- Liverton, N. J., et al. (2011). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry.
- Wang, H., et al. (2013).
- Majumdar, S., et al. (2002). Catalytic Asymmetric and Stereoselective Synthesis of Vinylcyclopropanes. Sci-Hub.
-
Marek, I., et al. (2002). Catalytic asymmetric and stereoselective synthesis of vinylcyclopropanes. Technion. Available at: [Link]
- Walsh, P. J., et al. (2020). Nickel-Catalyzed Enantioselective Vinylation of Aryl 2-Azaallyl Anions. Organic Letters.
- Stoltz, B. M., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. The Journal of Organic Chemistry.
-
ResearchGate. (2020). Copper‐catalyzed synthesis of vinyl cyclopropanes. ResearchGate. Available at: [Link]
- Feringa, B. L., et al. (2005). Copper-catalyzed asymmetric synthesis. Semantic Scholar.
-
Montgomery, J., et al. (2021). Copper-catalyzed asymmetric carbonylative hydroallylation of vinylarenes. PMC - NIH. Available at: [Link]
-
Krische, M. J., et al. (2011). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. ahnu.edu.cn [ahnu.edu.cn]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Copper-catalyzed asymmetric carbonylative hydroallylation of vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging vinyl-ACCA as a P1 Capping Group for Covalent Inhibitor Design
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Covalent Inhibition and the Role of the P1 Capping Group
In the landscape of modern drug discovery, the pursuit of enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance has reignited interest in covalent inhibitors. Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to complete and sustained inactivation. This is particularly advantageous when targeting enzymes where continuous inhibition is required for therapeutic effect.
A critical component in the design of many covalent inhibitors, especially those targeting cysteine proteases, is the P1 capping group. This moiety plays a dual role: it influences the inhibitor's selectivity for the target enzyme's active site, particularly the S1 pocket, and it positions the reactive "warhead" for optimal covalent modification of the catalytic cysteine residue. The choice of the P1 capping group is therefore a key determinant of both the inhibitor's potency and its safety profile.
This document provides a detailed guide to the use of vinyl-acyloxy-chloro-acyl (vinyl-ACCA) as a sophisticated P1 capping group in the design of potent and selective covalent inhibitors. We will delve into the underlying mechanism of action, provide detailed protocols for its synthesis and conjugation, and offer insights into the interpretation of key experimental data.
Mechanism of Action: The Dual-Stage Reactivity of vinyl-ACCA
The vinyl-ACCA moiety is a highly effective warhead for the irreversible inhibition of cysteine proteases. Its mechanism of action can be conceptualized as a two-stage process, leveraging both a leaving group and a Michael acceptor for covalent bond formation.
-
Initial Acylation: Upon binding to the active site of a cysteine protease, the catalytic cysteine residue attacks the carbonyl carbon of the chloro-acyl group. This results in the displacement of the chloride leaving group and the formation of a transient thioester intermediate. The acyloxy group enhances the electrophilicity of the carbonyl carbon, facilitating this initial acylation step.
-
Irreversible Michael Addition: The vinyl group, now positioned in close proximity to the catalytic cysteine, acts as a Michael acceptor. The cysteine thiolate then undergoes a conjugate addition to the vinyl group, forming a stable, irreversible thioether bond. This second covalent modification effectively and permanently inactivates the enzyme.
This dual-reactivity mechanism contributes to the high potency and specificity of vinyl-ACCA-containing inhibitors. The initial, reversible binding and acylation steps are governed by the non-covalent interactions between the inhibitor scaffold and the enzyme's active site, while the subsequent irreversible Michael addition "locks" the inhibitor in place.
Caption: Mechanism of vinyl-ACCA mediated covalent inhibition.
Experimental Protocols
Synthesis of the vinyl-ACCA Warhead
The following protocol describes a general method for the synthesis of a vinyl-ACCA moiety that can be subsequently coupled to a peptide or small molecule scaffold.
Materials:
-
3-Butenoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Appropriate chloroacetic acid derivative (e.g., 2-chloroacetic acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Activation of 3-Butenoic Acid:
-
Dissolve 3-butenoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-butenoyl chloride.
-
-
Formation of the NHS Ester:
-
Dissolve the crude 3-butenoyl chloride in anhydrous DCM.
-
Add N-Hydroxysuccinimide (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the NHS ester of 3-butenoic acid.
-
-
Coupling with Chloroacetic Acid Derivative:
-
Dissolve the NHS ester of 3-butenoic acid (1.0 eq) and the desired chloroacetic acid derivative (1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the final vinyl-ACCA warhead.
-
Conjugation of vinyl-ACCA to a Peptide Backbone
This protocol outlines the solid-phase peptide synthesis (SPPS) approach for incorporating the vinyl-ACCA group at the N-terminus of a peptide.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-protected amino acids
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
DIPEA
-
Synthesized vinyl-ACCA warhead
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM
-
SPPS reaction vessel
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS chemistry.
-
After the final amino acid coupling, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.
-
-
vinyl-ACCA Coupling:
-
Dissolve the synthesized vinyl-ACCA warhead (3.0 eq) and a coupling reagent like HBTU (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated vinyl-ACCA solution to the resin and shake at room temperature for 4 hours or until a negative Kaiser test is observed.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final vinyl-ACCA-peptide conjugate.
-
Caption: Workflow for synthesis and conjugation of vinyl-ACCA.
Data Interpretation and Expected Outcomes
The successful implementation of vinyl-ACCA as a P1 capping group should result in a potent and irreversible inhibitor. The following table provides an example of the kind of data one might expect when comparing a vinyl-ACCA-containing inhibitor to its non-covalent counterpart and a different covalent warhead.
| Compound | P1 Capping Group | Warhead | Target Enzyme IC50 (nM) | Mechanism |
| Control-1 | Phenylalanine | None (Amide) | 12,500 | Reversible |
| Inhibitor-A | Phenylalanine | Aldehyde | 850 | Reversible Covalent |
| Inhibitor-B (vinyl-ACCA) | vinyl-ACCA | vinyl-ACCA | 15 | Irreversible Covalent |
Data is hypothetical and for illustrative purposes only.
The significantly lower IC50 value for Inhibitor-B highlights the enhanced potency conferred by the vinyl-ACCA group. Further characterization should be performed to confirm the irreversible nature of the inhibition. This can be achieved through techniques such as:
-
Washout Experiments: Pre-incubating the enzyme with the inhibitor, followed by extensive dialysis or size-exclusion chromatography to remove unbound inhibitor. A lack of enzyme activity recovery indicates irreversible inhibition.
-
Mass Spectrometry: Analysis of the inhibitor-enzyme complex by mass spectrometry can confirm the formation of a covalent adduct and identify the specific residue modified (i.e., the catalytic cysteine).
Troubleshooting and Key Considerations
-
Synthesis Challenges: The synthesis of the vinyl-ACCA warhead can be sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Coupling Efficiency: If the coupling of the vinyl-ACCA warhead to the peptide is inefficient, consider using a different coupling reagent or extending the reaction time. Monitoring the reaction with a Kaiser test is crucial.
-
Stability: The vinyl-ACCA moiety can be susceptible to hydrolysis. Store the synthesized warhead and the final conjugate under anhydrous conditions at low temperatures.
-
Off-Target Reactivity: As with all covalent inhibitors, there is a potential for off-target reactivity. It is essential to profile the selectivity of the vinyl-ACCA-containing inhibitor against a panel of related and unrelated proteases.
Conclusion
The vinyl-ACCA group represents a powerful tool in the arsenal of the medicinal chemist for the design of potent and selective covalent inhibitors. Its dual-stage mechanism of action, combining a favorable initial acylation with a subsequent irreversible Michael addition, offers a distinct advantage in achieving sustained target engagement. By following the detailed protocols and considering the key insights provided in these application notes, researchers can effectively leverage the unique properties of vinyl-ACCA to advance their drug discovery programs.
References
-
Cysteine Protease Inhibitors: A comprehensive overview of the design and mechanism of various cysteine protease inhibitors. Chemical Reviews, [Link]
-
Solid-Phase Peptide Synthesis (SPPS): A foundational resource for understanding the principles and practice of SPPS. Current Protocols in Protein Science, [Link]
-
Covalent Inhibitors: A Rational Approach to Drug Design: A review discussing the rationale and strategies for designing covalent inhibitors. Nature Reviews Drug Discovery, [Link]
Application Notes and Protocols for the Incorporation of Vinyl-ACCA into Peptide Scaffolds
Introduction: A New Frontier in Covalent Peptide Therapeutics
The landscape of drug discovery is continually evolving, with a marked resurgence in the development of targeted covalent inhibitors (TCIs).[1][2] These molecules offer distinct pharmacological advantages, including prolonged duration of action and high potency, by forming a stable bond with their biological target.[3] Within this class, peptide-based therapeutics are gaining prominence due to their high specificity and biocompatibility. The challenge, however, lies in equipping these peptides with reactive "warheads" that are stable enough for synthesis and formulation yet reactive enough to engage their target under physiological conditions.
Enter (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a sterically constrained, non-natural amino acid that serves as a potent and tunable covalent warhead.[4][5] Its unique structure, featuring a strained cyclopropane ring adjacent to a vinyl group, makes it an excellent Michael acceptor for nucleophilic residues like cysteine on target proteins.[6][7] The incorporation of vinyl-ACCA into peptide scaffolds transforms them into precision-guided covalent modifiers, capable of irreversibly inhibiting enzymes such as proteases or kinases, which are often implicated in disease.[5][8]
This guide provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of vinyl-ACCA into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS) and the subsequent characterization and application of these powerful biomolecules.
Part I: The Chemistry of Covalent Engagement
The efficacy of vinyl-ACCA as a covalent warhead is rooted in its electrophilic nature. When positioned correctly within a peptide sequence that binds to a target protein, the vinyl group is presented to a nearby nucleophilic amino acid residue, most commonly a cysteine.
Mechanism of Action: Michael Addition
The reaction proceeds via a conjugate or Michael addition mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the β-carbon of the vinyl group. This forms a stable carbon-sulfur (thioether) bond, permanently linking the peptide to the target protein. This two-step process involves the initial non-covalent binding of the peptide to the target, which then positions the vinyl warhead for the subsequent irreversible covalent bond formation.[3]
The causality behind this choice of warhead is twofold:
-
Reactivity: The electron-withdrawing nature of the adjacent cyclopropane and amide backbone activates the vinyl group, making it susceptible to nucleophilic attack.
-
Selectivity: The reaction is highly selective for soft nucleophiles like cysteine thiols, minimizing off-target reactions with other residues under physiological pH. The requirement for initial non-covalent binding ensures that the covalent modification only occurs on the intended target protein.[9]
Caption: Covalent modification via Michael addition.
Part II: Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of vinyl-ACCA is most efficiently achieved using the Fmoc/tBu strategy in SPPS.[10] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification at each step.[11][12][13] Due to the steric hindrance of the cyclopropane ring, special considerations are necessary for efficient coupling.
Workflow Overview
The process follows the standard iterative cycle of SPPS: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing. The key step is the efficient coupling of the sterically demanding Fmoc-(1R,2S)-vinyl-ACCA-OH.
Caption: SPPS workflow for vinyl-ACCA peptide synthesis.
Materials and Reagents
| Item | Specification | Supplier | Purpose |
| Resin | Rink Amide MBHA Resin, 100-200 mesh, ~0.5 mmol/g | Standard Suppliers | Solid support for peptide synthesis. |
| Solvents | DMF (Peptide Synthesis Grade), DCM (ACS Grade) | Standard Suppliers | Resin swelling and washing. |
| Deprotection | Piperidine | Standard Suppliers | Removal of Fmoc protecting group. |
| Amino Acids | Standard Fmoc-protected amino acids | Standard Suppliers | Peptide building blocks. |
| Vinyl-ACCA | Fmoc-(1R,2S)-vinyl-ACCA-OH | Custom Synthesis | The key covalent warhead building block. |
| Coupling Reagents | HATU, HCTU, or HBTU | Standard Suppliers | Activation of carboxylic acids for amide bond formation. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Standard Suppliers | Activates coupling reagents. |
| Cleavage Cocktail | TFA (95%), TIS (2.5%), H₂O (2.5%) | Standard Suppliers | Cleaves peptide from resin and removes side-chain protecting groups. |
| Capping | Acetic Anhydride, Pyridine | Standard Suppliers | To block unreacted amines.[14] |
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling:
-
Add 200 mg of Rink Amide resin to a peptide synthesis vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Standard Amino Acids:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.
-
Pre-activate for 2 minutes, then add the solution to the resin.
-
Agitate for 45-60 minutes.
-
Drain and wash with DMF (3 x 5 mL).
-
(Optional but recommended): Perform a Kaiser test to confirm complete coupling. If positive (blue beads), repeat the coupling step.
-
-
Incorporation of Fmoc-(1R,2S)-vinyl-ACCA-OH (The Critical Step):
-
Rationale: Vinyl-ACCA is sterically hindered, requiring more robust activation and longer reaction times to achieve high coupling efficiency. A "double coupling" strategy is highly recommended.
-
First Coupling:
-
Dissolve Fmoc-vinyl-ACCA-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF.
-
Pre-activate for 2 minutes and add to the deprotected resin.
-
Agitate for 2 hours.
-
Drain and wash with DMF (3 x 5 mL).
-
-
Second Coupling: Repeat the first coupling step with a fresh solution of activated Fmoc-vinyl-ACCA-OH. Agitate for another 2 hours.
-
Wash and Cap: Wash thoroughly with DMF (5 x 5 mL). To ensure any remaining unreacted amines do not form deletion sequences, perform a capping step. Add a solution of 5% acetic anhydride and 6% lutidine in DMF and react for 10 minutes.[14]
-
-
Chain Elongation:
-
Continue adding subsequent amino acids by repeating steps 2 and 3.
-
-
Final Deprotection, Cleavage, and Precipitation:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL water.
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Part III: Characterization of Vinyl-ACCA Peptides
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Result for a Hypothetical Peptide (e.g., Ac-Cys-Gly-Val-(vACCA)-NH₂) |
| RP-HPLC | Assess purity and isolate the final product. | A major peak with the expected retention time. Purity >95% is desired. |
| LC-MS (ESI) | Confirm the correct molecular weight. | The calculated monoisotopic mass for C₁₇H₂₇N₅O₅S is 413.17. The observed m/z should match this value (e.g., 414.18 for [M+H]⁺). |
| Tandem MS (MS/MS) | Sequence the peptide and confirm the location of the vinyl-ACCA residue. | Fragmentation should produce b- and y-ions that confirm the peptide sequence. The mass difference between y-ions flanking the vinyl-ACCA will correspond to its residue mass (125.08 Da). |
Part IV: Application Note - Covalent Inactivation of a Target Cysteine Protease
Objective: To demonstrate the utility of a vinyl-ACCA-containing peptide as a specific covalent inhibitor for a model cysteine protease.
Conceptual Workflow:
-
Design & Synthesis: A peptide sequence known to bind to the active site of the target protease is synthesized with vinyl-ACCA incorporated at a position that will place it near the catalytic cysteine (Cys25 in Papain, for example). A non-reactive control peptide (e.g., with Alanine replacing vinyl-ACCA) should also be synthesized.
-
Enzyme Kinetics Assay:
-
Incubate the protease with varying concentrations of the vinyl-ACCA peptide inhibitor for different time points.
-
Measure the remaining enzyme activity using a fluorogenic substrate.
-
Expected Outcome: A time-dependent and concentration-dependent decrease in enzyme activity will be observed for the vinyl-ACCA peptide, but not for the control peptide. This is characteristic of irreversible inhibition.
-
-
Mass Spectrometry Confirmation:
-
Incubate the target protease with a stoichiometric excess of the vinyl-ACCA peptide.
-
After incubation, analyze the intact protein mass using ESI-MS.
-
Expected Outcome: A mass shift corresponding to the molecular weight of the peptide inhibitor will be observed, confirming the formation of a 1:1 covalent adduct. For the hypothetical peptide above (MW 413.17), the protein's mass would increase by this amount.
-
Caption: Workflow for validating a vinyl-ACCA inhibitor.
Conclusion
The incorporation of vinyl-ACCA into peptide scaffolds represents a powerful strategy for developing next-generation covalent therapeutics. While its synthesis requires careful optimization due to steric hindrance, the protocols outlined in this guide provide a robust framework for success. The resulting vinyl-ACCA-modified peptides are invaluable tools for chemical biology and drug discovery, enabling the selective and permanent inactivation of disease-relevant protein targets.
References
-
Title: Vinyl-ACCA residue in the drug-molecules Source: ResearchGate URL: [Link]
-
Title: Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease Source: ResearchGate URL: [Link]
-
Title: Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease Source: PubMed URL: [Link]
-
Title: Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors Source: ResearchGate URL: [Link]
-
Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: PubMed Central URL: [Link]
-
Title: Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide Source: CEM Corporation URL: [Link]
-
Title: HPLC–UV profile of the ACCA peptides and following exposure to DPP 3 Source: ResearchGate URL: [Link]
-
Title: α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Late-stage peptide modification with salicylaldehyde tag enhances affinity for nuclear factor-kappa B essential modulator Source: NIH URL: [Link]
-
Title: The effect of released new synthetic peptide from nanofibrous scaffold of peptide/Poly (Vinyl Alcohol)/Poly l-Lactic Acid on expression of Secretory aspartyl proteinases 4 to 6 genes of Candida albicans Source: PubMed URL: [Link]
-
Title: Covalent Inhibition in Drug Discovery Source: PubMed Central URL: [Link]
-
Title: Synthesized and Designed New Modified Poly(vinyl chloride) Structures to Enhance Their Photo-Resistance Characteristics Source: MDPI URL: [Link]
-
Title: Solid-phase peptide synthesis Source: Royal Society of Chemistry URL: [Link]
-
Title: Targeted covalent inhibitors with an emphasis on reversible covalent inhibition Source: YouTube URL: [Link]
-
Title: α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms Source: NIH URL: [Link]
-
Title: Peptide direct growth on poly(acrylic acid)/poly(vinyl alcohol) electrospun fibers coated with branched poly(ethylenimine): A solid-phase approach for scaffolds biofunctionalization Source: ResearchGate URL: [Link]
-
Title: Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions Source: NIH URL: [Link]
-
Title: Vinyl azides in organic synthesis: an overview Source: NIH URL: [Link]
-
Title: Incorporation of Aza-Glycine into Collagen Peptides Source: PubMed URL: [Link]
-
Title: Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE Source: Waters Corporation URL: [Link]
-
Title: What is solid phase peptide synthesis? Source: Biotage URL: [Link]
-
Title: Emerging strategies in covalent inhibition Source: YouTube URL: [Link]
-
Title: Peptide Hand Synthesis Part 6: Capping Source: YouTube URL: [Link]
-
Title: An update on the discovery and development of reversible covalent inhibitors Source: NIH URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
Sources
- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
- 12. digital.csic.es [digital.csic.es]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Amino-2-vinylcyclopropanecarboxylic Acid (VACC) for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 1-Amino-2-vinylcyclopropanecarboxylic acid (VACC), a critical building block in the development of potent antiviral therapeutics, notably Hepatitis C Virus (HCV) NS3 protease inhibitors.[1][2] The synthetic strategy detailed herein is designed for scalability and industrial applicability, focusing on a robust racemic synthesis followed by an efficient enzymatic resolution to yield the desired (1R, 2S)-enantiomer with high purity. This document offers detailed, step-by-step protocols, explanations of the chemical principles underlying the synthetic choices, and essential safety and handling information for the key reagents involved.
Introduction
This compound (VACC) is a constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its rigid cyclopropane scaffold, coupled with the vinyl substituent, imparts unique conformational properties to peptide-based inhibitors, enhancing their binding affinity and metabolic stability. This has made VACC a crucial component in the design of several HCV NS3 protease inhibitors.[1][2][3] The growing demand for these antiviral agents necessitates a scalable and economically viable synthetic route to VACC.
The primary challenge in the synthesis of VACC lies in the stereoselective construction of the two contiguous chiral centers on the cyclopropane ring. While several asymmetric syntheses have been reported, a widely adopted industrial approach involves a racemic synthesis followed by a resolution step. This strategy often proves more cost-effective and robust for large-scale production.
This guide focuses on a well-established and scalable method: the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene to form the racemic VACC core, followed by a highly selective enzymatic resolution using Alcalase 2.4L to isolate the desired (1R, 2S)-enantiomer.[1][2]
Overall Synthetic Strategy
The industrial synthesis of (1R, 2S)-VACC can be conceptually divided into three main stages:
-
Racemic Synthesis: Construction of the racemic VACC ester through the formation of a glycine Schiff base, followed by a base-mediated dialkylation with trans-1,4-dibromo-2-butene.
-
Enzymatic Resolution: Selective hydrolysis of the undesired (1S, 2R)-enantiomer of the VACC ester using the serine protease Alcalase 2.4L, leaving the desired (1R, 2S)-enantiomer intact.
-
Purification and Isolation: Separation of the unhydrolyzed (1R, 2S)-VACC ester from the hydrolyzed (1S, 2R)-VACC acid, followed by deprotection and crystallization to yield the final high-purity product.
Figure 1: Overall workflow for the large-scale synthesis of (1R, 2S)-VACC.
Part 1: Racemic Synthesis of VACC Methyl Ester
Principle and Rationale
The core of the racemic synthesis is the construction of the cyclopropane ring. This is achieved through a tandem alkylation of a glycine Schiff base. The Schiff base serves to protect the amino group of glycine and, more importantly, to acidify the α-protons, facilitating their removal by a base to form a nucleophilic enolate. This enolate then undergoes a double alkylation with trans-1,4-dibromo-2-butene. The first alkylation is an S(_N)2 reaction, and the second is an intramolecular S(_N)2' reaction that forms the cyclopropane ring. The choice of base and solvent is critical to maximize the yield and favor the desired diastereomer.
Detailed Protocol
Step 1: Formation of the Glycine Schiff Base (N-(phenylmethylene)glycine methyl ester)
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add glycine methyl ester hydrochloride (1.0 eq), toluene, and N-methyl-2-pyrrolidone (NMP).
-
Add benzaldehyde (0.95 eq) and trimethylorthoformate (1.0 eq).
-
Cool the slurry to 15 °C and add triethylamine (1.05 eq).
-
Stir the mixture at 20-25 °C for approximately 5 hours.
-
Filter to remove the triethylamine hydrochloride byproduct and wash the filter cake with toluene.
-
Wash the filtrate with water and concentrate the organic phase under vacuum to yield a solution of the glycine Schiff base in toluene. This solution is typically used directly in the next step without further purification.
Step 2: Cyclopropanation to form Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid methyl ester
-
In a separate reactor, prepare a suspension of lithium tert-butoxide (2.5 eq) and trans-1,4-dibromo-2-butene (1.0 eq) in tert-butyl methyl ether (TBME).
-
To this suspension, add the previously prepared solution of the glycine Schiff base (1.1 eq) in toluene, maintaining the temperature between 15-20 °C.
-
After the addition is complete, stir the reaction mixture for an additional 3 hours at 20-25 °C.
-
Quench the reaction by washing with 10% aqueous ammonium chloride.
-
Separate the organic phase and treat it with 3.75% hydrochloric acid to hydrolyze the Schiff base.
-
Cool the aqueous phase to 15 °C and add acetone, followed by di-tert-butyl dicarbonate (Boc(_2)O) (0.9 eq).
-
Warm the mixture to 20 °C and add 7.25% sodium hydroxide to facilitate the Boc protection.
-
Stir the mixture at 20 °C for 24 hours. The resulting product is the racemic N-Boc-protected VACC methyl ester.
| Reagent | Molar Eq. | Purpose |
| Glycine methyl ester HCl | 1.0 | Starting material |
| Benzaldehyde | 0.95 | Forms Schiff base |
| Triethylamine | 1.05 | Base for Schiff base formation |
| trans-1,4-dibromo-2-butene | 1.0 | Dialkylating agent |
| Lithium tert-butoxide | 2.5 | Base for cyclopropanation |
| Di-tert-butyl dicarbonate | 0.9 | Boc-protecting agent |
Table 1: Key reagents and their roles in the racemic synthesis.
Part 2: Enzymatic Resolution of Racemic VACC Methyl Ester
Principle and Rationale
Enzymatic resolution is a powerful technique for separating enantiomers on a large scale.[] In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of VACC, the serine protease Alcalase 2.4L is employed.[1][2][5] This enzyme selectively hydrolyzes the methyl ester of the (1S, 2R)-enantiomer to the corresponding carboxylic acid, while leaving the desired (1R, 2S)-enantiomer as the methyl ester. The difference in chemical properties between the ester and the carboxylic acid allows for their subsequent separation. The mechanism of serine proteases involves a catalytic triad (serine, histidine, and aspartate) in the active site that facilitates the nucleophilic attack of a serine hydroxyl group on the carbonyl carbon of the ester.[1][6][7][8] The enantioselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients one enantiomer for catalysis.
Figure 2: Principle of the enzymatic resolution of racemic VACC methyl ester.
Detailed Protocol
-
Charge a reactor with the crude racemic N-Boc-VACC methyl ester from the previous step dissolved in acetone.
-
Add water and a phosphate buffer solution to maintain the pH.
-
Add Alcalase 2.4L to the mixture.
-
Stir the mixture at 39-41 °C, maintaining the pH at 8.15 by the controlled addition of 1N sodium hydroxide. The consumption of NaOH is a direct measure of the progress of the hydrolysis.
-
Monitor the enantiomeric excess (ee) of the remaining ester by chiral HPLC. The reaction is typically continued until the ee of the (1R, 2S)-ester is >99%. This may take up to 70 hours.
-
Once the desired ee is reached, cool the reaction mixture and extract the unhydrolyzed (1R, 2S)-N-Boc-VACC methyl ester with an organic solvent such as tert-butyl methyl ether (TBME).
-
The aqueous layer now contains the sodium salt of the hydrolyzed (1S, 2R)-N-Boc-VACC carboxylic acid.
| Parameter | Value | Rationale |
| Enzyme | Alcalase 2.4L | Commercially available, robust serine protease with high selectivity. |
| Temperature | 39-41 °C | Optimal temperature for enzyme activity and stability. |
| pH | 8.15 | Optimal pH for Alcalase 2.4L activity.[9] |
| Monitoring | Chiral HPLC | To determine the enantiomeric excess of the unreacted ester. |
Table 2: Key parameters for the enzymatic resolution.
Part 3: Purification and Isolation of (1R, 2S)-VACC
Principle and Rationale
The final stage of the synthesis involves the purification of the desired (1R, 2S)-VACC. After the enzymatic resolution, the desired product is in the form of its N-Boc protected methyl ester. This is first isolated from the aqueous solution containing the hydrolyzed undesired enantiomer. The Boc protecting group is then removed under acidic conditions. The final purification is achieved by crystallization, often as a salt, such as the tosylate salt, which typically yields a highly pure, crystalline solid suitable for pharmaceutical applications.[10]
Detailed Protocol
Step 1: Isolation of (1R, 2S)-N-Boc-VACC Methyl Ester
-
Following the enzymatic resolution, separate the organic phase (containing the desired ester) from the aqueous phase.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R, 2S)-N-Boc-VACC methyl ester.
Step 2: Deprotection and Formation of the Tosylate Salt
-
Dissolve the crude (1R, 2S)-N-Boc-VACC methyl ester in methanol.
-
Add p-toluenesulfonic acid monohydrate (1.1 eq).
-
Heat the mixture to 40 °C and stir for approximately 4 hours, or until deprotection is complete as monitored by HPLC.
-
Cool the reaction mixture and add isopropyl acetate to induce crystallization.
-
Seed with authentic crystals of (1R, 2S)-VACC methyl ester tosylate salt if necessary.
-
Stir the slurry at room temperature for 24 hours to ensure complete crystallization.
-
Collect the solid by filtration, wash the filter cake with a mixture of methanol and isopropyl acetate.
-
Dry the product under vacuum to yield the highly pure (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid methyl ester tosylate salt.
Safety and Handling
General Precautions:
-
All operations should be carried out in a well-ventilated fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[11]
-
An emergency eyewash and safety shower should be readily accessible.
trans-1,4-Dibromo-2-butene:
-
Hazards: This compound is toxic if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[6][7][12][13] It is also a lachrymator and vesicant.[13]
-
Handling: Handle with extreme care in a fume hood. Avoid contact with skin and eyes. Use spark-proof tools and explosion-proof equipment.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[12]
Alkylating Agents:
-
Alkylating agents are often reactive and potentially hazardous. Follow strict safety protocols to avoid exposure.[14]
Spill and Waste Management:
-
Have appropriate spill kits available.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Quality Control and Characterization
The purity and identity of the final (1R, 2S)-VACC product should be confirmed by a battery of analytical techniques:[5][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
-
Chiral HPLC: To confirm the enantiomeric excess of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Optical Rotation: To measure the specific rotation and confirm the stereochemistry.
Conclusion
The synthetic route detailed in these application notes provides a robust and scalable method for the industrial production of (1R, 2S)-1-Amino-2-vinylcyclopropanecarboxylic acid. By combining a reliable racemic synthesis with a highly selective enzymatic resolution, this process can deliver multikilogram quantities of this crucial pharmaceutical intermediate with high enantiomeric purity.[1][2] Careful attention to the optimized reaction conditions and adherence to the specified safety protocols are paramount for the successful and safe implementation of this synthesis on a large scale.
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. Journal of Organic Chemistry, 70(15), 5869-79. [Link]
-
Fisher Scientific. trans-1,4-Dibromo-2-butene, 97% Safety Data Sheet. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
PubChem. trans-1,4-Dibromo-2-butene. [Link]
-
Harper College. Dibromo-2-Butene trans-1,4-.pdf. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Request PDF. [Link]
-
Beaulieu, P. L., et al. Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives - Supporting Information. [Link]
-
ResearchGate. Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. [Link]
-
ResearchGate. Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. [Link]
-
ResearchGate. (PDF) Acidities of glycine Schiff bases and alkylation of their conjugate bases. [Link]
-
IU Indianapolis ScholarWorks. Benzophenone Schiff bases of glycine derivatives. [Link]
-
uu.diva. Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Attaching Boc Protecting Groups With BOC-ON. [Link]
-
PMC - NIH. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. [Link]
-
PMC - NIH. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. [Link]
-
PMC - NIH. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. [Link]
-
ChemRxiv. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Xia & He Publishing Inc. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. [Link]
-
RSC Publishing. Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. [Link]
-
Key Concepts in Stereoselective Synthesis. [Link]
-
PMC - NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
MedCrave online. HCV NS3/4A protease and its emerging inhibitors. [Link]
-
ResearchGate. Inhibitors of Hepatitis C Virus NS3.4A Protease: P2 Proline Variants. [Link]
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Origins of Diastereoselectivity in the Addition of Enoxysilanes to Vinyl Diazonium Salts. [Link]
-
RSC Publishing. Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]
-
MDPI. Further Stabilization of Alcalase Immobilized on Glyoxyl Supports: Amination Plus Modification with Glutaraldehyde. [Link]
-
ResearchGate. Hydrolysis of Proteins by Immobilized-Stabilized Alcalase-Glyoxyl Agarose | Request PDF. [Link]
- Google Patents.
- Google Patents. Method for purification of an amino acid using ion exchange resin.
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HSE. Safe handling of cytotoxic drugs in the workplace. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. [Link]
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B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS. [Link]
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PMC - PubMed Central. Management guidelines for preventing exposure to antineoplastics. [Link]
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]
-
PubMed. HPLC qualitative amino acid analysis in the clinical laboratories. [Link]
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Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of Vinyl-ACCA
Welcome to the technical support center for the diastereoselective synthesis of vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical chiral building block. Vinyl-ACCA is a key component in the development of potent inhibitors for targets such as the hepatitis C virus (HCV) NS3 protease.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the diastereoselective synthesis of vinyl-ACCA, offering explanations for the underlying causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in the Initial Dialkylation Step
Question: My dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene is resulting in a low diastereomeric ratio (dr). What factors influence this selectivity, and how can I optimize the reaction to favor the desired diastereomer?
Answer: Achieving high diastereoselectivity in this key step is crucial for the overall efficiency of the synthesis. The formation of the cyclopropane ring is influenced by several interconnected factors.
Root Cause Analysis: The diastereoselectivity is primarily governed by the kinetic control of the alkylation steps. The conformation of the intermediate enolate and the steric hindrance around the reactive centers play a significant role. The choice of base, solvent, and temperature can dramatically impact the facial selectivity of the electrophilic attack.
Troubleshooting & Optimization Protocol:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete and rapid deprotonation. Lithium diisopropylamide (LDA) is a common choice. However, the aggregation state of LDA, which is solvent-dependent, can affect its steric bulk and reactivity. Consider screening other bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS).
-
Solvent and Additives: The polarity and coordinating ability of the solvent can influence the enolate geometry and reactivity.
-
THF: Tetrahydrofuran is a standard solvent for these reactions.
-
HMPA: The addition of a polar aprotic solvent like hexamethylphosphoramide (HMPA) can disrupt base aggregates and enhance the reactivity of the enolate. Alkylations carried out in a THF-HMPA solvent system at low temperatures (-78 °C) have been shown to proceed with a high degree of acyclic stereocontrol, achieving diastereomeric ratios from 91:9 to greater than or equal to 98:2.[3]
-
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is essential for maximizing kinetic control and minimizing side reactions.[3] Any temperature fluctuations can lead to a decrease in diastereoselectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the glycine template can significantly influence the stereochemical outcome. For instance, a vinylglycine-derived dianionic dienolate bearing a (-)-8-(β-naphthyl)menthyl auxiliary has been shown to favor alkylation at the si face.[3] This is attributed to the shielding of the re face by the bulky auxiliary.[3]
| Parameter | Recommended Condition | Expected Outcome |
| Base | LDA or LHMDS | Complete and rapid deprotonation |
| Solvent | THF with HMPA | Enhanced enolate reactivity and stereocontrol |
| Temperature | -78 °C | Maximized kinetic control |
| Auxiliary | (-)-8-(β-naphthyl)menthyl | High diastereoselectivity (≥98:2 dr)[3] |
Issue 2: Low Yields in Rhodium-Catalyzed [3+3]-Annulation
Question: I am attempting a rhodium(II)-catalyzed [3+3]-annulation of a cyclic nitronate with a vinyl diazoacetate to form a vinyl-ACCA precursor, but I am observing low yields and complex reaction mixtures. How can I improve the efficiency of this transformation?
Answer: This annulation is a powerful method for constructing complex heterocyclic systems, but its success is highly dependent on the optimization of several reaction parameters.
Root Cause Analysis: Low yields can stem from several factors, including suboptimal catalyst selection, inappropriate reaction conditions, or steric hindrance from the substrates.[4] The stability of the generated vinyl carbenoid and its subsequent reaction pathway are sensitive to the electronic and steric environment.
Troubleshooting & Optimization Protocol:
-
Catalyst Selection: While various rhodium(II) catalysts can be used, rhodium(II) octanoate has been identified as the preferred catalyst for this transformation, providing good yields and excellent diastereoselectivity.[4] Other rhodium catalysts like rhodium(II) acetate or trifluoroacetate may give inferior results.[4]
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Tetrahydrofuran (THF) at room temperature has been found to be optimal.[4]
-
Reagent Stoichiometry and Concentration: Variations in the ratio of the vinyl diazoacetate to the nitronate can impact the yield. Using approximately 2 equivalents of the vinyl diazoacetate is often optimal.[4] The reaction concentration should also be optimized; starting with a moderate concentration (e.g., 0.5 M solution of the vinyl diazoacetate) is a good starting point.[4]
-
Substrate Scope: Be mindful of steric hindrance. Bulky ester groups on the vinyl diazoacetate (e.g., tert-butyl) or ortho-substituents on aryl groups of the nitronate can lead to diminished yields.[4] If possible, consider using less sterically demanding starting materials.
Issue 3: Product Inhibition During Enzymatic Resolution
Question: I am using an esterase for the enzymatic resolution of racemic vinyl-ACCA, but the reaction rate slows down significantly over time, leading to long reaction times. I suspect product inhibition. How can I overcome this?
Answer: Product inhibition is a common challenge in enzymatic reactions where the product competes with the substrate for the enzyme's active site.
Root Cause Analysis: The synthesized vinyl-ACCA derivative can bind to the active site of the esterase, preventing further substrate binding and catalysis. This leads to a decrease in the reaction rate as the product concentration increases.
Troubleshooting & Optimization Protocol:
-
Forcing Conditions: One approach is to use "forcing conditions" in the enzymatic reaction. This could involve increasing the enzyme concentration or adjusting the pH and temperature to favor the forward reaction, although this may require careful optimization to avoid enzyme denaturation.
-
In Situ Product Removal: If feasible, consider methods for the in situ removal of the product as it is formed. This could involve techniques like liquid-liquid extraction or adsorption onto a resin, which would continuously shift the equilibrium towards product formation.
-
Chemical Resolution as an Alternative: If enzymatic resolution proves to be inefficient due to strong product inhibition, a chemical resolution via diastereomeric salt formation can be a viable alternative.[1] This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the significance of the vinyl group in vinyl-ACCA for its biological activity?
A1: The vinyl group in vinyl-ACCA is a critical pharmacophore. In the context of HCV NS3 protease inhibitors, the vinyl group can act as a Michael acceptor, enabling covalent interaction with a key residue in the enzyme's active site. This covalent bond formation can lead to irreversible inhibition and high potency.
Q2: Are there any safety precautions I should be aware of when working with vinyl diazoacetates?
A2: Yes, diazo compounds are energetic materials and should be handled with care. They can be sensitive to heat, light, and acid. It is recommended to work in a well-ventilated fume hood and to avoid elevated temperatures. For rhodium-catalyzed reactions, the dropwise addition of the diazo compound to the reaction mixture can help to control the reaction rate and minimize potential hazards.[4]
Q3: Can I use a different metal catalyst for the [3+3]-annulation reaction?
A3: While other metal catalysts are often used in carbenoid reactions, studies have shown that for the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, rhodium(II) catalysts, particularly rhodium(II) octanoate, are superior.[4] Other metal catalysts may not produce the desired product at all.[4]
III. References
-
[3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[1][4]Oxazino[2,3-b][1][4]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1][4]oxazine Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. Available from: [Link]
-
Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated [1,2]Oxazino[2,3-b][1,2]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1,2]oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in 1-Amino-2-vinylcyclopropanecarboxylic Acid (ACC) Synthesis
Welcome to the technical support center for the synthesis of 1-Amino-2-vinylcyclopropanecarboxylic acid (ACC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high yield and purity. The methodologies discussed herein are grounded in established chemical principles and validated through extensive laboratory application.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable approach involves the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene, followed by an enzymatic resolution to isolate the desired stereoisomer.[1][2][3] This method is favored for its efficiency and the availability of inexpensive starting materials.
Q2: Why is enzymatic resolution a critical step in the synthesis?
A2: The initial dialkylation step produces a racemic mixture of ACC.[1][3] For its application as a key building block in pharmaceuticals, such as Hepatitis C virus NS3 protease inhibitors, a specific stereoisomer, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, is required.[2][4] Enzymatic resolution, typically using an esterase like Alcalase 2.4L, provides a highly selective method to isolate this enantiomerically pure compound.[1][3]
Q3: What are the main challenges in optimizing the yield of this synthesis?
A3: The primary challenges include controlling diastereoselectivity during the cyclopropanation reaction, overcoming product inhibition during the enzymatic resolution step, and effectively purifying the final product to remove diastereomers and other impurities. Each of these factors can significantly impact the overall yield and purity of the final product.
Q4: Are there alternative methods to enzymatic resolution for obtaining enantiomerically pure ACC?
A4: Yes, alternative strategies exist. One method is chemical resolution through the formation of diastereomeric salts.[1] Another advanced approach is asymmetric synthesis, which aims to directly produce the desired stereoisomer, thereby eliminating the need for a resolution step.[5][6]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
A. Low Diastereoselectivity in the Cyclopropanation Step
A common issue is the formation of an unfavorable ratio of diastereomers during the initial dialkylation of the glycine Schiff base.
| Symptom | Potential Cause | Recommended Action |
| Low yield of the desired diastereomer | Suboptimal base and solvent combination. | The choice of base and solvent is critical for diastereoselectivity. A systematic screening of bases (e.g., NaOtBu, KOtBu, LiHMDS) and solvents (e.g., THF, Toluene) is recommended. For instance, using LiHMDS in toluene has been shown to be effective, though it may require longer reaction times.[7] |
| Incorrect stoichiometry of reactants. | Ensure precise control over the stoichiometry of the glycine imine and the base. Optimal conditions often require an excess of both the imine and the base relative to the dibromide.[7] | |
| Temperature fluctuations. | Maintain a stable reaction temperature. The reaction should be performed at room temperature for optimal results.[7] |
B. Inefficient Enzymatic Resolution
The enzymatic resolution step can be hampered by several factors, leading to incomplete conversion or long reaction times.
| Symptom | Potential Cause | Recommended Action |
| Slow or stalled enzymatic reaction | Product inhibition. | The desired product can inhibit the enzyme, slowing down the reaction.[1][4] To mitigate this, consider a partial chemical resolution via diastereomeric salt formation prior to the enzymatic step to enrich the desired enantiomer.[1] Alternatively, using "forcing conditions" in the enzymatic reaction can improve throughput.[1] |
| Suboptimal pH or temperature. | Ensure the reaction buffer is at the optimal pH for the specific esterase being used. Maintain the recommended temperature throughout the reaction. | |
| Inactive enzyme. | Verify the activity of the enzyme. Use a fresh batch of enzyme if necessary. |
C. Purity Issues in the Final Product
Contamination with diastereomers or other impurities can be a significant challenge.
| Symptom | Potential Cause | Recommended Action |
| Presence of the undesired diastereomer in the final product | Incomplete resolution. | If enzymatic resolution is incomplete, the final product will be contaminated. Monitor the reaction progress closely using an appropriate analytical technique (e.g., chiral HPLC) and allow the reaction to proceed to completion. |
| Ineffective purification. | The final purification step is crucial. Crystallization of the tosylate salt of the desired product has been shown to be an effective method for isolating enantiomerically pure material.[7] | |
| Presence of other impurities | Side reactions. | The use of a strong base like KOtBu can lead to the formation of polymeric impurities, reducing the overall yield.[7] Consider using a milder base. |
| Incomplete removal of protecting groups. | Ensure complete removal of any protecting groups used during the synthesis. The removal of the Boc protecting group with TsOH can yield a highly crystalline product.[7] |
III. Experimental Protocols & Workflows
A. General Workflow for ACC Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
B. Troubleshooting Logic for Low Yield
The following diagram outlines a logical approach to troubleshooting low yields in the ACC synthesis.
Caption: A logical workflow for troubleshooting low yields in ACC synthesis.
IV. References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
Venkatraman, S., et al. (2005). Discovery of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives as Potent, Orally Bioavailable Inhibitors of Hepatitis C Virus NS3 Protease. Journal of Medicinal Chemistry, 48(18), 5705–5708. [Link]
-
Request PDF. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]
-
Soloshonok, V. A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Amino Acids, 50(10), 1355–1362. [Link]
-
ACS Publications. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. [Link]
-
AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]
Sources
- 1. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Glycine Schiff Base Alkylation for vinyl-ACCA Synthesis
Introduction: The synthesis of 1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a critical pharmacophore in potent antiviral agents like Hepatitis C virus (HCV) NS3 protease inhibitors, frequently employs the alkylation of a glycine Schiff base.[1][2][3] This method relies on the formation of a stabilized glycine enolate, which is then alkylated with a suitable dielectrophile, such as trans-1,4-dibromo-2-butene, to construct the cyclopropane ring.[1][4] While powerful, this reaction is prone to several side reactions that can complicate synthesis, reduce yields, and introduce challenging impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges.
Experimental & Mechanistic Overview
A general workflow for this synthesis involves three key stages: formation of the glycine Schiff base, alkylation to form the cyclopropane ring, and hydrolysis to release the final amino acid product. Understanding the main reaction pathway is crucial for diagnosing deviations.
General Reaction Pathway
The process begins with the condensation of a glycine ester with benzophenone to form an N-(diphenylmethylene)glycine ester, a stable Schiff base.[5][6][7] This Schiff base serves to protect the amine and, more importantly, acidify the α-protons.[6][8] Treatment with a strong, non-nucleophilic base (e.g., LDA) generates a resonance-stabilized enolate. This enolate then undergoes a sequential dialkylation with an electrophile like trans-1,4-dibromo-2-butene. The final step is an acidic hydrolysis to remove the benzophenone protecting group, yielding vinyl-ACCA.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low, and I recover a lot of starting material. What are the likely causes and solutions?
A1: Low conversion is a common issue that typically points to inefficient generation of the glycine enolate.
Potential Cause 1: Incomplete Deprotonation The acidity of the α-protons on the glycine Schiff base is significantly increased compared to glycine itself, but a sufficiently strong base is still required for complete and rapid deprotonation.[6] The pKa of N-(diphenylmethylene)glycine esters is around 18.7 in DMSO.
-
Insight: If the base is not strong enough or is partially decomposed, it will not generate the enolate quantitatively. Lithium diisopropylamide (LDA) is a common choice, but its effectiveness is highly dependent on how it is prepared or stored. Trace moisture can rapidly quench the base.
-
Solution:
-
Verify Base Quality: Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Titrate the base before use to confirm its molarity.
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Optimize Temperature: Deprotonation is typically performed at low temperatures (-78 °C) to ensure kinetic control and stability of the enolate.[9] Ensure your cooling bath is maintained at the target temperature throughout the base addition and enolate formation period.
-
Potential Cause 2: Premature Quenching of the Enolate The glycine enolate is a strong base and can be quenched by any adventitious proton sources in the reaction mixture before the alkylating agent is added.
-
Insight: The most common culprit is trace water in the solvent or on the glassware. The alkylating agent itself could also be a source if it is not pure.
-
Solution:
-
Strictly Anhydrous Technique: Beyond dry glassware and solvents, ensure all reagents added to the enolate solution are anhydrous. Purify the trans-1,4-dibromo-2-butene if its quality is suspect.
-
Reverse Addition: Consider adding the enolate solution via cannula to the solution of the alkylating agent at -78 °C. This ensures the enolate immediately encounters the electrophile, minimizing its lifetime and the chance of being quenched by other sources.
-
Q2: I'm observing a significant amount of a di-alkylated byproduct where a second glycine unit appears to have been added. How can I prevent this?
A2: This side product arises from the mono-alkylated intermediate acting as a nucleophile. After the first SN2 reaction, the resulting intermediate is still a glycine Schiff base derivative, and its remaining α-proton is still acidic.
Potential Cause: Proton Exchange and Over-alkylation If the mono-alkylated intermediate is deprotonated, it can then attack another molecule of the electrophile. More commonly, it can react with the starting glycine enolate in a proton-exchange equilibrium. The pKa of the mono-alkylated Schiff base is not drastically different from the starting material, which can lead to this scrambling and subsequent di-alkylation.[8]
-
Insight: This issue is exacerbated if the addition of the alkylating agent is too slow or if localized "hotspots" of high concentration occur. The benzophenone imine is generally effective at preventing di-alkylation compared to aldimines because the mono-alkylated product is significantly less acidic, which disfavors the second deprotonation.[7][8] However, under non-optimal conditions, it can still occur.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base relative to the glycine Schiff base to ensure full initial deprotonation. Use the electrophile in a controlled stoichiometry, typically close to 1.0 equivalent for the cyclization.
-
Slow Addition at Low Temperature: Add the alkylating agent slowly and steadily to the cooled (-78 °C) enolate solution to maintain a low concentration of the electrophile, favoring the intramolecular cyclization over intermolecular side reactions.
-
Choice of Ester Group: Using a bulkier ester group, such as tert-butyl instead of ethyl, can sterically hinder the approach for a second alkylation, further minimizing this side reaction.[9][10]
-
Q3: My reaction turns dark brown or black, and the NMR of the crude product is an uninterpretable mess. What is causing this decomposition?
A3: A dark, complex mixture often indicates decomposition pathways are dominating. This can be caused by base-induced elimination or retro-aldol type reactions.
Potential Cause 1: Base-Induced Elimination The alkylating agent, trans-1,4-dibromo-2-butene, has allylic bromides. Strong bases like LDA can promote elimination reactions to form butadiene derivatives, which can then polymerize under the reaction conditions, leading to tarry byproducts.
-
Insight: This is more likely if the reaction temperature is allowed to rise prematurely or if the base is added too quickly to the alkylating agent (in a reverse-addition scenario).
-
Solution: Maintain strict temperature control at -78 °C during enolate formation and alkylation. Ensure rapid and efficient stirring to dissipate heat from any exothermic processes.
Potential Cause 2: Retro-Aldol/Condensation Reactions The glycine enolate can, under certain conditions, participate in self-condensation or retro-aldol type reactions, especially if aldehydes or other carbonyl species are present as impurities.[11][12]
-
Insight: While less common in this specific synthesis, this pathway becomes relevant if the starting materials are impure or if the Schiff base itself is unstable to the reaction conditions over long periods.
-
Solution:
-
Use High-Purity Reagents: Ensure all starting materials, especially the glycine Schiff base, are pure and free of residual aldehydes or ketones from their synthesis.
-
Minimize Reaction Time: Do not let the enolate solution stir for extended periods before adding the electrophile. Once the alkylation is complete (as determined by TLC), quench the reaction promptly.
-
Q4: The final hydrolysis step is either incomplete or seems to be degrading my vinyl-ACCA product. How can I optimize the deprotection?
A4: The imine hydrolysis must be carefully controlled. It requires acidic conditions, but the product itself can be sensitive to harsh acid or high temperatures.[11]
Potential Cause: Conditions are too harsh or too mild. Mild acidic conditions may not be sufficient to fully hydrolyze the sterically hindered benzophenone imine, leading to incomplete conversion.[11] Conversely, strong, hot acid (e.g., 6M HCl at reflux) can lead to side reactions on the vinyl group or other degradation pathways.
-
Insight: The goal is to find a balance that achieves complete hydrolysis without compromising the integrity of the vinylcyclopropane core.
-
Solution:
-
Use a Buffered or Biphasic System: A common and effective method is to stir the protected product with 1-3 M aqueous HCl at room temperature or slightly elevated temperatures (e.g., 40 °C). A biphasic system (e.g., with ether or CH2Cl2) can help by extracting the liberated benzophenone into the organic layer, driving the equilibrium towards the product.
-
Monitor Progress: Follow the reaction by TLC or LC-MS. The product (amino acid) will be water-soluble and should appear at the baseline on a silica gel TLC plate (visualized with ninhydrin), while the starting material is UV-active and has a higher Rf.
-
Alternative Acids: Citric acid in a biphasic system is a milder alternative that can be effective for sensitive substrates.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best Schiff base for this synthesis? Why benzophenone? A1: The N-(diphenylmethylene) imine derived from benzophenone is highly advantageous. Its two phenyl groups provide significant steric bulk, which helps prevent over-alkylation.[7][8] Furthermore, the imine is highly crystalline and stable, making the glycine derivative easy to prepare and purify. Finally, the extended conjugation helps stabilize the enolate intermediate.[6] While aldimines (from benzaldehyde) can be used, they are more prone to di-alkylation because the mono-alkylated product has a pKa very similar to the starting material.[8]
Q2: What are the pros and cons of different bases like LDA vs. NaHMDS or KHMDS? A2: The choice of base is critical for efficient enolate formation.
| Base | pKaH (of conjugate acid) | Typical Temp. | Pros | Cons |
| LDA | ~36 (in THF) | -78 °C | Very strong, non-nucleophilic, inexpensive, well-documented.[7] | Highly sensitive to moisture; requires careful preparation/titration. |
| NaHMDS/KHMDS | ~26 (in THF) | -78 °C to 0 °C | Soluble in THF, commercially available as stable solutions, excellent for clean deprotonations. | Less basic than LDA, may be less effective for less acidic substrates. Can be more expensive. |
For this specific transformation, LDA is the most commonly reported and effective base due to its high basicity, which ensures rapid and complete formation of the glycine enolate at low temperatures.
Q3: What analytical methods are best for monitoring the reaction? A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Essential for real-time monitoring. The starting Schiff base is UV-active. The alkylated product will have a different Rf value. The final, deprotected amino acid will typically stick to the baseline on silica gel and can be visualized with a ninhydrin stain.
-
1H NMR Spectroscopy: Invaluable for checking the purity of the crude product. Look for the disappearance of the glycine α-protons (~4.2 ppm) and the appearance of new signals corresponding to the cyclopropane and vinyl protons in the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for identifying the desired product and potential side products by their mass-to-charge ratio, confirming the success of the reaction and helping to identify impurities.
Key Protocols
Protocol 1: Synthesis of N-(Diphenylmethylene)glycine ethyl ester
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add glycine ethyl ester hydrochloride (1.0 eq), benzophenone (1.05 eq), and toluene (approx. 0.5 M).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.
Protocol 2: Alkylation to form Protected vinyl-ACCA
-
Under an inert atmosphere (Argon), add anhydrous THF to a flame-dried, three-neck flask and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA. Stir for 30 minutes.
-
Slowly add a solution of N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete enolate formation. The solution typically turns a deep red or orange color.
-
Slowly add a solution of trans-1,4-dibromo-2-butene (1.0 eq) in anhydrous THF to the enolate solution.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over Na2SO4, and concentrating in vacuo. The crude product should be purified by column chromatography.
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. Journal of Organic Chemistry, 70(15), 5869-79. [Link]
-
Beaulieu, P. L., et al. (2005). Supporting Information for Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Boehringer Ingelheim (Canada) Ltd., Research and Development. Available at: [Link]
-
Soloshonok, V. A., et al. (2018). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation. ResearchGate. [Link]
-
Zhang, W., et al. (2018). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. ResearchGate. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]
-
Bordwell, F. G., & Fried, H. E. (1991). Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry, 56(14), 4218–4223. [Link]
-
Nishikawa, T., et al. (2017). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. ACS Omega, 2(6), 2537–2545. [Link]
-
Tian, H., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Maruoka, K., & Ooi, T. (2007). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Pure and Applied Chemistry, 79(9), 1561-1576. [Link]
-
Glick, B. R. (2012). ACC-Deaminase Producing Rhizobacteria: Prospects and Application as Stress Busters for Stressed Agriculture. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Some Biological Carbonyl Condensation Reactions. Chemistry LibreTexts. [Link]
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(29), 2641-2644. [Link]
Sources
- 1. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. No results for search term "3D-FD22505" | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Enzymatic Resolution of Racemic Vinyl-ACCA
Welcome to the technical support center for the enzymatic resolution of racemic vinyl-ACCA ((±)-1-amino-2-vinylcyclopropane-1-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into improving the efficiency of this critical chiral separation. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the enzymatic resolution of vinyl-ACCA.
Q1: What is vinyl-ACCA and why is its chiral separation important?
Vinyl-ACCA is a non-proteinogenic amino acid that serves as a key chiral building block in the synthesis of various carbocyclic nucleosides, which are potent antiviral and anticancer agents. The biological activity of these therapeutic agents is highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure vinyl-ACCA is a critical step in the drug development pipeline.
Q2: What type of enzyme is typically used for this resolution, and what is the reaction principle?
The most common and effective enzymes for this application are Penicillin G Acylases (PGA), also known as Penicillin Amidase (EC 3.5.1.11).[1][2] These enzymes belong to the N-terminal nucleophilic (Ntn) hydrolase superfamily.[2] The resolution is typically achieved through the enantioselective hydrolysis of an N-acylated derivative of racemic vinyl-ACCA (e.g., N-phenylacetyl-vinyl-ACCA). The enzyme preferentially hydrolyzes the acyl group from one enantiomer, leaving the other N-acylated enantiomer untouched. This creates a mixture of a free amino acid and an N-acylated amino acid, which can be easily separated due to their different physicochemical properties (e.g., solubility at different pH values).
Q3: What are the key metrics for a successful enzymatic resolution?
The success of a kinetic resolution is measured by three primary parameters:
-
Enantiomeric Excess (e.e.): This measures the purity of a chiral substance, indicating how much more of one enantiomer is present than the other.[3][4] It is a direct measure of the effectiveness of the separation.
-
Conversion (c): This is the percentage of the starting racemic substrate that has been transformed into the product. For an ideal kinetic resolution, the maximum theoretical yield for a single enantiomer is 50% conversion.
-
Enantioselectivity Factor (E-value): This is the most robust metric for quantifying an enzyme's stereoselectivity. It relates the specificity constants (kcat/KM) for each enantiomer. A high E-value (typically E > 100) is desired for efficient separation.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving common issues encountered during the enzymatic resolution of racemic vinyl-ACCA.
Problem 1: Low Enantiomeric Excess (e.e.) of Product
Low e.e. indicates that the enzyme is not discriminating effectively between the two enantiomers.
Potential Cause 1.1: Suboptimal Reaction Medium (Solvent)
-
Causality: For enzymes like PGA operating in non-aqueous or low-water systems, the solvent plays a critical role. The solvent modulates enzyme flexibility and the hydration layer essential for catalytic activity.[5][6] A solvent that is too polar can strip this essential water, while a non-polar solvent can help maintain a more rigid, and often more selective, enzyme conformation.[5]
-
Solution:
-
Screen a panel of organic solvents with varying polarities (log P values). Start with hydrophobic solvents like toluene or methyl tert-butyl ether (MTBE) and move towards more polar options if needed.
-
Control water activity (a_w): The amount of water in an organic solvent significantly impacts enantioselectivity.[7][8] Before starting the reaction, equilibrate both the enzyme (lyophilized powder) and the solvent system with saturated salt solutions to achieve a defined water activity. This ensures consistent hydration.
-
Potential Cause 1.2: Incorrect Temperature
-
Causality: Temperature affects the flexibility of the enzyme's active site. Higher temperatures increase flexibility, which can sometimes lead to a decrease in enantioselectivity as the enzyme becomes less able to distinguish between the two enantiomers. Conversely, lower temperatures can enhance selectivity by "locking" the enzyme into a more discriminatory conformation.
-
Solution:
-
Perform a temperature profile study. Run the reaction at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C) while keeping all other parameters constant.
-
Analyze both reaction rate and e.e. at each temperature. Often, a trade-off exists between reaction speed and selectivity. Choose the temperature that provides the optimal balance for your specific requirements.
-
Potential Cause 1.3: Suboptimal pH (in aqueous or biphasic systems)
-
Causality: The ionization state of amino acid residues in the enzyme's active site is crucial for substrate binding and catalysis.[9] The pH of the reaction medium dictates this ionization state. The optimal pH for activity may not be the optimal pH for enantioselectivity.
-
Solution:
-
Conduct a pH profile study. Use a range of buffered solutions (e.g., pH 6.0 to 9.0 in 0.5 unit increments) to identify the pH that maximizes the E-value.
-
Use a pH-stat or a well-buffered system. The hydrolysis of the N-acyl group releases a carboxylic acid (e.g., phenylacetic acid), which will lower the pH of an unbuffered system, causing the reaction conditions to drift over time.[2]
-
Problem 2: Slow Reaction Rate / Low Conversion
A slow reaction can be caused by issues with the enzyme's intrinsic activity or mass transfer limitations.
Potential Cause 2.1: Insufficient Enzyme Activity or Loading
-
Causality: The observed reaction rate is directly proportional to the amount of active enzyme present. Low activity could be due to poor quality enzyme, denaturation, or simply an insufficient amount being used.
-
Solution:
-
Verify Enzyme Activity: Before use, test the activity of your enzyme batch with a standard substrate to ensure it meets specifications.
-
Increase Enzyme Loading: Systematically increase the enzyme concentration in the reaction to see if the rate improves. Be mindful of cost-implications on a larger scale.
-
Consider Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly increase its stability and allow for much higher effective concentrations in the reactor.[10][11]
-
Potential Cause 2.2: Mass Transfer Limitations
-
Causality: If the substrate has poor solubility in the reaction medium, or if the system is not adequately mixed, the rate at which the substrate can reach the enzyme's active site becomes the limiting factor, not the enzyme's catalytic speed. This is particularly common with immobilized enzymes.
-
Solution:
-
Improve Agitation: Increase the stirring speed or use an overhead stirrer for better mixing. Ensure the enzyme particles (especially if immobilized) are fully suspended.
-
Reduce Particle Size: If using an immobilized enzyme, smaller support particles provide a larger surface area-to-volume ratio, reducing diffusion path lengths.
-
Add a Co-solvent: If substrate solubility is the issue, adding a small amount of a water-miscible, enzyme-compatible co-solvent may improve the reaction rate.
-
Potential Cause 2.3: Product Inhibition
-
Causality: In many PGA-catalyzed reactions, the released acid product (e.g., phenylacetic acid) can act as a competitive inhibitor, binding to the active site and slowing down the reaction as its concentration increases.[12]
-
Solution:
-
In-situ Product Removal: If feasible, add an adsorbent resin that selectively binds the acid product.
-
Use a Biphasic System: Conduct the reaction in a two-phase system (e.g., ethyl acetate and buffered water). The acid product may preferentially partition into the organic phase, away from the enzyme in the aqueous phase.
-
Limit Conversion: Do not let the reaction run past the point where inhibition becomes severe. It may be more efficient to stop the reaction, remove the products, and reuse the enzyme.[13]
-
Problem 3: Poor Enzyme Stability and Reusability
Enzyme stability is key to developing a cost-effective and scalable process.
Potential Cause 3.1: Denaturation by Solvent or Temperature
-
Causality: Harsh organic solvents or high temperatures can disrupt the delicate three-dimensional structure of the enzyme, leading to irreversible loss of activity.
-
Solution:
-
Enzyme Immobilization: This is the most effective strategy to enhance stability.[10][14][15] Covalent attachment to a solid support provides structural rigidity, protecting the enzyme from unfolding.
-
Select Milder Solvents: Choose the least denaturing solvent that still provides good enantioselectivity (see Problem 1.1).
-
Protein Engineering: If resources permit, site-directed mutagenesis can be used to introduce stabilizing features like new disulfide bonds into the enzyme's structure.
-
Potential Cause 3.2: Contamination with Proteases
-
Causality: Crude enzyme preparations can sometimes be contaminated with proteases, which will degrade the PGA over time, especially in aqueous solutions.
-
Solution:
-
Use a High-Purity Enzyme: Source your Penicillin G Acylase from a reputable supplier that guarantees low protease activity.
-
Add Protease Inhibitors: For critical applications, a cocktail of protease inhibitors (e.g., PMSF, EDTA) can be added to the reaction buffer, but their compatibility with the main reaction must be verified.
-
Part 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Kinetic Resolution
-
Substrate Preparation: Dissolve N-phenylacetyl-rac-vinyl-ACCA (1 equivalent) in the chosen solvent system (e.g., MTBE with controlled water activity, or a phosphate buffer, pH 7.5).
-
Temperature Equilibration: Bring the substrate solution to the desired reaction temperature (e.g., 25°C) in a stirred reactor.
-
Reaction Initiation: Add Penicillin G Acylase (typically 1-5% w/w of the substrate). If using an immobilized enzyme, add it as a suspension.
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a strong acid like HCl).
-
Sample Analysis: Analyze the samples using a suitable chiral HPLC or GC method to determine the e.e. of the unreacted substrate and the formed product, as well as the overall conversion.
-
Work-up: Once the target conversion (ideally close to 50%) is reached, stop the reaction (e.g., by filtering off the immobilized enzyme). Separate the product (free vinyl-ACCA) from the unreacted substrate (N-phenylacetyl-vinyl-ACCA) by pH-controlled extraction.
Protocol 3.2: Calculating Key Resolution Metrics
-
Enantiomeric Excess (e.e.):
-
%ee = (|R - S| / (R + S)) * 100[16]
-
Where R and S are the concentrations or peak areas of the two enantiomers.
-
-
Conversion (c):
-
c = ee_s / (ee_s + ee_p)
-
Where ee_s is the e.e. of the remaining substrate and ee_p is the e.e. of the formed product. This formula is valid when starting from a true racemate.
-
-
Enantioselectivity Factor (E-value):
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
This is a more accurate calculation. A simplified version for reactions stopped at or near 50% conversion is often used, but the above formula is more robust.
-
Part 4: Data & Visualizations
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Key Solution(s) |
| Low e.e. | Suboptimal solvent | Screen solvents with varying log P values; control water activity. |
| Incorrect temperature | Perform a temperature profile study to find the optimum. | |
| Incorrect pH | Conduct a pH profile study; use a pH-stat or strong buffer. | |
| Slow Rate | Low enzyme activity | Verify enzyme quality; increase enzyme loading. |
| Mass transfer limits | Improve agitation; use smaller immobilized particles. | |
| Product inhibition | Use in-situ product removal or a biphasic system. | |
| Poor Stability | Denaturation | Immobilize the enzyme; select milder reaction conditions. |
| Protease contamination | Use high-purity enzyme preparations. |
Diagram 1: General Reaction Scheme
Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).
References
- Alkema, D. Y., et al. (2001). Penicillin G Acylase: A Review of its Protein Engineering. Applied Microbiology and Biotechnology, 56(1-2), 1-12.
-
Šveda, O., & Michálková, E. (1998). [Penicillin G acylase--synthesis, regulation, production]. Epidemiologie, mikrobiologie, imunologie, 47(2), 70–75. [Link]
-
Parmar, A., Kumar, H., & Marwaha, S. S. (2021). Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics. Folia Microbiologica, 66(5), 671-684. [Link]
-
Martínez, A., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Organic Process Research & Development, 8(4), 557-562. [Link]
-
ResearchGate Discussion. (2020). How to explain an enzymatic reaction produce less product in longer reaction time? ResearchGate. [Link]
-
Hofstetter, H., & Hofstetter, K. (2007). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 9(5), 440-442. [Link]
-
Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
Brena, B. M., & Batista-Viera, F. (2006). Enzyme immobilization: an overview on techniques and support materials. Methods in Molecular Biology, 319, 15-30. [Link]
-
Zdarta, J., Meyer, A. S., Jesionowski, T., & Pinelo, M. (2018). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Catalysts, 8(1), 30. [Link]
-
Galkin, A. G., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. Journal of Chemical Theory and Computation, 10(7), 2946-2957. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Tarek, M., & Tobias, D. J. (2000). Hydration of enzyme in nonaqueous media is consistent with solvent dependence of its activity. Biophysical Journal, 79(6), 3244-3257. [Link]
Sources
- 1. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydration of enzyme in nonaqueous media is consistent with solvent dependence of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. rnlkwc.ac.in [rnlkwc.ac.in]
- 15. enzyme immobilization | PPT [slideshare.net]
- 16. pharmaguru.co [pharmaguru.co]
purification strategies for 1-Amino-2-vinylcyclopropanecarboxylic acid from reaction mixtures
Welcome to the technical support guide for the purification of 1-Amino-2-vinylcyclopropanecarboxylic acid (V-ACC). This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable but challenging synthetic building block. V-ACC is a critical component in the synthesis of several potent antiviral agents, notably inhibitors for the hepatitis C virus (HCV) NS3 protease.[1][2]
The unique strained cyclopropane ring coupled with the vinyl and amino acid functionalities makes V-ACC a polar, and sometimes labile, molecule. Its purification from complex reaction mixtures requires a nuanced approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and establish robust purification protocols.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the workup and purification of V-ACC.
Q1: After neutralizing my reaction mixture, I'm getting a sticky, intractable oil instead of a solid precipitate. What's going wrong?
Answer: This is a very common issue, often stemming from the presence of residual salts and highly polar impurities that prevent the zwitterionic V-ACC from crystallizing. The high polarity of V-ACC means it has significant water solubility, making simple precipitation after neutralization challenging.[3]
Causality & Recommended Actions:
-
Excessive Salt Concentration: The hydrolysis of precursors (e.g., esters or amides) often involves strong acids or bases, leading to a high salt concentration upon neutralization. These salts can "oil out" with your product.
-
Solution: Before or after neutralization, consider a desalting step. A coarse filtration through a plug of silica gel or the use of a size-exclusion chromatography resin can be effective. For larger scales, diafiltration may be an option.
-
-
Co-precipitation of Impurities: Unreacted starting materials or polar by-products can interfere with crystal lattice formation.
-
Solution: Implement an intermediate purification step before final isolation. A common strategy is to protect the amine group (e.g., as a Boc-carbamate), which makes the molecule more hydrophobic and amenable to standard silica gel chromatography.[2][4] After chromatographic purification of the protected intermediate, the protecting group can be removed, and the final product can be precipitated.
-
-
Incorrect pH for Precipitation: V-ACC is an amino acid and thus has an isoelectric point (pI). Precipitation will be most effective at this pH, where the molecule has a net-zero charge and minimal water solubility.
-
Solution: Slowly adjust the pH of your aqueous solution to the pI of V-ACC. You may need to determine this empirically, but it will typically be in the weakly acidic to neutral range (pH 4-7). Adding a water-miscible anti-solvent like isopropanol or acetone during neutralization can promote crystallization.[5]
-
Q2: My NMR/LC-MS analysis shows contamination from a diastereomer. How can I separate them?
Answer: The synthesis of V-ACC, particularly methods involving dialkylation of glycine Schiff bases, can produce diastereomers.[1][2] Separating these can be challenging due to their similar physical properties.
Causality & Recommended Actions:
-
Kinetic vs. Thermodynamic Control: The ratio of diastereomers formed is often dictated by the reaction conditions (base, solvent, temperature).[4] While optimizing the reaction is the best first step, purification is often still necessary.
-
Chromatographic Separation:
-
Protected Intermediates: The most reliable method is to separate diastereomers of a protected precursor (e.g., the ethyl ester or Boc-protected form). The subtle differences in their three-dimensional shape are more pronounced when the polar amino and carboxyl groups are masked, allowing for better separation on silica gel.
-
Chiral Chromatography: If you are resolving enantiomers or separating diastereomers that are difficult to resolve otherwise, chiral HPLC or SFC (Supercritical Fluid Chromatography) is the gold standard, though it is more suitable for analytical or small-scale preparative work.
-
-
Diastereomeric Salt Crystallization: This is a classical and scalable chemical resolution technique.[1]
-
Process: React your racemic or diastereomeric mixture of V-ACC with a single enantiomer of a chiral acid or base (e.g., tartaric acid, mandelic acid, or a chiral amine). This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized. The desired V-ACC diastereomer is then recovered by breaking the salt with acid or base.
-
Q3: Ion-exchange chromatography is giving poor yield and broad peaks. What parameters should I adjust?
Answer: Ion-exchange chromatography (IEC) is a powerful technique for purifying amino acids like V-ACC from neutral or similarly charged impurities.[6][7][8] Poor performance is usually a matter of optimizing the loading and elution conditions.
Causality & Recommended Actions:
-
Incorrect Resin Choice: V-ACC is amphoteric. You can use either cation-exchange or anion-exchange chromatography.
-
Cation-Exchange (e.g., Dowex 50W, SP-Sepharose): Load at a low pH (e.g., pH 2-3) where the amine group is protonated (-NH3+), making the molecule positively charged. Elute by increasing the pH (e.g., with an ammonia or pyridine gradient) or by increasing the salt concentration (e.g., NaCl gradient).[7]
-
Anion-Exchange (e.g., DEAE-Sepharose): Load at a high pH (e.g., pH 8-9) where the carboxylic acid is deprotonated (-COO-), making the molecule negatively charged. Elute by decreasing the pH (e.g., with an acetic or formic acid gradient) or increasing salt concentration.[9][10]
-
-
Improper Elution Gradient: A steep gradient will cause all bound components to elute together, resulting in poor resolution. A shallow gradient is key for separating molecules with similar charge properties.[7]
-
Solution: Switch from a step-gradient to a shallow linear gradient. For example, instead of jumping from 0 M to 0.5 M NaCl, try a linear gradient from 0 M to 0.2 M NaCl over 10-20 column volumes.
-
-
Column Overloading: Exceeding the binding capacity of the resin leads to peak broadening and loss of product in the flow-through.
-
Solution: Consult the manufacturer's specifications for your resin's capacity (typically in meq/mL). Perform a loading study with a small amount of material to determine the practical binding capacity under your conditions.
-
Frequently Asked Questions (FAQs)
What is the most robust, scalable purification strategy for V-ACC?
For multi-kilogram scale production, a multi-step strategy is often employed.[1][2]
-
Synthesis of a protected ester derivative (e.g., Boc-protected ethyl ester).
-
Purification of the protected ester via standard silica gel chromatography to remove major impurities and potentially separate diastereomers.
-
Hydrolysis of the ester and deprotection of the amine.
-
Final isolation by crystallization , often achieved by careful pH adjustment to the isoelectric point and potentially the use of an anti-solvent.[5][11]
How can I effectively remove inorganic salts from my crude product?
If your product is in an aqueous solution, ion-exchange chromatography is an excellent method as it inherently involves desalting. Alternatively, if you have an organic solution of a protected V-ACC derivative, simple aqueous washes are very effective. For the final free amino acid, precipitation from a mixed solvent system (e.g., water/isopropanol) can leave many inorganic salts behind in the mother liquor.
What are the best practices for storing pure V-ACC?
As an amino acid with an unsaturated vinyl group, V-ACC can be sensitive. For long-term storage, it is recommended to store it as a dry, crystalline solid at low temperatures (e.g., -20°C) under an inert atmosphere (like argon or nitrogen) to prevent potential oxidation or polymerization of the vinyl group.
Detailed Experimental Protocols
Protocol 1: Purification via Cation-Exchange Chromatography
This protocol is ideal for separating V-ACC from neutral or anionic impurities.
Materials:
-
Crude V-ACC mixture
-
Strong cation-exchange resin (e.g., Dowex® 50WX8)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH4OH), 2% aqueous solution
-
Deionized water
Procedure:
-
Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water. Pack it into a suitable chromatography column. Wash the column sequentially with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluate is neutral (pH ~7).
-
Sample Preparation & Loading: Dissolve the crude V-ACC in a minimal amount of deionized water and adjust the pH to ~2-3 with 1 M HCl. Apply this solution to the top of the equilibrated column.
-
Washing: Wash the column with 3-5 CV of deionized water at a low flow rate. This will elute neutral and anionic impurities.
-
Elution: Elute the bound V-ACC by applying a 2% aqueous ammonium hydroxide solution. Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the collected fractions for the presence of your product using a suitable analytical technique (e.g., TLC with ninhydrin stain, or LC-MS).
-
Isolation: Combine the pure, product-containing fractions. Remove the volatile ammonium hydroxide and water under reduced pressure (rotary evaporation) to yield the purified V-ACC.
Protocol 2: Purification via Crystallization by pH Adjustment
This protocol is used as a final polishing step to obtain a high-purity crystalline solid.
Materials:
-
Partially purified V-ACC in an aqueous solution
-
Acetic acid, 1 M
-
Isopropanol (or Acetone), chilled to 0°C
-
Deionized water
Procedure:
-
Dissolution: Dissolve the V-ACC sample in a minimal amount of deionized water. Gentle warming may be required.
-
pH Adjustment: Slowly add 1 M acetic acid dropwise while stirring vigorously. Monitor the pH. As you approach the isoelectric point (typically pH 4-7), the solution will become cloudy as the product begins to precipitate. Continue adding acid until precipitation is maximized.
-
Anti-Solvent Addition: Once precipitation begins, slowly add 2-4 volumes of chilled isopropanol to the stirred suspension. This will further decrease the solubility of V-ACC and promote more complete crystallization.
-
Maturation: Allow the slurry to stir at a low temperature (0-5°C) for several hours (or even overnight) to allow the crystals to grow.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities.
-
Drying: Dry the purified crystalline V-ACC under high vacuum to remove all traces of solvent.
Data and Workflow Visualization
Table 1: Comparison of Purification Strategies
| Strategy | Primary Application | Key Advantage | Key Disadvantage | Scale |
| Crystallization | Final purification step; Isomer separation (diastereomeric salts). | High purity product; Scalable.[12] | Can be low-yielding; Sensitive to impurities. | Lab to Plant |
| Silica Gel Chromatography | Purification of protected intermediates; Diastereomer separation. | Good resolution for less polar compounds. | Not suitable for the free amino acid; Requires protection/deprotection steps. | Lab to Kilo |
| Ion-Exchange Chromatography | Removal of salts and charged impurities; Purification of the free amino acid. | Direct purification of the final compound; Excellent for desalting.[9] | Can have lower capacity; Requires careful buffer optimization. | Lab to Pilot |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying V-ACC from a crude reaction mixture.
Caption: Decision workflow for V-ACC purification.
Diagram 2: Troubleshooting Ion-Exchange Chromatography
This flowchart helps diagnose and solve common IEC problems.
Caption: Troubleshooting guide for IEC of V-ACC.
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
Ljung, K., et al. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Journal of Chromatography A, 925(1-2), 137-145. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Request PDF. [Link]
-
O'Donnell, M. J., et al. (2015). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 71(40), 7695-7703. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives - Supporting Information. J. Org. Chem.[Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
Yadav, V., et al. (2018). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. ACS Omega, 3(10), 14358–14365. [Link]
- Tsuzuki, S. (1984). Crystallization of amino acid.
-
Acikara, Ö. B. (2013). Ion-exchange chromatography and its applications. IntechOpen. [Link]
- Kubota, N. (1992). Method for crystallization of amino acids.
- Eyal, A. M., et al. (2001). Purification of organic acids using anion exchange chromatography.
-
Scopes, R. K. (2010). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Springer. [Link]
- Pelliccia, S., et al. (2017). Isolation and purification of 6-aminocaproic acid.
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- 1. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
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- 5. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
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- 8. Ion-Exchange Chromatography: Basic Principles and Application | Springer Nature Experiments [experiments.springernature.com]
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- 10. scispace.com [scispace.com]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1-Amino-2-vinylcyclopropanecarboxylic acid under different pH and temperature conditions
Welcome to the technical support resource for 1-Amino-2-vinylcyclopropanecarboxylic acid (AVCPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of AVCPC under various experimental conditions. As a non-canonical amino acid with a strained cyclopropane ring and a reactive vinyl group, understanding its behavior with respect to pH and temperature is critical for experimental success and data reproducibility.
This center is structured to provide direct answers to common challenges. We will first explore common troubleshooting scenarios with detailed causal explanations and protocols, followed by a comprehensive FAQ section.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments with AVCPC, providing not just solutions, but the scientific reasoning behind them.
Issue 1: Rapid Loss of Compound in Aqueous Stock Solutions
Problem: "I prepared a 10 mM stock solution of AVCPC in a standard phosphate buffer (pH 7.4) and stored it at 4°C. After one week, HPLC analysis shows a significant decrease in the concentration of the parent compound and the appearance of unknown peaks."
Root Cause Analysis: While the cyclopropane ring itself imparts significant metabolic stability and conformational rigidity, the overall stability of AVCPC in solution is influenced by several factors.[1][2] The amino acid structure makes it susceptible to pH-dependent degradation pathways.[3][4] Furthermore, while the cyclopropane core is robust, extreme pH conditions can potentially lead to ring-opening, and the vinyl group is susceptible to oxidation or slow polymerization over time, especially if exposed to light or trace metal contaminants in the buffer. Long-term storage in aqueous solution at refrigerated, but not frozen, temperatures can facilitate these slow degradation reactions.[5]
Recommended Protocol & Solution:
-
Solvent & pH Optimization: For stock solutions, avoid long-term storage in neutral or alkaline buffers. A mildly acidic environment (e.g., pH 3-5 using 0.1 M HCl or a citrate buffer) can enhance stability by protonating the amine, reducing its nucleophilicity.[5] For immediate use in physiological assays, reconstitution in the final assay buffer is acceptable, but this should be done freshly.
-
Storage Temperature: For long-term storage (>1 week), stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or, ideally, -80°C.[5] This minimizes freeze-thaw cycles, which can degrade complex molecules.
-
Exclusion of Light and Oxygen: Prepare and store solutions in amber vials to protect against photodegradation. While not always necessary, for maximum stability, degassing the solvent by sparging with nitrogen or argon before dissolving the compound can remove dissolved oxygen and prevent oxidation of the vinyl moiety.
-
Quality Control: Always quantify a fresh stock solution via a validated analytical method (e.g., HPLC-UV, LC-MS) to establish a baseline (T=0) concentration before storage.
Issue 2: Inconsistent Biological Activity in Multi-Day Cell Culture Experiments
Problem: "My cell-based assay runs for 72 hours at 37°C. I'm seeing variable results and a weaker-than-expected dose-response curve for AVCPC, suggesting the effective concentration is decreasing over time."
Root Cause Analysis: Standard cell culture conditions (pH ~7.4, 37°C, aqueous media with various reactive components) can be challenging for the stability of many small molecules.[6] Over a 72-hour period, AVCPC can undergo degradation, primarily through pathways like deamidation or oxidation, which are accelerated at physiological temperature.[4][7] The effective concentration of the active compound in the media is likely decreasing throughout the experiment, leading to inconsistent and misleading biological data.
Solution: Implement a Media Stability Study
Before conducting extensive biological assays, it is crucial to determine the stability of AVCPC in your specific cell culture medium.
Step-by-Step Protocol for Media Stability Assessment:
-
Preparation: Prepare a solution of AVCPC in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Place the solution in the same incubator used for your cell cultures (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot of the solution.
-
Sample Quenching & Storage: Immediately flash-freeze the aliquot in liquid nitrogen and store it at -80°C to halt any further degradation until analysis.
-
Quantification: Analyze all samples simultaneously using a suitable analytical method like LC-MS to determine the concentration of remaining AVCPC.[8][]
-
Data Analysis: Plot the concentration of AVCPC versus time to determine its half-life in the experimental medium. This data will inform your experimental design, potentially requiring replenishment of the compound during the assay or adjusting initial concentrations to account for degradation.
Workflow for Assessing AVCPC Stability in Media
Caption: Potential degradation pathways for AVCPC.
Q4: What analytical methods are best for quantifying AVCPC and detecting its impurities?
A: A combination of chromatographic and spectrometric methods is ideal.
-
Primary Method (Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the method of choice. It offers excellent specificity and sensitivity, allowing for the separation and quantification of AVCPC from its potential degradants. [8][][10]* Alternative Detection: If an MS detector is unavailable, HPLC with UV detection can be used, although it may require derivatization of the amino acid with a UV-active tag (e.g., PITC or OPA) to achieve sufficient sensitivity. [11]* Structural Confirmation: For identifying unknown degradation products, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q5: Is there a risk of AVCPC polymerization during storage or experiments?
A: Yes, the vinyl group presents a theoretical risk of polymerization, especially under conditions that can generate free radicals, such as exposure to UV light, high heat, or the presence of radical initiators. [12]While this is less likely to be a major issue in dilute solutions under standard laboratory conditions, it is a potential pathway for compound loss, especially during long-term storage of the solid material at improper temperatures or during high-temperature reactions.
References
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (2025). ACS Publications. [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). National Institutes of Health. [Link]
-
Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease | Request PDF. (2005). ResearchGate. [Link]
-
Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. (n.d.). PubMed. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. [Link]
-
Thermal Degradation of Polymers at High Temperatures. (n.d.). National Institutes of Health. [Link]
-
Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. (n.d.). Angewandte Chemie International Edition. [Link]
-
Thermal Degradation of Plastics. (2005). Zeus Industrial Products, Inc.. [Link]
-
Vaccine Storage and Handling Toolkit. (2023). Centers for Disease Control and Prevention. [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Thermal degradation of polymers at high temperatures. (n.d.). NIST Technical Series Publications. [Link]
-
18.5: Pathways of Amino Acid Degradation. (2022). Biology LibreTexts. [Link]
-
Thermal degradation of polymers. (n.d.). Wikipedia. [Link]
-
Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. (2018). ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. [Link]
-
Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. (2022). National Institutes of Health. [Link]
-
Amino acid degradation pathways that may be operated by lithotrophic C.... (n.d.). ResearchGate. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]
-
Stability and assessment of amino acids in parenteral nutrition solutions. (2018). PubMed. [Link]
-
Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. (2017). ResearchGate. [Link]
-
Analytical methods for amino acid determination in organisms. (2020). Semantic Scholar. [Link]
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF. (2022). ResearchGate. [Link]
-
Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry. (2011). PubMed. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of amino acids and their oligomerization under high-pressure conditions: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Product Inhibition in the Enzymatic Synthesis of Vinyl-ACCA
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA). This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common bottleneck in this process: product inhibition.
Introduction to the Challenge: Product Inhibition in Vinyl-ACCA Synthesis
The enzymatic resolution of racemic vinyl-ACCA derivatives is a crucial step in the synthesis of potent inhibitors for the Hepatitis C virus (HCV) NS3 protease.[1][2] This resolution is often accomplished using robust esterases, such as Alcalase 2.4L, which selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral intermediate.[1][2]
However, a frequently encountered obstacle is product inhibition, where the accumulation of the vinyl-ACCA product slows down or halts the enzymatic reaction. This leads to extended reaction times and reduced process efficiency, posing a significant challenge for scalable production.[1][2] This guide will walk you through diagnosing and overcoming this critical issue.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is high initially, but then it slows down significantly or stops before reaching the theoretical 50% conversion. Is this product inhibition?
A: This is a classic sign of product inhibition. Initially, with low product concentration, the enzyme functions optimally. As the vinyl-ACCA product accumulates, it begins to interfere with the enzyme's activity, causing a noticeable decrease in the reaction rate.
Q2: What is the underlying mechanism of product inhibition in this reaction?
A: While the precise mechanism can vary, product inhibition in enzymatic reactions is typically competitive, non-competitive, or uncompetitive. In the context of esterase-mediated hydrolysis, it is plausible that the vinyl-ACCA product, sharing structural similarities with the substrate, acts as a competitive inhibitor . This means the product competes with the substrate for binding to the enzyme's active site.
Q3: What are "forcing conditions" and can they help overcome product inhibition?
A: "Forcing conditions" refer to adjusting reaction parameters to push the equilibrium towards product formation, even in the presence of an inhibitor.[1][2] This can involve:
-
High Substrate Concentration: By significantly increasing the concentration of the racemic vinyl-ACCA ester, you can out-compete the inhibitory product for binding to the enzyme's active site.
-
Elevated Temperature: Increasing the temperature within the enzyme's operational stability range can boost the overall reaction rate, partially compensating for the inhibition. However, this must be carefully optimized to avoid enzyme denaturation.
Q4: Are there alternatives to Alcalase 2.4L that might be less susceptible to product inhibition?
A: Yes, screening for alternative esterases or lipases is a valid strategy. Different enzymes will exhibit varying sensitivities to product inhibition. Additionally, protein engineering and directed evolution can be employed to develop mutant enzymes with improved catalytic efficiency and reduced product inhibition.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and mitigating product inhibition in your vinyl-ACCA synthesis.
Part 1: Diagnosing Product Inhibition
A key first step is to confirm that product inhibition is indeed the cause of your low yield or stalled reaction.
Experimental Protocol: Kinetic Analysis to Confirm Product Inhibition
-
Set up a series of parallel reactions: Prepare multiple identical reactions with your standard concentrations of racemic vinyl-ACCA ester and Alcalase 2.4L.
-
Spike reactions with product: To separate reaction vessels, add varying concentrations of the purified vinyl-ACCA product at the beginning of the reaction (e.g., 0%, 10%, 25%, 50% of the expected final product concentration).
-
Monitor reaction progress: At regular time intervals, take aliquots from each reaction and quench the enzymatic activity. Analyze the samples using a suitable method (e.g., HPLC) to determine the concentration of the remaining substrate and the newly formed product.
-
Analyze the data: Plot the initial reaction rates against the initial concentration of the spiked-in product. A significant decrease in the initial reaction rate with increasing product concentration is a strong indicator of product inhibition.
Part 2: Strategies to Overcome Product Inhibition
Once product inhibition is confirmed, you can implement one or more of the following strategies.
This approach aims to manipulate the reaction environment to favor the forward reaction.
-
Question: How can I use high substrate concentration to my advantage?
Answer: By increasing the initial concentration of the racemic substrate, you can effectively "out-compete" the inhibitory product for the enzyme's active site. This is a direct application of the principles of competitive inhibition.
Experimental Protocol: Substrate Concentration Optimization
-
Design a concentration gradient: Set up a series of reactions with varying initial concentrations of the racemic vinyl-ACCA ester (e.g., 1x, 2x, 5x, 10x your standard concentration), keeping the enzyme concentration constant.
-
Monitor conversion over time: Track the progress of each reaction until it plateaus.
-
Evaluate the outcome: Compare the final conversion and the time taken to reach it for each substrate concentration. You should observe that higher initial substrate concentrations lead to a higher final conversion, albeit potentially at the cost of longer reaction times to reach that point.
-
-
Question: What is the optimal temperature and pH for this reaction?
Answer: For Alcalase 2.4L, the optimal temperature range is generally between 45°C and 65°C, with an optimal pH range of 7.0 to 9.0.[3] It is crucial to determine the optimal conditions for your specific substrate and reaction setup.
Data Presentation: Typical Operating Conditions for Alcalase 2.4L
| Parameter | Recommended Range |
| Temperature | 45°C - 65°C[3] |
| pH | 7.0 - 9.0[3] |
ISPR involves continuously removing the inhibitory product from the reaction mixture as it is formed, thereby preventing its accumulation and maintaining a high reaction rate.
-
Question: How can I implement ISPR in my lab-scale reaction?
Answer: For the enzymatic synthesis of vinyl-ACCA, two practical ISPR methods are liquid-liquid extraction and the use of a membrane reactor.
Experimental Protocol: Two-Phase Liquid-Liquid Extraction
-
Solvent selection: Choose an organic solvent that is immiscible with your aqueous reaction buffer, has a high partition coefficient for the vinyl-ACCA product, and does not denature the enzyme.
-
Set up the biphasic system: Perform the enzymatic reaction in an aqueous buffer and add an equal volume of the selected organic solvent.
-
Ensure adequate mixing: Stir the reaction mixture vigorously to ensure efficient mass transfer of the product from the aqueous phase to the organic phase.
-
Monitor product in both phases: At regular intervals, sample both the aqueous and organic phases to determine the product concentration and calculate the overall reaction rate and conversion.
-
Mandatory Visualization: Reaction and Inhibition Pathway
Caption: Enzymatic resolution of vinyl-ACCA with competitive product inhibition.
This strategy reduces the burden on the enzymatic step by first partially resolving the racemic mixture through chemical means.
-
Question: How can I enrich my racemic mixture before the enzymatic reaction?
Answer: A common method is to use a chiral resolving agent to form diastereomeric salts, one of which can be selectively crystallized. This enriches the desired enantiomer in the remaining solution, which can then be subjected to the enzymatic resolution.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting product inhibition.
References
-
MySkinRecipes. Alcalase Enzyme (Alcalase 2.4L, from Bacillus licheniformis). [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
PubMed. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry. [Link]
-
Zhu, S., et al. (2018). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(2), 523–537. [Link]
-
Wikipedia. Product inhibition. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcalase Enzyme (Alcalase 2.4L, from Bacillus licheniformis) [myskinrecipes.com]
Technical Support Center: Alternative Catalysts for Cyclopropanation in vinyl-ACCA Synthesis
Welcome to the technical support center for the synthesis of 1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a critical intermediate for pharmaceuticals, including inhibitors of the Hepatitis C Virus NS3 protease.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of alternative catalysts for the key cyclopropanation step. It is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional rhodium-based systems to more cost-effective and sustainable alternatives like copper and iron.
Frequently Asked Questions (FAQs)
Q1: Why should our lab consider catalysts other than rhodium for vinyl-ACCA cyclopropanation?
While dirhodium(II) carboxylates are highly effective and offer excellent stereocontrol in cyclopropanation reactions with diazo compounds, there are compelling reasons to explore alternatives:[4][5][6]
-
Cost: Rhodium is a precious metal, and the cost of rhodium-based catalysts and their specialized chiral ligands can be prohibitive, especially for large-scale synthesis.
-
Toxicity and Environmental Impact: Rhodium has higher toxicity concerns compared to metals like iron. Reducing its use aligns with green chemistry principles.
-
Availability: The supply and price of rhodium can be volatile. Developing protocols with more earth-abundant metals like iron or copper enhances the robustness of the supply chain.
Q2: What are the primary classes of alternative catalysts for this transformation?
The main alternatives to rhodium complexes are based on more abundant transition metals. The most promising include:
-
Copper Complexes: Often utilizing chiral bisoxazoline (BOX) or Schiff base ligands, copper catalysts are a well-established, cost-effective alternative.[7][8] They are particularly effective for reactions involving diazoacetates.
-
Iron Complexes: Iron-porphyrin complexes are emerging as a highly promising, inexpensive, and environmentally benign option.[9][10] They have demonstrated high activity and selectivity in cyclopropanation reactions.
-
Cobalt Complexes: Chiral cobalt(II) and cobalt(III) complexes have also been shown to catalyze asymmetric cyclopropanation effectively.[11][12]
Q3: What are the fundamental challenges in achieving high stereoselectivity with these alternative catalysts?
Achieving high diastereoselectivity (trans/cis) and enantioselectivity (ee) is the central challenge. The key factors are:
-
Ligand Design: The chiral ligand is the primary source of stereocontrol. It creates a chiral environment around the metal center, dictating the facial selectivity of the alkene's approach to the metal-carbene intermediate.
-
Catalyst-Substrate Matching: Not all ligands work for all substrates. The electronic and steric properties of the vinyl-ACCA precursor and the diazo reagent must be matched with the appropriate catalyst system.
-
Reaction Conditions: Temperature, solvent, and the rate of diazo compound addition are critical variables that influence the stability of the catalytic species and the transition state energies, thereby affecting selectivity.[13]
Troubleshooting Guide: Copper-Catalyzed Cyclopropanation
Copper-catalyzed systems, particularly with chiral bisoxazoline (BOX) ligands, are a popular first choice when moving away from rhodium. However, they can be sensitive to reaction conditions.
Problem 1: Low or No Product Conversion
Q: I'm using a Cu(I)-BOX catalyst system with ethyl diazoacetate (EDA), but the reaction is stalled with starting material remaining. What should I investigate?
A: Low conversion in copper-catalyzed reactions often points to issues with catalyst activity or reagent stability. Here is a systematic approach to troubleshooting:
-
Catalyst Integrity and Oxidation State: The active species is typically Cu(I). If you are using a Cu(I) salt (e.g., CuOTf, CuI), it can easily oxidize to the less active Cu(II) state upon exposure to air.
-
Causality: Cu(I) is necessary to efficiently form the active copper-carbene intermediate. Cu(II) is a much less competent catalyst for this transformation.
-
Solution: Use freshly purchased, high-purity Cu(I) salts or complexes. Handle them under an inert atmosphere (Nitrogen or Argon). If using a Cu(II) precursor, ensure your protocol includes an effective in situ reduction step.
-
-
Solvent and Reagent Purity: Trace amounts of water or acidic impurities can severely inhibit or poison the catalyst.
-
Causality: Water can hydrolyze the catalyst-ligand complex, and acids can protonate and decompose the diazo compound before it reacts with the catalyst.
-
Solution: Use rigorously dried, anhydrous solvents. Ensure your alkene substrate and other reagents are free from acidic impurities. Purify the diazo compound if its quality is suspect.[13]
-
-
Slow Addition of Diazo Compound: Adding the diazo compound too quickly can lead to side reactions.
-
Causality: Rapid addition increases the instantaneous concentration of the diazo compound, favoring dimerization to form diethyl maleate or fumarate over the desired cyclopropanation.[13]
-
Solution: Use a syringe pump to add the diazo compound slowly over several hours. This maintains a low, steady concentration of the reactive carbene intermediate, maximizing its chance to react with the target alkene.
-
Problem 2: Poor Diastereoselectivity (Low trans:cis Ratio)
Q: My reaction yields the cyclopropane product, but with a poor mixture of trans and cis isomers. How can I favor the desired trans isomer?
A: Diastereoselectivity is controlled by steric and electronic interactions in the transition state.
-
Solvent Choice: The polarity of the solvent can significantly influence the geometry of the approach of the alkene to the copper-carbene.
-
Causality: Non-coordinating, non-polar solvents like dichloromethane (DCM) or hexanes often provide the best selectivity. More polar or coordinating solvents (like THF) can interact with the catalyst, altering its steric profile and reducing diastereocontrol.
-
Solution: Screen a range of anhydrous solvents. Start with DCM and test less polar options like toluene or hexanes.
-
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.
-
Causality: At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, allowing the reaction to proceed more exclusively through the lower-energy pathway, which typically leads to the sterically favored trans product.
-
Solution: Run the reaction at 0 °C or even -20 °C. Note that this will likely decrease the reaction rate, requiring longer addition and reaction times.
-
Experimental Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion in cyclopropanation.
Troubleshooting Guide: Iron-Catalyzed Cyclopropanation
Iron-porphyrin catalysts are an excellent, low-cost alternative but have their own set of common issues.[9]
Problem 1: Catalyst Inactivity or Low Yields
Q: My Fe(TPP)Cl catalyst shows very little activity with my vinyl substrate and diazo compound. What could be the problem?
A: The primary issue with many commercially available iron-porphyrin catalysts is the oxidation state of the iron center.
-
Iron Oxidation State: The active catalytic species is typically iron(II), but many common precursors, like Fe(TPP)Cl (TPP = tetraphenylporphyrin), contain iron(III).
-
Causality: Fe(II) is required to react with the diazo compound to form the iron-carbene intermediate. Fe(III) is not competent for this initial activation step.
-
Solution: An in situ reduction of the Fe(III) precursor is often necessary. Common reducing agents include sodium dithionite or phenylhydrazine. Add the reducing agent to the reaction mixture before the introduction of the diazo compound. Alternatively, source or synthesize an isolated Fe(II) porphyrin complex directly.[9]
-
-
Substrate Scope: Iron-porphyrin catalysts can be sensitive to the electronic nature of the alkene.
-
Causality: These catalysts often react more rapidly with conjugated or electron-rich alkenes compared to simple aliphatic ones.[9] The vinyl group in a vinyl-ACCA precursor makes it a suitable substrate, but other functionalities can interfere.
-
Solution: If yields are low, confirm the reactivity of your catalyst with a standard, reactive alkene like styrene first. This helps determine if the issue is with the catalyst itself or with the specific substrate.
-
Problem 2: Poor Diastereoselectivity
Q: I'm getting the desired product with my iron catalyst, but the trans:cis ratio is nearly 1:1. How can I improve this?
A: Diastereoselectivity in iron-porphyrin systems is often influenced by the solvent and the steric bulk of the porphyrin ligand.
-
Solvent Effects: Donor solvents can have a beneficial effect on stereoselectivity.
-
Causality: Coordinating solvents can interact with the axial sites of the iron center, modifying the shape of the catalytic pocket and influencing the trajectory of the incoming alkene, which can lead to higher trans selectivity.[9]
-
Solution: While non-polar solvents are a good starting point, consider screening donor solvents like THF or ethyl acetate. The optimal choice will be a balance between reactivity and selectivity.
-
-
Porphyrin Ligand Modification: The steric bulk of the porphyrin ligand itself can be tuned.
-
Causality: Increasing the steric hindrance on the porphyrin ring can create a more selective environment, better differentiating between the transition states leading to the cis and trans products.
-
Solution: If diastereoselectivity remains a persistent issue, consider synthesizing or purchasing an iron catalyst with a more sterically demanding porphyrin ligand, such as one with bulky ortho substituents on the phenyl groups.
-
Catalyst Comparison for Vinyl-ACCA Precursor Cyclopropanation
| Catalyst System | Typical Loading (mol%) | Temp. (°C) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Key Advantages & Disadvantages |
| Dirhodium(II) Acetate | 0.5 - 2 | 25 - 40 | Good to Excellent | N/A (achiral) | Pro: High activity, reliable. Con: Expensive, no enantiocontrol. |
| Chiral Rhodium(II) Carboxylates | 0.1 - 1 | 0 - 25 | Excellent (>20:1) | Excellent (up to 98%)[4][5] | Pro: Superb stereocontrol. Con: Very high cost, sensitive ligands. |
| Cu(I)-OTf / Bisoxazoline | 1 - 5 | -20 to 25 | Good to Excellent | Good to Excellent (up to 95%)[7] | Pro: Cost-effective, well-studied. Con: Sensitive to air/moisture. |
| Fe(TPP)Cl / Reductant | 2 - 10 | 25 - 60 | Moderate to Good | N/A (achiral) | Pro: Very low cost, low toxicity. Con: Requires reduction, moderate selectivity. |
| Chiral Iron Porphyrins | 1 - 5 | 25 - 40 | Good | Good (up to 90%) | Pro: Sustainable, low cost. Con: Ligand synthesis can be complex. |
Protocol: Asymmetric Cyclopropanation using a Cu(I)-BOX System
This protocol describes a general procedure for the asymmetric cyclopropanation of a vinyl-ACCA precursor using a common copper-bisoxazoline catalyst system.
Materials & Reagents:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline ((S,S)-Ph-BOX)
-
Vinyl-ACCA precursor (e.g., N-protected glycine imine of cinnamaldehyde)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Catalyst Preparation (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask under argon, add the (S,S)-Ph-BOX ligand (1.1 mol%).
-
Add anhydrous DCM via syringe.
-
Add the CuOTf·0.5C₇H₈ (1.0 mol%) and stir the mixture at room temperature for 1 hour. A color change (e.g., to a pale green solution) should be observed, indicating complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel (or syringe pump inlet), a thermometer, and an argon inlet, dissolve the vinyl-ACCA precursor (1.0 equiv) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Transfer the prepared catalyst solution to the reaction flask via cannula.
-
-
Diazo Compound Addition:
-
Dilute the ethyl diazoacetate (EDA, 1.2 equiv) with anhydrous DCM.
-
CRITICAL STEP: Using a syringe pump, add the EDA solution to the reaction mixture dropwise over 4-6 hours. Maintain the internal temperature throughout the addition.
-
Causality: Slow addition is crucial to prevent EDA dimerization and ensure high selectivity.
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quench the reaction by opening it to the air and concentrating the solvent in vacuo.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cyclopropane product.
-
-
Analysis:
-
Determine the trans:cis ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or SFC analysis.
-
General Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
References
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing).
- Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins.
- Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
- Copper-catalyzed borylamidation of vinyl arenes with isocyan
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates.
- Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal.
- Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes.
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
- Stereoselective Cyclopropanation Reactions.
- Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis.
- Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Asymmetric Cyclopropanation Reactions.
- Cyclopropan
- Synthetic applications of vinyl cyclopropane opening. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society.
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
- Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - ResearchGate.
- 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
- Copper‐catalyzed synthesis of vinyl cyclopropanes.
- Catalytic asymmetric cyclopropanation at a chiral pl
- Iron-catalyzed preparation of trifluoromethyl substituted vinyl- and alkynylcyclopropanes. PubMed.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Technical Support Center: Optimizing Cyclopropan
- Reactivity of donor‐acceptor (vinyl)cyclopropane and our divergent strategies toward skipped dienes and cyclopentenes.
- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. pubs.acs.org.
- Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed.
- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
- Diastereoselective Synthesis of Vinylcyclopropanes
- Optimization of Reaction Conditions a.
- cyclopropanecarboxylic acid. Organic Syntheses Procedure.
- Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. WordPress.
- Metal catalyzed cyclopropanations. Top: General reaction scheme.
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
- Synthesis of Cyclopropanecarboxylic Acid. YouTube.
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- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2725012A1 - 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same - Google Patents [patents.google.com]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 10. Iron-catalyzed preparation of trifluoromethyl substituted vinyl- and alkynylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproducts in the synthesis of vinyl-ACCA derivatives
Technical Support Center: Synthesis of Vinyl-ACCA Derivatives
Welcome to the technical support center for the synthesis of vinyl-ACCA (1-amino-2-vinylcyclopropane-1-carboxylic acid) derivatives. These compounds are critical intermediates in the development of advanced therapeutics, most notably as key building blocks for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1] Achieving high purity and yield is paramount, yet the synthetic routes, particularly the introduction of the vinyl moiety via palladium-catalyzed cross-coupling, are often plagued by byproduct formation.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies. Our goal is to empower you, the researcher, to diagnose issues, optimize your reaction conditions, and minimize the formation of unwanted side products.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you may observe during your experiments. Each entry details the root cause of the issue and provides actionable solutions.
Q1: I'm observing significant olefin isomerization in my product. How can I prevent this?
Issue: Your final product contains a mixture of regioisomers, where the vinyl group's double bond has migrated to an internal position.
Root Cause: This is a classic side reaction in Heck-type vinylations. The key catalytic intermediate, an alkyl-palladium species, undergoes a process called β-hydride elimination to form the desired product and a palladium-hydride (Pd-H) species. However, this step can be reversible. The Pd-H can re-add to the vinyl product in a different orientation, leading to isomerization before the catalyst is regenerated.[2]
Solutions:
-
Promote the "Cationic Pathway" with Halide Scavengers: The reversibility issue is prominent in the "neutral" Heck pathway. By adding a halide scavenger like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc), you force the reaction into a "cationic pathway." These additives precipitate the halide from the palladium complex, creating a cationic palladium intermediate. The subsequent elimination step becomes rapid and irreversible, preventing the Pd-H species from re-adding to the product and causing isomerization.[2]
-
Optimize the Base: A highly effective base can accelerate the regeneration of the Pd(0) catalyst from the Pd-H intermediate. This reduces the concentration and lifetime of the palladium-hydride species responsible for isomerization.[2][3] Consider switching from weaker bases like acetates to stronger, non-nucleophilic bases like carbonates (e.g., K₂CO₃) or tertiary amines.
-
Ligand Selection: The choice of phosphine ligand can sterically disfavor the re-addition step that leads to isomerization. Bulky, electron-rich monodentate ligands or specific bidentate ligands can be effective.
Q2: My reaction turns black, and the yield is very low. What's happening to my catalyst?
Issue: The reaction mixture darkens significantly, often forming a black precipitate (palladium black), and conversion to the desired product is poor.
Root Cause: The formation of palladium black is a clear indicator of catalyst decomposition. The active Pd(0) species in the catalytic cycle is unstable and can aggregate into inactive metallic palladium. This is often caused by an inappropriate ligand environment, the presence of oxygen, or excessively high temperatures.[3][4]
Solutions:
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintained under an inert atmosphere throughout the experiment.
-
Use Stabilizing Ligands: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to stabilize the palladium center. If you are not using a ligand or are using one that is not robust enough, the catalyst will decompose. Triarylphosphines are commonly used.[3][4]
-
Control the Temperature: While Heck reactions often require heating, excessive temperatures (>120-140 °C) can accelerate catalyst decomposition.[3][4] Determine the lowest effective temperature for your specific substrate and catalyst system. A temperature screening is highly recommended during optimization.
-
Consider Pre-formed Catalysts: Using a stable, pre-formed Pd(0) complex (e.g., Pd(PPh₃)₄) or a robust palladacycle precatalyst can sometimes provide better results than generating the catalyst in situ from a Pd(II) source like palladium acetate.
Q3: I'm getting significant amounts of a dimerized byproduct from my vinyl source. How do I stop this homocoupling?
Issue: You observe byproducts corresponding to the coupling of two molecules of your vinylating agent (e.g., vinyl-B(pin)₂ coupling with itself to form 1,3-butadiene).
Root Cause: Homocoupling is a common side reaction in many cross-coupling chemistries. It can occur when the transmetalation step (transfer of the vinyl group to palladium) is slow or when side reactions involving the vinylating agent and the palladium catalyst dominate.
Solutions:
-
Optimize Stoichiometry: Ensure you are not using a vast excess of the vinylating agent. While a slight excess (e.g., 1.2-1.5 equivalents) is common to drive the reaction to completion, a large excess can favor side reactions.
-
Change the Vinyl Source: Some vinylating agents are more prone to homocoupling than others. Potassium vinyltrifluoroborate (KV(CF₃)B) is an excellent alternative to vinylboronic acids or their esters. It is an air-stable, crystalline solid that often gives cleaner reactions with lower levels of homocoupling.[5] Ethylene gas itself can also be used as the ideal vinyl source, generating only HX as waste, though this requires specialized pressure equipment.[5]
-
Adjust Catalyst Loading: In some cases, excessively high catalyst loading can promote side reactions. Try reducing the palladium concentration to the lowest level that still provides a reasonable reaction rate.
Q4: My reaction mixture is becoming viscous, and purification is difficult due to a polymeric byproduct. What causes this?
Issue: The reaction mixture thickens, and analysis reveals the presence of high molecular weight polymeric material.
Root Cause: The vinyl groups on both the starting material and the product are susceptible to polymerization, which can be initiated by heat or radical species. This is particularly problematic in reactions run at high concentrations and temperatures. Triethylamine, a common base, has been shown to initiate polymerization in the synthesis of related compounds like vinyl carbonate.[6]
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to reduce thermally induced polymerization.
-
Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Unnecessarily long reaction times at high temperatures increase the likelihood of polymerization.[7]
-
Add a Radical Inhibitor: If radical polymerization is suspected, the addition of a small amount of an inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can be effective. However, you must first confirm that the inhibitor does not interfere with the desired palladium-catalyzed reaction.
-
Consider a Different Base: If you are using a base known to act as a potential initiator (like triethylamine), consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the phosphine ligand in minimizing byproducts?
The ligand is arguably the most critical component for controlling the outcome of the reaction. It directly coordinates to the palladium center and influences its behavior in several key ways:
-
Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, SPhos) accelerate the final, product-forming step (reductive elimination) while sterically hindering side reactions like β-hydride elimination, which can lead to isomerization.[8]
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium, which can promote the initial oxidative addition step and stabilize the active Pd(0) state against decomposition.
-
Stability: By occupying coordination sites on the palladium, ligands prevent the metal centers from aggregating into inactive palladium black.[9][10]
A well-chosen ligand creates a palladium complex that is stable enough to last the entire reaction but reactive enough to efficiently catalyze the desired transformation, shutting down pathways that lead to byproducts.
Q2: How does the choice of solvent affect byproduct formation?
The solvent influences reagent solubility, reaction rate, and can even play a role in the reaction mechanism.
-
Polar Aprotic Solvents (DMF, DMAc, NMP, Acetonitrile): These are most common for Heck reactions as they effectively dissolve the polar salts formed and can stabilize the charged intermediates, particularly in the cationic pathway.[3][4]
-
Ethereal Solvents (THF, Dioxane): Also widely used, but may be less effective at preventing catalyst precipitation in some cases.
-
Aqueous Media: Modern, sustainable protocols have been developed using water as a solvent, often with water-soluble ligands.[9] This can minimize organic waste and, in some cases, lead to higher selectivity.
The optimal solvent must be chosen empirically, but starting with a polar aprotic solvent like DMF or acetonitrile is a standard practice.
Q3: Which analytical techniques are best for identifying and quantifying byproducts in vinyl-ACCA synthesis?
A multi-technique approach is essential for a complete picture of your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structure of major components and detecting isomerization byproducts through their characteristic vinyl proton signals and coupling constants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress. It can separate the desired product from byproducts and provide their molecular weights, helping to quickly identify issues like homocoupling or incomplete deprotection.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying more volatile byproducts.[11]
-
High-Performance Liquid Chromatography (HPLC): A purified sample should be analyzed by HPLC with a UV detector to determine its final purity with high accuracy.
Q4: How do I balance reaction time and temperature to optimize for purity over yield?
There is often a trade-off between achieving maximum yield and maintaining high purity. Longer reaction times and higher temperatures may drive the reaction to completion, but they also provide more opportunity for byproduct formation and product degradation.[7][13]
Optimization Strategy:
-
Run a time-course experiment at a fixed, moderate temperature (e.g., 80 °C).
-
Take aliquots from the reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Analyze each aliquot by LC-MS to determine the ratio of product to starting material and the percentage of key byproducts.
-
Plot the formation of product and byproducts over time. You will likely find an optimal time point where the product yield is high, but the formation of degradation or isomerization byproducts has not yet become significant. This is your ideal reaction time.
Visualizations and Protocols
Diagrams of Key Processes
Caption: The Heck catalytic cycle and key off-cycle pathways leading to byproducts.
Caption: A logical workflow for diagnosing and addressing common synthesis problems.
Data Summary Table
| Issue | Potential Cause | Key Parameter to Adjust | Recommended Action |
| Olefin Isomerization | Reversible β-hydride elimination | Reaction Pathway | Add Ag₂CO₃ (1.5 eq) to force cationic pathway.[2] |
| Catalyst Decomposition | Pd(0) instability | Reaction Atmosphere/Ligand | Degas solvent thoroughly; use robust ligand (e.g., SPhos). |
| Homocoupling | Sub-optimal stoichiometry/reagent | Vinylating Agent | Switch from vinylboronic ester to potassium vinyltrifluoroborate.[5] |
| Polymerization | High temperature / radical initiation | Temperature / Time | Reduce temperature to 70-80°C; monitor for completion to avoid prolonged heating.[7] |
Example Experimental Protocol: Optimized Vinylation of a Boc-Protected ACCA Precursor
This protocol is a general guideline. Specific quantities and conditions should be optimized for your particular substrate.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Boc-protected ACCA-bromide/iodide precursor (1.0 eq).
-
Add potassium vinyltrifluoroborate (1.5 eq).[5]
-
Add potassium carbonate (K₂CO₃, 3.0 eq) as the base.
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a phosphine ligand (e.g., SPhos; 4.4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via cannula or syringe. The reaction concentration should be approximately 0.1 M.
-
-
Execution and Monitoring:
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by LC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure vinyl-ACCA derivative.
-
References
- Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS.
-
Zhu, S., et al. (2021). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for purification of vinyl acetate by extractive distillation.
-
Darses, S., & Genet, J.-P. (2003). Palladium- (and nickel-) catalyzed vinylation of aryl halides. PMC - NIH. Available at: [Link]
-
Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Wiley Online Library. Available at: [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Wiley Online Library. Available at: [Link]
-
Wang, Z., et al. (2019). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. PMC - NIH. Available at: [Link]
-
Zhu, S., et al. (2021). Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. ResearchGate. Available at: [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. ResearchGate. Available at: [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Available at: [Link]
- Google Patents. (n.d.). 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
-
ResearchGate. (n.d.). Mechanistic Insights in the Catalytic Synthesis of Vinyl Acetate on Palladium and Gold/Palladium Alloy Surfaces. Available at: [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Available at: [Link]
-
Azadi, R., & Rahmati, A. (2022). Vinyl azides in organic synthesis: an overview. PMC - NIH. Available at: [Link]
-
Stacchiola, D., et al. (2007). Coverage effects on the palladium-catalyzed synthesis of vinyl acetate: comparison between theory and experiment. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Trzeciak, A. M., & Ziółkowski, J. J. (2018). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. Available at: [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Salgado, A., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. MDPI. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
White, D. E., et al. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Impact of ligand on reaction of vinyl cyclohexane. Available at: [Link]
-
Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Chen, S., et al. (2023). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. PubMed. Available at: [Link]
-
Xiao, J., & Carrow, B. P. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. Available at: [Link]
-
Sperling, R. A., & Parak, W. J. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. PubMed. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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- 6. Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scalable Production of 1-Amino-2-vinylcyclopropanecarboxylic Acid
Welcome to the technical support center for the scalable production of 1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. As a non-canonical amino acid, vinyl-ACCA presents unique challenges in achieving high yield, purity, and stereoselectivity on a larger scale. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, drawing upon established scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Common Hurdles in Vinyl-ACCA Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
I. Cyclopropanation Reaction
Question 1: Why is the yield of my racemic vinyl-ACCA derivative unexpectedly low after the initial dialkylation/cyclization step?
Answer:
Low yields in the formation of the cyclopropane ring, typically from a glycine Schiff base and trans-1,4-dibromo-2-butene, can stem from several factors.[1][2] Understanding the underlying causes is critical for optimization.
-
Causality: The reaction is a competitive process. The desired intramolecular cyclization is in competition with intermolecular polymerization and other side reactions. The stability of the glycine enolate and the reaction concentration are key parameters. A dilute solution can favor the intramolecular cyclization, while high concentrations can lead to polymerization. The choice of base and solvent system is also crucial in modulating the reactivity of the enolate.[3]
-
Troubleshooting Steps:
-
Reaction Concentration:
-
Problem: High concentration of reactants may favor intermolecular side reactions.
-
Solution: Perform the reaction under more dilute conditions. A systematic dilution study is recommended to find the optimal concentration that maximizes the yield of the desired cyclized product.
-
-
Base Selection and Stoichiometry:
-
Problem: The base might not be strong enough to efficiently generate the enolate, or an excess of a very strong base could promote side reactions.
-
Solution: The choice of base is critical. While strong bases are needed, their equivalence must be carefully controlled. Bases like potassium tert-butoxide or sodium ethoxide have been used successfully.[1] A screening of different bases and their stoichiometric ratios should be performed.
-
-
Addition Strategy:
-
Problem: Rapid addition of the electrophile (trans-1,4-dibromo-2-butene) can lead to localized high concentrations, promoting side reactions.
-
Solution: Employ a slow addition (syringe pump) of a pre-formed mixture of the glycine Schiff base and the dibromide to the base solution. This maintains a low concentration of the electrophile and favors the intramolecular cyclization.[3]
-
-
Temperature Control:
-
Problem: The reaction can be exothermic. Poor temperature control can lead to the formation of undesired byproducts.
-
Solution: Maintain a consistent and controlled temperature throughout the reaction. Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
-
-
-
In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product and any major byproducts. This will help in determining the optimal reaction time and preventing yield loss due to product degradation.
Question 2: My cyclopropanation reaction results in a poor diastereomeric ratio. How can I improve the stereoselectivity?
Answer:
Achieving the desired diastereoselectivity, typically the syn or anti isomer depending on the subsequent steps, is a common challenge in substituted cyclopropane synthesis.[4]
-
Causality: The diastereoselectivity is influenced by the thermodynamics and kinetics of the cyclization step. The transition state geometry, which is affected by the solvent, temperature, and the nature of the protecting groups and reagents, dictates the final diastereomeric ratio.[5]
-
Troubleshooting Steps:
-
Solvent Polarity:
-
Problem: The polarity of the solvent can influence the transition state of the cyclization.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). Toluene has been reported to be an effective solvent for this reaction.[3]
-
-
Reaction Temperature:
-
Problem: Higher temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less stable diastereomer.
-
Solution: Running the reaction at lower temperatures can enhance the kinetic control and improve the diastereomeric ratio in favor of the thermodynamically more stable product.
-
-
Choice of Base:
-
Problem: The counter-ion of the base can influence the aggregation state of the enolate and the transition state geometry.
-
Solution: Experiment with different bases (e.g., potassium vs. sodium alkoxides) to see the effect on diastereoselectivity.
-
-
Protecting Groups:
-
Problem: The steric bulk of the protecting group on the glycine nitrogen can influence the facial selectivity of the alkylation.
-
Solution: While more involved, consider using different protecting groups on the glycine Schiff base to alter the steric environment around the reactive center.
-
-
-
Analytical Protocol: Diastereomeric Ratio Determination
-
Method: The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals of characteristic protons for each diastereomer. For more accurate quantification, HPLC analysis on a normal phase column (e.g., silica) can be employed.
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., deuterated chloroform for NMR, or the mobile phase for HPLC).
-
Data Interpretation: Compare the integration of well-resolved peaks corresponding to each diastereomer.
-
II. Enzymatic Resolution
Question 3: The enzymatic resolution of my racemic vinyl-ACCA ester is slow or incomplete. What are the potential causes and solutions?
Answer:
Enzymatic resolution is a key step for obtaining the enantiomerically pure vinyl-ACCA.[1][2] Sluggish or incomplete reactions are often due to enzyme inhibition or suboptimal reaction conditions.
-
Causality: A common issue is product inhibition, where the product of the enzymatic reaction (the desired enantiomer of the acid) binds to the enzyme's active site, preventing further substrate binding and turnover.[6][7] Additionally, the enzyme's activity is highly dependent on pH, temperature, and the presence of co-solvents.
-
Troubleshooting Steps:
-
Product Inhibition:
-
Problem: The carboxylic acid product can inhibit the esterase.
-
Solution:
-
pH Control: Maintain the pH of the reaction mixture at a level where the carboxylic acid product is deprotonated (e.g., using a pH-stat or a robust buffer system). This can reduce its affinity for the enzyme's active site.
-
In-situ Product Removal: If feasible, explore methods for the selective removal of the product from the reaction mixture as it is formed.
-
Forcing Conditions: Increasing the enzyme loading or temperature (within the enzyme's stability range) can help to drive the reaction to completion, although this may not be the most cost-effective solution at scale.[1][2]
-
-
-
Enzyme Activity and Stability:
-
Problem: The enzyme may not be active or may be denaturing under the reaction conditions.
-
Solution:
-
Enzyme Source and Quality: Ensure the enzyme (e.g., Alcalase 2.4L) is from a reputable source and has been stored correctly.[1]
-
pH and Temperature Optimization: Perform small-scale experiments to determine the optimal pH and temperature for the enzyme's activity and stability in your specific reaction medium.
-
Co-solvents: If using a co-solvent to dissolve the substrate, ensure it is not denaturing the enzyme. Screen different biocompatible co-solvents if necessary.
-
-
-
Substrate Quality:
-
Problem: Impurities in the racemic ester substrate can inhibit the enzyme.
-
Solution: Ensure the starting material is of high purity. Purify the racemic ester by column chromatography or crystallization before the resolution step.
-
-
-
Workflow for Troubleshooting Enzymatic Resolution:
Caption: Troubleshooting workflow for enzymatic resolution.
III. Purification and Isolation
Question 4: I am struggling to purify the final this compound product. What are the recommended purification strategies?
Answer:
The purification of polar, zwitterionic compounds like amino acids can be challenging.[8] Standard silica gel chromatography is often ineffective.
-
Causality: The zwitterionic nature of the amino acid at its isoelectric point makes it highly polar and poorly soluble in many organic solvents, leading to streaking and poor separation on normal-phase silica gel.
-
Troubleshooting Steps:
-
Ion-Exchange Chromatography:
-
Principle: This is the most effective method for purifying amino acids.[9][10] The amino acid is loaded onto an ion-exchange resin at a pH where it is charged (e.g., acidic pH for a cation-exchange resin). After washing away neutral impurities, the amino acid is eluted by changing the pH or increasing the salt concentration.
-
Protocol Outline:
-
Select an appropriate ion-exchange resin (e.g., a strongly acidic cation-exchange resin).
-
Equilibrate the resin with a low pH buffer.
-
Dissolve the crude amino acid in the same buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove impurities.
-
Elute the purified amino acid using a buffer with a higher pH or a salt gradient.
-
Monitor the fractions for the presence of the amino acid (e.g., by TLC with ninhydrin staining or LC-MS).
-
Desalt the fractions containing the pure product.
-
-
-
Crystallization:
-
Principle: If the product is sufficiently pure after ion-exchange chromatography, crystallization can be used as a final polishing step.
-
Solvent Screening: A systematic screening of different solvent/anti-solvent systems is necessary to find conditions that afford well-formed crystals and high recovery. Common solvents for amino acid crystallization include water, ethanol, and isopropanol.
-
-
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Ion-Exchange Chromatography | High selectivity for charged molecules, high capacity.[9] | Requires desalting step, can be time-consuming. | Primary purification of crude product. |
| Crystallization | Provides high purity product, scalable. | Can be difficult to find suitable conditions, potential for yield loss. | Final purification step after chromatography. |
| Reverse-Phase HPLC (with appropriate ion-pairing agent) | High resolution. | Can be expensive for large-scale purification. | Analytical separation and small-scale purification. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scalable synthesis of vinyl-ACCA?
A1: For a robust and reproducible process, the following CPPs should be carefully monitored and controlled:
-
Cyclopropanation: Reactant concentration, base stoichiometry, temperature, and addition rate.
-
Enzymatic Resolution: pH, temperature, enzyme loading, and substrate concentration.
-
Purification: pH and ionic strength of buffers for ion-exchange chromatography, and solvent composition and temperature for crystallization.
Q2: How can I determine the enantiomeric excess (e.e.) of my final product?
A2: The most common and reliable method for determining the enantiomeric excess of chiral amino acids is through chiral High-Performance Liquid Chromatography (HPLC) .[11][12]
-
Methodology:
-
Derivatization: The amino acid is often derivatized to a less polar and UV-active compound. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol.
-
Chiral Stationary Phase: The derivatized amino acid is then separated on a chiral HPLC column. The choice of the chiral stationary phase (CSP) is crucial and may require screening.
-
Detection: The separated enantiomers are detected using a UV detector.
-
Calculation: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
Q3: What are the stability and storage considerations for this compound?
A3: As an amino acid, vinyl-ACCA is generally a stable crystalline solid. However, potential degradation pathways exist, especially in solution.
-
In Solid State: When stored as a dry solid at low temperatures (e.g., -20°C to 4°C) and protected from light and moisture, it is expected to be stable for extended periods.
-
In Solution: In solution, amino acids can be susceptible to microbial growth. For long-term storage in solution, sterile filtration and storage at low temperatures are recommended. The stability can also be pH-dependent. It is advisable to store solutions at a pH where the compound is most stable, which can be determined through a stability study. The vinyl group may also be susceptible to oxidation or polymerization under certain conditions, so storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice.[13]
Q4: What are some common side products in the synthesis of vinyl-ACCA and how can I identify them?
A4: During the cyclopropanation reaction, several side products can form:
-
Polymeric material: This arises from the intermolecular reaction of the glycine enolate with the dibromide. It is often an insoluble or high molecular weight material that can be removed by filtration.
-
Diastereomers: As discussed in the troubleshooting section, the undesired diastereomer is a common "side product." It can be identified and quantified by NMR or HPLC.
-
Elimination products: The strong base can potentially cause elimination reactions with the dibromide starting material.
-
Identification: A combination of LC-MS and NMR spectroscopy is the most powerful approach to identify and characterize unknown impurities. Mass spectrometry provides the molecular weight, and NMR provides structural information.
Q5: Can I use a chemical resolution method instead of enzymatic resolution?
A5: Yes, chemical resolution is a viable alternative to enzymatic resolution.[14] This typically involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the enantiomerically pure amino acid. While effective, this method can be more labor-intensive and may require extensive optimization of crystallization conditions.[14]
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
- Yus, M., et al. (2012). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron: Asymmetry, 23(15-16), 1161-1167.
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. [Link]
-
Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. [Link]
-
Boyd, S., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
- Mitsubishi Chemical Corporation. (1988). Method for purification of an amino acid using ion exchange resin.
- IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474.
- Evans, P. A., et al. (2019). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 141(42), 16866-16871.
- Dudziak, G., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6523.
-
Boyd, S., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Request PDF. [Link]
- Mowry, S. T., & Anderson, R. J. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
-
Krief, A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Save My Exams. (n.d.). Enzyme Inhibition – IB HL Biology Revision Notes. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed. [Link]
- Easton, C. J., et al. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-403.
-
Evans, P. A., et al. (2019). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. NIH. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
-
Biotage. (n.d.). Laboratory scale protein purification in research and development. [Link]
-
Chiralpedia. (2023). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. [Link]
-
Khan Academy. (n.d.). Enzyme regulation. [Link]
-
Stamler, D. A. (1985). The synthesis of cyclopropane amino acids and peptides. WIPO Patentscope. [Link]
- Mohammad, A., & Haq, N. (2011). TLC separation of amino acids with a green mobile phase.
- Gandeepan, P., & Cheng, C. H. (2016). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Asian Journal of Organic Chemistry, 5(5), 568-587.
- Encyclopedia of Separation Science. (2000).
-
Stellacci, F., et al. (2025). Stabilizing effect of amino acids on protein and colloidal dispersions. Nature. [Link]
- Wainer, I. W. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
University of Zaragoza. (n.d.). Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. [Link]
-
Katragadda, S., & Gunda, S. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Chiralpedia. (2023). Part 6: Resolution of Enantiomers. [Link]
-
Dudziak, G., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Amino-2-vinylcyclopropanecarboxylic Acid (AVCPC) Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Constrained Scaffold
1-Amino-2-vinylcyclopropanecarboxylic acid (AVCPC) is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its rigid cyclopropane ring and reactive vinyl group provide a unique three-dimensional structure that can be exploited to design highly potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of AVCPC derivatives, with a primary focus on their role as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. The insights presented herein are supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
The core principle behind the utility of AVCPC in drug design lies in its ability to mimic tetrahedral transition states of enzymatic reactions while presenting a vinyl group that can form crucial interactions within an enzyme's active site. The constrained nature of the cyclopropane ring reduces the entropic penalty upon binding, often leading to enhanced potency.
Comparative Analysis of AVCPC Derivatives: Key Structural Modifications and Their Impact on Activity
The biological activity of AVCPC-containing compounds can be finely tuned by modifying three key regions of the molecule: the C-2 substituent (the vinyl group), the C-1 amino group, and the C-1 carboxylic acid group.
Modifications at the C-2 Position: The Role of the Vinyl Group and Its Bioisosteres
The vinyl group at the C-2 position of the cyclopropane ring is a critical determinant of the antiviral activity of many AVCPC-containing HCV NS3 protease inhibitors. It often occupies a hydrophobic pocket within the enzyme's active site and can participate in various non-covalent interactions.
Key SAR Insights:
-
Stereochemistry is Crucial: The (1R, 2S)-stereochemistry of AVCPC is essential for the potent inhibition of HCV NS3 protease, as exemplified by the highly active inhibitor BILN 2061.[1][2] This specific arrangement correctly orients the vinyl group and other functionalities within the active site.
-
Vinyl Group as a Pharmacophore: In many HCV NS3 protease inhibitors, the vinyl group is a key pharmacophoric element. Its replacement often leads to a significant loss of activity.
-
Bioisosteric Replacements: While the vinyl group is often optimal, researchers have explored various bioisosteric replacements to modulate pharmacokinetic properties or explore alternative binding interactions. Common replacements and their general effects are summarized below. It's important to note that the impact of these replacements can be highly dependent on the overall structure of the inhibitor.
| C-2 Substituent | General Impact on Activity (relative to vinyl) | Rationale for Modification |
| Ethyl | Often results in a significant decrease in potency. | To probe the importance of the double bond. |
| Propenyl | May retain some activity, but often less potent. | To explore the effect of extending the alkyl chain. |
| Ethynyl | Can sometimes serve as a suitable replacement, maintaining potency. | Offers a different electronic and steric profile. |
| Halogenated Vinyl Groups | Activity can be retained or even enhanced in some cases. | To alter electronic properties and introduce new interactions. |
| Small Alkyl Groups (e.g., Methyl) | Generally leads to a substantial loss of activity. | Underscores the importance of the unsaturated C-2 substituent. |
Modifications at the C-1 Position: The Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups at the C-1 position are fundamental for the amino acid character of AVCPC and play crucial roles in binding to the target enzyme, often through hydrogen bonding and salt bridge interactions.
Key SAR Insights:
-
The Free Carboxylic Acid: The carboxylic acid is a key binding motif in many HCV NS3 protease inhibitors, forming a salt bridge with a positively charged residue in the active site.[1]
-
Carboxylic Acid Bioisosteres: To improve properties such as cell permeability and oral bioavailability, various bioisosteres for the carboxylic acid group have been investigated. The success of these replacements is highly context-dependent and requires careful consideration of the target's active site.
| Carboxylic Acid Bioisostere | General Impact on Activity | Rationale for Modification |
| Tetrazole | Can mimic the acidity and hydrogen bonding of a carboxylic acid, but may lead to reduced potency.[1] | To improve metabolic stability and cell penetration. |
| Acyl Sulfonamide | Has shown promise in retaining or even improving potency in some inhibitor scaffolds.[1] | Offers a different acidic profile and potential for additional interactions. |
| Amides and Hydrazides | Generally result in a significant loss of activity due to the loss of the acidic proton and altered hydrogen bonding capacity.[1] | To explore the necessity of the acidic functionality. |
-
The Amino Group: The amino group is often involved in hydrogen bonding interactions within the active site. In many inhibitor designs, this group is acylated or incorporated into a larger scaffold, and its primary amine nature is not always essential for activity, depending on the specific binding mode.
Experimental Protocols for Evaluation of AVCPC Derivatives
The evaluation of AVCPC derivatives as enzyme inhibitors typically involves a combination of enzymatic and cell-based assays.
HCV NS3/4A Protease Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Principle: A fluorogenic peptide substrate, which mimics the natural cleavage site of the protease, is used. Cleavage of the substrate by the enzyme results in the release of a fluorescent reporter molecule. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.
Step-by-Step Methodology: [1]
-
Reagents and Materials:
-
Purified recombinant HCV NS3/4A protease.
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside).
-
Test compounds (AVCPC derivatives) dissolved in DMSO.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume of the diluted compounds to the microplate wells. c. Add the assay buffer containing the HCV NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm, emission at 500 nm). f. Calculate the initial reaction rates from the linear portion of the fluorescence curves. g. Determine the percent inhibition for each compound concentration relative to a DMSO control. h. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the dose-response data to a suitable equation.
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells.
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic HCV RNA that can replicate autonomously. This replicon often contains a reporter gene, such as luciferase, whose expression is dependent on viral replication. A decrease in reporter gene activity indicates inhibition of HCV replication.
Step-by-Step Methodology:
-
Cell Culture and Reagents:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter.
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Assay Procedure: a. Seed the HCV replicon cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control. c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. e. In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine if the observed reduction in luciferase activity is due to antiviral effects or general toxicity. f. Calculate the EC50 value (the concentration of the compound that reduces HCV replication by 50%) and the CC50 value (the concentration that reduces cell viability by 50%). g. The selectivity index (SI = CC50 / EC50) is then calculated to assess the therapeutic window of the compound.
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams illustrate key concepts and workflows discussed in this guide.
Figure 1. Key modification sites on the AVCPC scaffold and their influence on biological and pharmacological properties.
Figure 2. General workflow for the in vitro evaluation of AVCPC derivatives as HCV NS3/4A protease inhibitors.
Conclusion and Future Directions
The rigid framework of this compound provides a powerful starting point for the design of potent enzyme inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of the C-2 vinyl group and the C-1 carboxylic acid for potent anti-HCV activity. While direct bioisosteric replacement of these key functionalities often leads to a decrease in potency, subtle modifications can be employed to fine-tune pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel bioisosteres that can maintain or enhance binding affinity while improving drug-like properties. Furthermore, the application of computational modeling and structural biology will continue to provide valuable insights into the specific interactions of AVCPC derivatives with their target enzymes, guiding the rational design of the next generation of inhibitors.
References
-
Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega. [Link]
-
Evaluation of a Diverse Set of Potential P1 Carboxylic Acid Bioisosteres in Hepatitis C Virus NS3 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Labeled 1-Amino-2-methylenecyclopropane-1-carboxylic Acid, an Inactivator of 1-Aminocyclopropane-1-carboxylate Deaminase. The Journal of Organic Chemistry. [Link]
-
Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry. [Link]
-
Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry. [Link]
Sources
A Comparative Analysis of Vinyl-ACCA and Other P1 Fragments in HCV NS3/4A Protease Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of the P1 Fragment in HCV Protease Inhibition
The Hepatitis C virus (HCV) NS3/4A serine protease is a primary target for direct-acting antiviral (DAA) therapies.[1] This enzyme is essential for the cleavage of the viral polyprotein, a process critical for the replication of the virus.[2] HCV protease inhibitors are peptidomimetic molecules designed to competitively bind to the active site of the enzyme, preventing the processing of the viral polyprotein and thus halting viral replication.[1]
These inhibitors are designed to mimic the natural substrates of the protease, occupying the S1 to S4 subpockets of the enzyme's active site. The P1 fragment of the inhibitor, which binds to the S1 pocket, is a crucial determinant of the inhibitor's potency and selectivity.[3] The S1 pocket of the HCV NS3/4A protease is relatively small and hydrophobic, creating specific structural requirements for the P1 fragment.[1] Over the years, medicinal chemists have explored various P1 fragments to optimize the efficacy of HCV protease inhibitors. This guide provides a comparative analysis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) with other notable P1 fragments, focusing on their impact on inhibitor performance.
Mechanism of Action of HCV NS3/4A Protease Inhibitors
HCV NS3/4A protease inhibitors are competitive inhibitors that bind to the active site of the enzyme. The active site contains a catalytic triad of Ser139, His57, and Asp81.[2] The inhibitor binds in a substrate-like manner, with its different fragments (P1, P2, P3, P4) interacting with the corresponding S1, S2, S3, and S4 pockets of the protease. This binding event blocks the access of the natural viral polyprotein substrate to the active site, thereby inhibiting its cleavage and preventing the maturation of viral proteins.
The vinyl-ACCA fragment, with its defined stereochemistry and rigid structure, orients the inhibitor for optimal interactions within the S1 pocket. The cyclopropyl ring fits snugly into the hydrophobic pocket lined by residues such as Phe154 and Ala157. [3]The α-ketoamide warhead of boceprevir forms a covalent adduct with Ser139, while also forming hydrogen bonds with backbone amides in the oxyanion hole. [2]The cyclopropyl group of telaprevir engages in hydrophobic interactions with the S1 pocket residues.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of inhibitors with different P1 fragments, two key assays are employed: an enzymatic inhibition assay to determine the inhibitory constant (Ki) and a cell-based replicon assay to determine the half-maximal effective concentration (EC50).
HCV NS3/4A Protease FRET-Based Inhibition Assay (Ki Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified NS3/4A protease. A fluorescently labeled peptide substrate is used, which upon cleavage by the protease, results in a change in fluorescence resonance energy transfer (FRET).
Workflow:
Detailed Steps:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Enzyme Stock: Purified recombinant HCV NS3/4A protease (genotype 1a or 1b) diluted in assay buffer.
-
Substrate Stock: A FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2) dissolved in DMSO.
-
Inhibitor Stock: Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
Dispense 50 nL of each inhibitor dilution into a 384-well, black, low-volume microplate.
-
Add 5 µL of NS3/4A protease solution (e.g., 10 nM) to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (e.g., 200 nM).
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm) at 30°C for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.
-
HCV Replicon Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in human hepatoma cells (Huh-7) containing a subgenomic HCV replicon. The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.
Workflow:
Detailed Steps:
-
Cell Culture and Plating:
-
Culture Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase and Viability Assays:
-
After incubation, remove the medium and lyse the cells.
-
Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
In a parallel plate, determine cell viability using a suitable assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to vehicle-treated controls.
-
Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the cell viability data.
-
The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
-
Resistance Profiles
A major challenge in HCV therapy is the emergence of drug-resistant viral variants. [2]Resistance-associated substitutions (RASs) in the NS3/4A protease can reduce the binding affinity of inhibitors. The choice of the P1 fragment can influence the inhibitor's susceptibility to certain RASs.
-
D168 Mutations: Mutations at position D168 are common and can confer resistance to many macrocyclic inhibitors. The interaction of the inhibitor's P2 and P4 moieties with the region around D168 is often a key determinant of susceptibility to these mutations.
-
R155 Mutations: The R155 residue is located near the S1 pocket, and mutations at this position can impact the binding of inhibitors with certain P1 fragments.
-
A156 Mutations: Mutations at A156 can also confer resistance, often through steric hindrance that disrupts inhibitor binding.
Inhibitors with rigid P1 fragments like vinyl-ACCA may be more susceptible to mutations that alter the shape of the S1 pocket. In contrast, more flexible P1 fragments might be better able to accommodate such changes.
Conclusion
The P1 fragment is a cornerstone of HCV NS3/4A protease inhibitor design, playing a pivotal role in determining potency, selectivity, and resistance profiles. Vinyl-ACCA stands out as a highly effective P1 moiety due to its constrained nature, which pre-organizes the inhibitor for optimal binding in the S1 pocket. While α-ketoamides offer the advantage of covalent inhibition, they can be prone to metabolic liabilities. Cyclopropyl groups provide a good balance of properties but may not always achieve the same level of potency as more sophisticated fragments.
The development of next-generation HCV protease inhibitors will likely involve further refinement of the P1 fragment to enhance binding to the S1 pocket, improve the resistance profile against common RASs, and optimize pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of novel P1 fragments in the quest for more effective HCV therapies.
References
- Venkatraman, S., et al. (2010). Potent ketoamide inhibitors of HCV NS3 protease derived from quaternized P1 groups. Bioorganic & Medicinal Chemistry Letters, 20(8), 2551-2554.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Protease Inhibitors (HCV). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Tong, L. (2002). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience.
- Romano, K. P., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
- Kukolj, G., et al. (2005). BILN 2061, a potent and specific inhibitor of the hepatitis C virus NS3 serine protease. Journal of virology, 79(21), 13583-13590.
- Lin, C., et al. (2006). In vitro resistance studies of hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061: structural analysis indicates different resistance mechanisms. Journal of Biological Chemistry, 279(17), 17508-17514.
- Sharma, A., et al. (2017). HCV NS3/4A protease and its emerging inhibitors. Journal of Analytical & Pharmaceutical Research, 4(4), 87-92.
- Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in hepatitis C virus-infected chimpanzees.
- Susser, S., et al. (2009). Resistance analysis of the hepatitis C virus serine protease inhibitor boceprevir.
- Sarrazin, C., et al. (2007). In vitro activity of telaprevir against hepatitis C virus protease variants. Antiviral therapy, 12(7), 1033-1042.
Sources
A Comparative Guide to the In Vitro Validation of Antiviral Activity in Vinyl-ACCA Containing Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in vitro antiviral activity of vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) containing compounds. We will delve into the experimental validation of these compounds, comparing their performance with alternative antiviral agents and providing the supporting data and methodologies that underpin these comparisons. Our focus will be on the well-established anti-Hepatitis C Virus (HCV) activity of this class of molecules, as they are a cornerstone of several direct-acting antiviral (DAA) therapies.
The Significance of the Vinyl-ACCA Moiety in Antiviral Drug Design
The vinyl-ACCA scaffold is a key pharmacophoric element in a number of potent HCV NS3/4A protease inhibitors.[1] The NS3/4A protease is a viral enzyme essential for the replication of HCV, making it a prime target for antiviral drug development.[2] The unique strained cyclopropyl ring system and the vinyl group of the vinyl-ACCA moiety contribute to the high binding affinity and specificity of these inhibitors for the NS3/4A active site. This guide will focus on representative vinyl-ACCA containing compounds and compare their in vitro antiviral profiles with other classes of anti-HCV agents.
Comparative In Vitro Antiviral Performance
The in vitro efficacy of an antiviral compound is primarily assessed by its ability to inhibit viral replication in cell culture, quantified by the 50% effective concentration (EC50), and its effect on host cell viability, measured by the 50% cytotoxic concentration (CC50). The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a critical parameter indicating the therapeutic window of the compound.[3] A higher SI value is desirable, as it signifies greater selectivity for the viral target over the host cell.
Vinyl-ACCA Containing HCV NS3/4A Protease Inhibitors
| Compound | Virus (Genotype) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Asunaprevir | HCV (1b) | Huh-7 | 3 | >12 | >4000 | [1][4] |
| Simeprevir | HCV (1b) | Huh-7 | <13 | 50-100 | >3846 | [5][6] |
| BILN 2061 | HCV (1b) | Huh-7 | 4 | N/A | N/A | [4] |
N/A: Not Available in the cited sources.
Alternative Anti-HCV Agents (Non-Vinyl-ACCA)
| Compound | Target | Virus (Genotype) | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Boceprevir | NS3/4A Protease | HCV (1b) | Huh-7 | 200-400 | >112 | >280 | [6][7] |
| Telaprevir | NS3/4A Protease | HCV (1b) | Huh-7 | 427-1137 | >446 | >392 | [4][6] |
| Sofosbuvir | NS5B Polymerase | HCV (1b) | Huh-7 | 32-130 | >25 | >192 | [6][8] |
| Dasabuvir | NS5B Polymerase | HCV (1b) | Huh-7 | 1.8 | N/A | N/A | [9] |
N/A: Not Available in the cited sources.
Experimental Protocols: A Step-by-Step Guide
The cornerstone for the in vitro evaluation of anti-HCV compounds is the HCV replicon assay . This cell-based assay allows for the quantification of viral RNA replication in a controlled and safe laboratory environment, as it does not produce infectious virus particles.
Detailed Protocol for HCV Replicon Assay
This protocol outlines the key steps for determining the EC50 of an antiviral compound using a stable HCV replicon cell line expressing a luciferase reporter gene.
-
Cell Culture Maintenance:
-
Culture a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.[10]
-
Maintain selection pressure for the replicon by including an appropriate concentration of G418 (e.g., 0.5 mg/mL) in the culture medium.[11]
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[10]
-
Perform serial dilutions of the stock solution in cell culture medium to create a dose-response curve. A common approach is a 10-point, 3-fold dilution series.[11]
-
Ensure the final DMSO concentration in all wells is constant and non-toxic to the cells (typically ≤0.5%).[11]
-
-
Assay Procedure:
-
Seed the HCV replicon cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in a medium without G418.[10]
-
Incubate the plates for 24 hours to allow for cell attachment.[10]
-
Remove the medium and add the prepared compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Quantification of HCV Replication:
-
After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a commercial assay kit and a luminometer.[11]
-
The luminescence signal is directly proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Plot the percentage of inhibition of HCV replication against the compound concentration.
-
Calculate the EC50 value using a sigmoidal dose-response curve fitting model.
-
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the compounds in parallel with the antiviral assay to determine the selectivity index.
-
Cell Seeding: Seed the parental Huh-7 cell line (not containing the replicon) in a 96-well plate at the same density as the replicon assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Assessment: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, MTS, or resazurin) to quantify the number of viable cells.[12]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow: In Vitro Antiviral Validation
Caption: Workflow for in vitro validation of antiviral compounds.
Mechanism of Action: HCV NS3/4A Protease Inhibition
Sources
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- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
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- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Comparative Efficacy of N-Acetyl-L-cysteine Amide (ACCA) Derivatives in Protease Assays
Introduction: The Rationale for Exploring ACCA Derivatives as Protease Inhibitors
N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent. Its derivative, N-acetyl-L-cysteine amide (NACA), has demonstrated improved lipophilicity and membrane permeability, enhancing its bioavailability and therapeutic potential in conditions associated with oxidative stress.[1][2] The core chemical feature of these molecules, the thiol group (-SH) from the cysteine residue, is a potent nucleophile capable of interacting with various biological targets, including the active sites of certain proteases. This guide provides a framework for the systematic evaluation of different ACCA derivatives as potential protease inhibitors, a critical area of research for developing novel therapeutics for diseases where protease dysregulation is a key pathological feature.[3][4]
Proteases are a broad class of enzymes that catalyze the breakdown of proteins. Their activity is essential for numerous physiological processes, but their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Cysteine proteases, in particular, which utilize a cysteine residue in their active site for catalysis, represent a logical target for thiol-containing compounds like ACCA derivatives. This guide will detail the experimental design, methodologies, and data interpretation necessary to conduct a robust comparative analysis of the efficacy of various ACCA derivatives against clinically relevant proteases.
Proposed Mechanism of Action: Thiol-Mediated Inhibition
The primary hypothesis for the inhibitory activity of ACCA derivatives against cysteine proteases is the formation of a reversible or irreversible covalent bond between the thiol group of the ACCA derivative and the catalytic cysteine residue in the protease's active site. This interaction would block substrate access and inactivate the enzyme. The specific nature of the derivative (e.g., modifications to the amide or acetyl groups) could influence its binding affinity, specificity, and the stability of the enzyme-inhibitor complex.
Caption: Experimental workflow for comparing the efficacy of ACCA derivatives.
Part 1: Selection of Target Proteases
The choice of proteases for screening is critical and should be guided by the therapeutic area of interest. Given that ACCA derivatives are cysteine-based, cysteine proteases are primary targets.
-
Caspases: A family of cysteine proteases that are key mediators of apoptosis and inflammation. [5][6][7]Inhibition of specific caspases is a therapeutic strategy in various diseases.
-
Calpains: Calcium-activated neutral cysteine proteases involved in cellular signaling, proliferation, and differentiation. [3][8]Their over-activation is linked to neurodegeneration and ischemic injury. [8]* Other Cysteine Proteases: Cathepsins, involved in lysosomal proteolysis and implicated in cancer progression.
-
Counter-Screening: To assess selectivity, it is also advisable to include proteases from other classes, such as serine proteases (e.g., trypsin) and metalloproteases (e.g., MMPs).
Part 2: Detailed Experimental Protocol: Fluorometric Protease Assay
This protocol describes a general method for determining the inhibitory activity of ACCA derivatives using a fluorogenic substrate. This is a common and sensitive method for protease activity measurement. [9] Materials:
-
Purified recombinant human protease (e.g., Caspase-3, Calpain-1)
-
Fluorogenic peptide substrate specific to the protease (e.g., Ac-DEVD-AMC for Caspase-3, Suc-LLVY-AMC for Calpain-1)
-
Assay Buffer (specific to the protease, e.g., containing DTT and calcium for calpains)
-
ACCA derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X working solution of the protease in the assay buffer.
-
Prepare a 2X working solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the ACCA derivatives in the assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the ACCA derivative dilution or vehicle control.
-
Add 25 µL of the 2X protease solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 25 µL of the 2X fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the ACCA derivative.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Part 3: Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation. A summary table of IC50 values is highly effective for this purpose.
Table 1: Hypothetical Comparative Efficacy of ACCA Derivatives against Selected Proteases
| ACCA Derivative | Caspase-3 IC50 (µM) | Calpain-1 IC50 (µM) | Trypsin IC50 (µM) | Selectivity (Trypsin/Caspase-3) |
| NACA | 5.2 ± 0.4 | 12.8 ± 1.1 | > 100 | > 19.2 |
| Derivative A | 1.8 ± 0.2 | 8.5 ± 0.7 | > 100 | > 55.6 |
| Derivative B | 25.6 ± 2.1 | 45.3 ± 3.9 | > 100 | > 3.9 |
| Derivative C | 0.9 ± 0.1 | 2.1 ± 0.3 | 85.2 ± 6.4 | 94.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor. In the hypothetical data above, Derivative C is the most potent inhibitor of both Caspase-3 and Calpain-1.
-
Selectivity: The ratio of IC50 values against different proteases indicates the selectivity of the inhibitor. A high selectivity ratio is desirable to minimize off-target effects. For example, Derivative C shows high selectivity for Caspase-3 over Trypsin.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of the different ACCA derivatives with their corresponding IC50 values, researchers can begin to establish a structure-activity relationship. This information is invaluable for the rational design of more potent and selective inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of ACCA derivatives as protease inhibitors. By following a systematic experimental workflow, researchers can generate robust and reproducible data to identify promising lead compounds. Future studies should focus on elucidating the precise mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) and evaluating the efficacy of lead candidates in cell-based assays and preclinical models of disease. The exploration of ACCA derivatives as a novel class of protease inhibitors holds significant promise for the development of new therapeutic agents.
References
- Vercammen, D., Beyaert, R., Denecker, G., Goossens, V., Van Loo, G., Declercq, W., Grooten, J., Fiers, W., & Vandenabeele, P. (n.d.). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor.
- Sunitha, K., Hemshekhar, M., Thushara, R. M., Santhosh, M. S., Yariswamy, M., & Kemparaju, K. (2013). N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- Wikipedia. (n.d.). Acetylcysteinamide.
- Vercammen, D., et al. (1998). Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor. Journal of Experimental Medicine.
- Garcia-Calvo, M., et al. (1999). Controlling apoptosis by inhibition of caspases. Journal of Molecular Medicine.
- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual.
- Donkor, I. O. (2007). Calpain inhibition: a therapeutic strategy targeting multiple disease states.
- Simões, R. S., et al. (2012). Calpastatin-mediated inhibition of calpains in the mouse brain prevents mutant ataxin 3 proteolysis, nuclear localization and aggregation, relieving Machado-Joseph disease. Brain.
- Slikker, W., et al. (2021).
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- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling apoptosis by inhibition of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpastatin-mediated inhibition of calpains in the mouse brain prevents mutant ataxin 3 proteolysis, nuclear localization and aggregation, relieving Machado-Joseph disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of Vinyl-ACCA Based Inhibitors
Introduction: The Covalent Advantage and the Selectivity Imperative
Targeted covalent inhibitors have ushered in a new era in drug discovery, offering unparalleled potency and prolonged pharmacodynamic effects by forming a stable bond with their target protein.[1] Among these, inhibitors built on the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) scaffold have proven to be critical components in potent antiviral agents, particularly against the Hepatitis C Virus (HCV) NS3/4A protease.[2][3][4] The vinyl group acts as a "warhead," a Michael acceptor that covalently modifies a nucleophilic residue—typically a cysteine—in the enzyme's active site. This mechanism-based inactivation leads to high efficacy.
However, the very reactivity that makes these compounds potent also presents their greatest challenge: the risk of off-target interactions. An electrophilic warhead can potentially react with other accessible nucleophiles on different proteins, leading to toxicity and unintended side effects. Therefore, a rigorous and multi-faceted approach to selectivity and cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity in the development of safe and effective vinyl-ACCA based therapeutics.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling these inhibitors, grounded in the principles of confirming on-target engagement, identifying off-target liabilities, and understanding the broader cellular impact of covalent modification.
Mechanism of Action: The Vinyl-ACCA Pharmacophore
The vinyl-ACCA moiety is a constrained amino acid derivative that positions a reactive vinyl group for precise interaction within an enzyme's active site.[5][6] The covalent inhibition process typically follows a two-step mechanism:
-
Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the active site, guided by shape complementarity and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The rigid cyclopropane ring of the ACCA scaffold helps to pre-organize the molecule into a bioactive conformation.
-
Irreversible Covalent Bonding (E·I → E-I): Once optimally positioned, the vinyl group undergoes a Michael addition reaction with a nearby nucleophilic amino acid residue (e.g., Cysteine), forming a permanent, covalent bond.
This process effectively and irreversibly inactivates the enzyme.
Caption: Mechanism of vinyl-ACCA covalent inhibition.
Core Methodologies for Selectivity Profiling: A Multi-Pronged Approach
No single experiment can validate a covalent inhibitor's selectivity.[7] A robust profiling strategy integrates biochemical, cell-based, and proteomic methods to build a comprehensive understanding of a compound's interactions.
Caption: Integrated workflow for inhibitor selectivity profiling.
Biochemical Profiling: Large-Scale Kinase and Protease Panels
The first step is often to assess an inhibitor's selectivity against a large panel of purified enzymes in vitro. For targets like kinases, services such as KINOMEscan® screen compounds against hundreds of kinases and report the results as a measure of binding or inhibition.[8][9]
-
Principle: These assays measure the ability of a test compound to compete with a known ligand for the active site of a large number of purified enzymes.
-
Why We Do It: This provides a broad, initial view of selectivity across a specific enzyme family. It is highly effective at identifying obvious cross-reactivities within related family members, which often share conserved active site topologies.
-
Data Interpretation: Results are typically presented as percent inhibition at a fixed concentration or as dissociation constants (Kd). A highly selective compound will show strong inhibition of its intended target with minimal activity against other enzymes.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A compound that is potent in a biochemical assay may not engage its target in a complex cellular environment due to poor permeability, efflux, or metabolic instability. CETSA is a powerful biophysical method to verify that an inhibitor binds its intended target inside intact cells.[10][11][12]
-
Principle: Ligand binding stabilizes a protein's structure, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble, non-denatured target protein remaining is quantified.[13][14]
-
Why We Do It: CETSA provides direct evidence of target engagement in a physiologically relevant context. A positive thermal shift (i.e., the protein is stable at higher temperatures in the presence of the inhibitor) is a strong indicator that the compound has reached its target and is binding effectively.
-
Data Interpretation: The data is plotted as melt curves (fraction of soluble protein vs. temperature). A shift in the curve to the right indicates stabilization. Isothermal dose-response (ITDR) experiments, where the temperature is fixed and inhibitor concentration is varied, can be used to determine cellular potency.
Unbiased Off-Target Discovery: Chemical Proteomics
While panel screens are excellent, they are inherently biased towards the enzymes included in the panel. Chemical proteomics, coupled with quantitative mass spectrometry, offers an unbiased, proteome-wide approach to identify both the intended target and any unanticipated off-targets.[15][16][17]
-
Principle: This technique uses competition-based profiling. A cell lysate is treated with the vinyl-ACCA inhibitor. Subsequently, a broad-spectrum covalent probe (that targets the same class of residues, e.g., cysteines) is added. The vinyl-ACCA inhibitor will "protect" its specific targets from being labeled by the broad-spectrum probe. Quantitative mass spectrometry is then used to identify and quantify the proteins that show reduced labeling, as these are the direct targets of the test inhibitor.[18]
-
Why We Do It: This is the gold standard for off-target identification. It surveys thousands of proteins simultaneously in their native state, providing the most comprehensive and unbiased view of an inhibitor's selectivity profile.[16]
-
Data Interpretation: The output is a list of proteins that bind the inhibitor, ranked by the degree of "protection" or engagement. This allows for the direct identification of off-targets, which can then be investigated for potential toxicological relevance.
Comparative Data Summary: Vinyl-ACCA vs. Alternatives
The table below presents a hypothetical but representative comparison of a vinyl-ACCA based protease inhibitor against two alternatives: a generic Michael acceptor (e.g., an acrylamide) and a non-covalent, reversible inhibitor targeting the same protease.
| Parameter | Inhibitor A (Vinyl-ACCA) | Inhibitor B (Acrylamide) | Inhibitor C (Reversible) | Rationale & Interpretation |
| Target Protease IC₅₀ (Biochemical) | 5 nM | 8 nM | 50 nM | Covalent inhibitors (A, B) show higher potency due to irreversible binding. The vinyl-ACCA inhibitor is slightly more potent, suggesting a better fit in the active site before reaction. |
| KINOMEscan® Hits (>90% Inh. @ 1µM) | 3 (Target + 2 off-targets) | 15 (Target + 14 off-targets) | 2 (Target + 1 off-target) | The vinyl-ACCA inhibitor shows better selectivity than the more reactive, less-constrained acrylamide. The reversible inhibitor is highly selective but less potent. |
| CETSA Thermal Shift (ΔTₘ) | +8.2 °C | +7.9 °C | +4.5 °C | Both covalent inhibitors show a strong stabilizing shift, confirming robust target engagement in cells. The reversible inhibitor shows a smaller shift, typical for non-covalent interactions. |
| Chemoproteomic Off-Targets | 6 proteins | 42 proteins | Not Applicable | Unbiased proteomics reveals the vinyl-ACCA inhibitor has a much cleaner off-target profile than the generic acrylamide, highlighting the importance of the ACCA scaffold in directing reactivity. This method is not standard for reversible inhibitors. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard Western Blot-based CETSA to confirm target engagement.
-
Cell Culture & Treatment:
-
Plate cells (e.g., HEK293 expressing the target protease) and grow to 80-90% confluency.
-
Treat cells with the vinyl-ACCA inhibitor at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Causality: This incubation allows for cell penetration and covalent modification of the target protein.
-
-
Harvesting:
-
Wash cells with PBS, then harvest by scraping into PBS containing protease inhibitors (commercial cocktail).
-
Transfer cell suspensions into PCR tubes, creating aliquots for each temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Heat for 3 minutes.
-
Causality: Heating induces denaturation and aggregation of proteins that are not stabilized by ligand binding.
-
-
Lysis and Clarification:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Causality: This is the critical separation step. The supernatant contains the soluble, non-denatured protein fraction, which is what will be quantified.
-
-
Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group, plot the relative band intensity against the temperature. The resulting curve is the "melting curve." A shift to the right for the inhibitor-treated group indicates target stabilization.
-
Protocol 2: Competitive Chemical Proteomics Profiling
This protocol describes an unbiased method for identifying inhibitor targets in a complex proteome.
-
Cell Lysis:
-
Harvest untreated cells and prepare a native cell lysate in a detergent-free buffer (e.g., PBS) via sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 100,000 x g for 1 hour to remove membranes and insoluble components.
-
-
Inhibitor Incubation:
-
Aliquot the proteome (~1 mg per sample). Treat aliquots with the vinyl-ACCA inhibitor at varying concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at room temperature.
-
Causality: The vinyl-ACCA inhibitor will form covalent bonds with its specific on- and off-targets during this step.
-
-
Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to all samples at a final concentration of 50 µM. Incubate for 1 hour.
-
Causality: This probe will label all accessible cysteine residues that were not already "blocked" by the vinyl-ACCA inhibitor.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., Biotin-Azide) to the alkyne-modified proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics strategy (e.g., label-free quantification or TMT labeling) to compare the abundance of each identified protein across the different treatment conditions.
-
Causality: Proteins that were true targets of the vinyl-ACCA inhibitor will show a dose-dependent decrease in abundance in the MS data, as they were protected from biotinylation and subsequent enrichment.
-
References
- Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calcul
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.PubMed.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
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- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.NIH.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors.PubMed Central.
- A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase.NIH.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Different chemical proteomic approaches to identify the targets of lap
- An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.Google Search.
- Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs.
- Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA)
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine.PubMed.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- Vinyl-ACCA residue in the drug-molecules.
- Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- Structure-activity relationship studies of cocaine: replacement of the C-2 ester group by vinyl argues against H-bonding and provides an esterase-resistant, high-affinity cocaine analogue.PubMed.
- Acetyl-coenzyme A carboxylases: versatile targets for drug discovery.PubMed Central.
- Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.ScienceDirect.
- Effects of Inhibitors on Enzyme Activity.
- Biocatalytic Asymmetric Synthesis of (1R, 2S)
- Activity coefficients of vinyl acetate in aqueous solution.Journal of the Chemical Society A, RSC Publishing.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PubMed Central.
- Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology).Save My Exams.
- Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.Elsevier.
- Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investig
- Inhibition of acetyl CoA carboxylase by GTP gamma S.PubMed.
- Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetyl
- Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor.Environmental Science: Processes & Impacts, RSC Publishing.
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- Selectivity interaction (KinomeScan (DiscoverX)) EUB0000045b IRAK1.PubChem, NIH.
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A Comparative Guide to the Synthetic Production of 1-Amino-2-vinylcyclopropanecarboxylic Acid (VACC)
Introduction: The Significance of a Strained Ring in Modern Therapeutics
1-Amino-2-vinylcyclopropanecarboxylic acid (VACC), a non-proteinogenic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its rigid cyclopropane scaffold, coupled with the reactive vinyl group, makes it an invaluable component in the design of highly potent and specific enzyme inhibitors. Notably, the (1R, 2S) stereoisomer of VACC is a key pharmacophore in several direct-acting antiviral agents developed for the treatment of Hepatitis C virus (HCV) infections, such as BILN 2061 and other NS3 protease inhibitors.[1][2][3] The precise spatial arrangement of the amino, carboxyl, and vinyl groups is crucial for its biological activity, necessitating synthetic routes that offer high stereochemical control.
This guide provides an in-depth comparison of the principal synthetic strategies for the production of VACC, with a focus on their underlying chemical principles, experimental methodologies, and performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route based on their specific needs, whether for small-scale laboratory research or large-scale industrial production.
Synthetic Strategies: A Comparative Analysis
The synthesis of enantiomerically pure VACC presents a significant chemical challenge due to the presence of two adjacent stereocenters on a strained three-membered ring. Three primary strategies have been successfully developed and implemented:
-
Racemic Synthesis followed by Chemoenzymatic Resolution: A robust and scalable approach that first constructs the cyclopropane ring without stereocontrol, followed by the separation of the desired enantiomer.
-
Asymmetric Synthesis via Chiral Phase-Transfer Catalysis: An elegant method that utilizes a chiral catalyst to directly induce stereoselectivity during the cyclopropanation reaction.
-
Asymmetric Synthesis Employing a Chiral Nickel(II) Complex: A substrate-controlled diastereoselective approach that leverages a chiral auxiliary complexed to the starting material.
Route 1: Racemic Synthesis and Chemoenzymatic Resolution
This widely adopted and industrially proven method involves a two-stage process: the initial non-stereoselective synthesis of a racemic VACC derivative, followed by a highly selective enzymatic resolution to isolate the desired (1R, 2S)-enantiomer.
Causality Behind Experimental Choices
The core of this strategy lies in the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene. The Schiff base, typically formed from glycine ethyl ester and benzophenone, serves to protect the amino group and activate the α-carbon for deprotonation and subsequent alkylation. trans-1,4-Dibromo-2-butene is the key dielectrophile that facilitates the formation of the vinylcyclopropane ring in a single transformation. The choice of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is critical for efficient deprotonation of the glycine α-carbon.
The subsequent resolution of the racemic VACC ester is the cornerstone of this route's success on a large scale. The use of a commercially available and inexpensive esterase, Alcalase 2.4L, provides a highly efficient and stereoselective means to hydrolyze the (1R, 2S)-ester to its corresponding carboxylic acid, leaving the (1S, 2R)-ester unreacted.[2][4] This enzymatic hydrolysis is a classic example of kinetic resolution, where the enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer. A challenge with this enzymatic step is product inhibition, which can slow down the reaction. To mitigate this, a chemical resolution step using di-p-toluoyl-D-tartaric acid can be employed to enrich the desired enantiomer before the enzymatic resolution, thereby improving throughput.[2][5]
Experimental Protocol: Racemic Synthesis and Enzymatic Resolution
Step 1: Synthesis of Racemic N-Boc-vinyl-ACCA Methyl Ester
-
Imine Formation: Glycine methyl ester hydrochloride is reacted with benzaldehyde in the presence of triethylamine and trimethylorthoformate in toluene to form the corresponding glycine Schiff base.[5]
-
Cyclopropanation: The glycine Schiff base is then reacted with trans-1,4-dibromo-2-butene in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in toluene at room temperature. The optimal conditions involve using 1.25 equivalents of the imine and 2.35 equivalents of the base.[5]
-
Boc Protection: The resulting racemic amino ester is protected with di-tert-butyldicarbonate (Boc-anhydride) in the presence of a base to yield racemic N-Boc-vinyl-ACCA ethyl ester.
-
Transesterification: The ethyl ester is converted to the methyl ester using sodium methoxide in methanol, as the methyl ester was found to be a better substrate for the subsequent enzymatic resolution.[4]
Step 2: Enzymatic Resolution with Alcalase 2.4L
-
A solution of the racemic N-Boc-vinyl-ACCA methyl ester in an appropriate solvent system (e.g., aqueous buffer with a co-solvent) is prepared.
-
Alcalase 2.4L is added, and the pH is maintained at a constant value (typically around 7.2-7.5) by the controlled addition of a base (e.g., 2N NaOH) using a pH-stat.[6]
-
The reaction is monitored until approximately 50% conversion is reached.
-
The reaction mixture is then worked up to separate the unreacted (1S, 2R)-N-Boc-vinyl-ACCA methyl ester from the hydrolyzed product, (1R, 2S)-N-Boc-vinyl-ACCA.
Workflow Diagram
Caption: Workflow for the racemic synthesis of VACC followed by enzymatic resolution.
Route 2: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis
This approach offers a more direct route to enantiomerically enriched VACC by employing a chiral catalyst to control the stereochemistry of the cyclopropanation reaction.
Causality Behind Experimental Choices
Phase-transfer catalysis (PTC) is an operationally simple and powerful technique for conducting reactions between reactants in immiscible phases. In this synthesis, a solid-liquid phase-transfer system is utilized. The glycine Schiff base is deprotonated at the solid-liquid interface by a solid base (e.g., powdered NaOH). The chiral phase-transfer catalyst, a quaternary ammonium salt derived from a Cinchona alkaloid like cinchonidine, then forms a chiral ion pair with the enolate of the glycine Schiff base.[1][7] This chiral ion pair is soluble in the organic phase and reacts with trans-1,4-dibromo-2-butene. The steric and electronic properties of the chiral catalyst guide the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The choice of a Cinchona alkaloid-derived catalyst is due to their ready availability, low cost, and proven effectiveness in a wide range of asymmetric reactions.[8]
Experimental Protocol: Asymmetric Phase-Transfer Catalysis
-
Reaction Setup: A mixture of (E)-N-phenylmethyleneglycine ethyl ester, trans-1,4-dibromo-2-butene, and a catalytic amount of a cinchonidine-derived chiral phase-transfer catalyst is prepared in an organic solvent.
-
Base Addition: Powdered sodium hydroxide is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature until completion.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified. The enantiomeric excess of the resulting (1R, 2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester can be further enhanced through techniques like supercritical fluid chromatography or crystallization of a suitable salt.[1]
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of VACC via chiral phase-transfer catalysis.
Route 3: Asymmetric Synthesis Employing a Chiral Nickel(II) Complex
This advanced method utilizes a chiral auxiliary covalently bound to the glycine substrate in the form of a nickel(II) complex to direct the stereochemical outcome of the cyclopropanation.
Causality Behind Experimental Choices
In this strategy, a Schiff base of glycine is complexed with Ni(II) and a chiral tridentate ligand. This complexation creates a rigid, planar structure that effectively shields one face of the glycine α-carbon.[9][10] Deprotonation of the α-carbon generates a nucleophilic enolate, and the subsequent sequential SN2 and SN2' alkylation with trans-1,4-dibromo-2-butene proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral ligand.[11][12] The chiral ligand essentially acts as a "chiral handle," directing the incoming electrophile to a specific face of the enolate. After the cyclopropanation is complete, the Ni(II) complex is disassembled, typically by treatment with acid, to release the enantiomerically enriched VACC. This method offers excellent stereocontrol, often leading to very high diastereomeric and enantiomeric excesses.
Experimental Protocol: Asymmetric Synthesis with a Chiral Ni(II) Complex
-
Complex Formation: A chiral Ni(II) complex of a glycine Schiff base is prepared using a chiral tridentate ligand.
-
Alkylation/Cyclization: The Ni(II) complex is subjected to a two-step alkylation with trans-1,4-dibromo-2-butene under phase-transfer or homogeneous conditions.[11][12]
-
Decomplexation: The resulting diastereomerically enriched Ni(II) complex of the VACC Schiff base is treated with acid to hydrolyze the Schiff base and release the VACC, which can then be isolated and purified.
Workflow Diagram
Caption: Workflow for the asymmetric synthesis of VACC using a chiral Ni(II) complex.
Quantitative Performance Comparison
| Parameter | Route 1: Racemic Synthesis & Resolution | Route 2: Asymmetric PTC | Route 3: Asymmetric Ni(II) Complex |
| Overall Yield | ~25-35% (from racemic ester)[13] | Up to 78%[1] | Excellent (specifics vary)[11] |
| Stereoselectivity | >99% ee after resolution[2] | Up to 84% ee (can be upgraded)[1] | High diastereoselectivity[11] |
| Scalability | Proven at multikilogram and pilot plant scale[2][5] | Lab scale demonstrated, potentially scalable[1] | Scalable up to gram scale demonstrated[11] |
| Starting Materials | Inexpensive and readily available[2] | Commercially available starting materials | Requires synthesis of chiral ligand |
| Key Reagents | Alcalase 2.4L, resolving agents | Chiral Cinchona-derived catalyst | Chiral tridentate ligand, Ni(II) salt |
| Advantages | Robust, highly scalable, achieves very high ee | Direct asymmetric synthesis, operational simplicity | Excellent stereocontrol |
| Disadvantages | Multi-step, theoretical max yield of 50% for resolution | Moderate ee may require upgrading, catalyst cost | Requires stoichiometric chiral auxiliary, metal removal |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route for this compound is a strategic decision that depends on the desired scale of production, the required level of enantiopurity, and economic considerations.
-
The racemic synthesis followed by chemoenzymatic resolution stands out as the most mature and scalable process, making it the preferred choice for industrial-scale production where robustness and high enantiopurity are paramount. Its primary drawback is the inherent 50% loss of material during the resolution step, although recycling of the unwanted enantiomer is a possibility.
-
The asymmetric synthesis via chiral phase-transfer catalysis offers an attractive, more atom-economical alternative. Its operational simplicity and the potential for high throughput make it a compelling option, particularly if the enantiomeric excess can be consistently achieved at a high level or if efficient upgrading methods are in place. Further development to enhance the enantioselectivity and demonstrate large-scale feasibility would increase its industrial appeal.
-
The asymmetric synthesis using a chiral nickel(II) complex provides the highest degree of stereocontrol, often yielding products with excellent diastereoselectivity. This method is particularly valuable for accessing highly pure stereoisomers at the laboratory scale for research and development purposes. The need to synthesize the chiral ligand and the use of a stoichiometric amount of the metal complex are factors to consider for large-scale applications.
Ultimately, the ongoing demand for VACC in the development of novel therapeutics will continue to drive innovation in its synthesis. A thorough evaluation of the trade-offs between yield, stereoselectivity, cost, and scalability, as presented in this guide, will enable researchers and process chemists to make informed decisions in their pursuit of efficient and sustainable manufacturing of this vital chiral building block.
References
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Leonard, W. R., Jr., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(1), 139-147. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
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Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(1), 139-147. [Link]
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American Chemical Society. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]
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Science.gov. (n.d.). racemic amino acids: Topics by Science.gov. [Link]
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Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. [Link]
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ResearchGate. (2005). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]
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Gesson, J.-P., et al. (1998). Practical Synthesis of BILA 2157 BS, a Potent and Orally Active Renin Inhibitor: Use of an Enzyme-Catalyzed Hydrolysis for the Preparation of Homochiral Succinic Acid Derivatives. The Journal of Organic Chemistry, 63(21), 7474-7482. [Link]
-
ResearchGate. (2015). Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions. [Link]
-
ResearchGate. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. [Link]
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Simić, S., et al. (2022). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 122(1), 1052-1126. [Link]
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Dziedzic, P., et al. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 5(104), 85633-85639. [Link]
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Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (41), 6121-6133. [Link]
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Chinchilla, R., & Nájera, C. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
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Pellissier, H. (2011). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-131). Wiley-VCH. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(16), 4984. [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy Studies of Drugs Containing the Vinyl-ACCA Moiety
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. Our focus today is the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) moiety, a critical pharmacophore in modern drug design. This guide will move beyond a simple recitation of facts to provide a foundational understanding of why this moiety is effective, how to design robust in vivo efficacy studies for drugs containing it, and a comparative look at its application. We will emphasize the causal links between experimental design choices and the integrity of the data generated.
The Vinyl-ACCA Moiety: A Privileged Scaffold for Irreversible Inhibition
The vinyl-ACCA moiety is a constrained, tailor-made α-amino acid that has become a cornerstone in the synthesis of highly potent enzyme inhibitors.[1][2] Its prominence is largely due to its role as a mechanism-based inactivator, also known as a "suicide inhibitor."
Mechanism of Action: Suicide Inhibition
Unlike reversible inhibitors that bind and dissociate from an enzyme, a suicide inhibitor is chemically unreactive until it is catalytically activated by its target enzyme.[3] This process leads to the formation of a highly reactive intermediate that then forms a permanent, covalent bond with the enzyme, irreversibly inactivating it.[3][4]
For drugs containing the vinyl-ACCA moiety, the target enzyme (often a protease) binds the inhibitor. The enzyme's own catalytic machinery then activates the vinyl group, transforming it into a reactive Michael acceptor. This prompts a nucleophilic residue (like cysteine or serine) in the enzyme's active site to attack the activated vinyl group, forming a stable covalent bond. This specificity is a key advantage, as the inhibitor is only "armed" by its intended target, theoretically reducing off-target effects.[3][4]
Caption: Workflow for a representative in vivo efficacy study.
Conclusion: Field-Proven Insights
The vinyl-ACCA moiety is a powerful tool for designing irreversible enzyme inhibitors, with demonstrated clinical success against HCV. However, its potential is only realized through meticulously designed and rigorously controlled in vivo studies. As a senior application scientist, I cannot overstate the importance of the principles outlined above. Every choice, from the animal model to the statistical analysis plan, must be deliberate and justifiable. By building self-validating systems with appropriate controls and focusing on physiologically relevant endpoints, we can generate high-integrity data that reliably predicts clinical potential and accelerates the journey from bench to bedside.
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-
Title: Vinyl-ACCA residue in the drug-molecules. [1] Source: ResearchGate URL: [Link]
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Title: Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. [8] Source: ResearchGate URL: [Link]
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Title: An outlook on suicide enzyme inhibition and drug design. [3] Source: PubMed Central URL: [Link]
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A Senior Application Scientist's Guide to the Comparative Study of Constrained Amino Acids in Peptide Drug Design
Introduction: The Challenge and Promise of Peptide Therapeutics
Peptides represent a unique and powerful class of therapeutics, occupying the space between small molecules and large biologics. Their high specificity and potency, derived from mimicking natural protein-protein interactions (PPIs), offer significant advantages.[1][2] However, the therapeutic potential of natural, linear peptides is often hampered by two significant liabilities: conformational flexibility and susceptibility to proteolytic degradation.[3][4]
An unstructured peptide in solution exists as a dynamic ensemble of conformations. Upon binding to its target, it must adopt a specific, "bioactive" conformation, a process that carries a significant entropic penalty, thereby reducing binding affinity.[3][5] Furthermore, the amide backbone is a prime substrate for proteases, leading to rapid clearance and a short in-vivo half-life.[2][4]
The strategic incorporation of constrained amino acids and constraining methodologies is the medicinal chemist's primary tool to overcome these hurdles. By pre-organizing a peptide into its bioactive shape, we reduce the entropic cost of binding and can dramatically enhance affinity, stability, and cell permeability.[2][3][6] This guide provides a comparative analysis of various constraining strategies, the experimental workflows to validate their effectiveness, and insights into making rational design choices.
The Rationale for Constraint: A Thermodynamic Perspective
The core principle behind using constrained peptides is to pre-pay the entropic cost associated with the peptide adopting its bioactive conformation upon binding to a target.[5] A flexible, linear peptide has high conformational entropy in its unbound state. The transition to a single, rigid, bound conformation is entropically unfavorable. By introducing a covalent constraint—be it a cyclic backbone or a side-chain staple—we limit the number of accessible conformations in the unbound state. This pre-organization ensures that a higher population of the peptide molecules already resembles the bound state, leading to a more favorable binding free energy (ΔG) and, consequently, higher affinity.[3][6]
A Comparative Overview of Constraining Strategies
The methods for constraining peptides are diverse, ranging from local modifications of a single amino acid to global cyclization of the entire peptide backbone. The choice of strategy is not arbitrary; it depends on the desired secondary structure, the target of interest, and the synthetic feasibility.
Side-Chain to Side-Chain Crosslinking ("Stapling")
This is a popular strategy for stabilizing α-helical structures, which are critical mediators of many protein-protein interactions.[7][8] The constraint, or "staple," is typically introduced by linking the side chains of two amino acids, often at the i and i+4 or i and i+7 positions to reinforce an α-helix.
-
All-Hydrocarbon Staples: Achieved via ring-closing metathesis of two unnatural amino acids containing olefinic side chains (e.g., (S)-2-(4'-pentenyl)alanine). This method has proven effective in creating peptides that can penetrate cells and inhibit intracellular PPIs, such as the p53-MDM2 interaction.[6]
-
Lactam Bridges: Formed by creating an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues. This is a classic method for inducing helical or turn structures.[3][7]
-
Triazole Staples ("Click" Chemistry): Utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link an azide-containing amino acid with an alkyne-containing one. This "double-click" approach is synthetically efficient and allows for a wide variety of linker chemistries to be explored.[8][9]
Backbone and Global Cyclization
Cyclization restricts the global conformation of a peptide and offers substantial protection from exopeptidases.[1]
-
Head-to-Tail: The N-terminus is linked to the C-terminus, creating a simple cyclic structure.
-
Side-Chain-to-Backbone: The side chain of one residue is linked to either the N- or C-terminus.
-
Side-Chain-to-Side-Chain: Similar to stapling but often used to create larger macrocycles rather than just stabilizing a local secondary structure. This is the most common form of cyclization.[10]
Incorporation of Locally Constrained Amino Acids
Modifying the structure of a single amino acid can impose significant local conformational restrictions.
-
α,α-Disubstituted Amino Acids: The classic example is α-aminoisobutyric acid (Aib), which contains two methyl groups on the α-carbon. This substitution severely restricts the Ramachandran space, strongly promoting helical conformations.[7]
-
β-Amino Acids: These homologues have an extra carbon in their backbone. Peptides containing β-amino acids, or "β-peptides," can fold into unique, stable helical and sheet-like structures that are resistant to proteolysis.[11][12][13] They are of particular interest for their ability to form well-defined tertiary structures.[12]
-
Ring-Constrained Amino Acids: These building blocks incorporate the amino acid backbone or side chain into a ring structure, restricting torsional angles. Examples include azepinone-based mimics of aromatic amino acids or proline analogues, which can be used to induce specific turn conformations.[14][15][16]
Diagram: Classification of Peptide Constraining Strategies
Caption: A systematic workflow for the synthesis, characterization, and validation of constrained peptides.
Key Experimental Protocols
Protocol 1: Synthesis of a Hydrocarbon-Stapled Peptide
This protocol provides a general methodology for synthesizing an all-hydrocarbon stapled peptide using ring-closing metathesis (RCM) on a solid support.
-
Peptide Assembly: The linear peptide is assembled on a Rink Amide resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). [1]The unnatural olefin-bearing amino acids (e.g., S₅ and R₈) are incorporated at the desired positions (i and i+7).
-
On-Resin RCM (Stapling):
-
Swell the peptide-resin in anhydrous dichloromethane (DCM).
-
Add Grubbs' 1st generation catalyst (5-10 mol% per olefin).
-
Sparge with nitrogen and agitate the reaction vessel at room temperature for 2-4 hours. Monitor reaction completion by LC-MS analysis of a cleaved aliquot.
-
Wash the resin thoroughly with DCM to remove the catalyst.
-
-
Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final product by LC-MS and analytical HPLC.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content (e.g., α-helicity) of a peptide in solution. [17]
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For helical peptides, a helix-inducing solvent like 2,2,2-trifluoroethanol (TFE) can be used as a positive control.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Measure the peptide concentration accurately (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by amino acid analysis).
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
An α-helical conformation is characterized by distinct negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm. [17]The helicity can be quantified from the MRE at 222 nm.
-
Causality: Comparing the MRE₂₂₂ of the constrained peptide to its linear counterpart directly quantifies the structure-inducing effect of the constraint. A significant increase in negative MRE₂₂₂ provides direct evidence that the synthetic strategy successfully stabilized the desired α-helical fold.
-
Protocol 3: Proteolytic Stability Assay
This assay compares the degradation rate of a constrained peptide to its linear control when exposed to proteases.
-
Reaction Setup:
-
Prepare solutions of the constrained and linear peptides at a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0 for trypsin).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum).
-
-
Incubation:
-
Add the protease to the peptide solutions at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction immediately by adding an acid (e.g., 10% TFA).
-
-
Quantification:
-
Analyze the samples by RP-HPLC.
-
Calculate the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak.
-
Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) of each peptide.
-
Self-Validation: The inclusion of the linear, unconstrained peptide as a negative control is critical. A dramatically increased half-life for the constrained version provides a self-validating result, confirming that the structural modification conferred resistance to proteolysis. [9]
-
Case Study: Stapled Peptides Targeting Bcl-2 Family Proteins
The interaction between pro-apoptotic BH3-only proteins (e.g., BID, BIM) and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1) is a critical checkpoint in apoptosis and a major cancer therapy target. Peptides derived from the BH3 domain can disrupt this interaction, but they are unstructured and unstable.
Bird et al. synthesized hydrocarbon-stapled versions of the BID-BH3 peptide and evaluated their binding to Bcl-xL and Mcl-1 using fluorescence anisotropy. [18]
| Peptide | Constraint Type | Bcl-xL IC₅₀ (μM) | Mcl-1 IC₅₀ (μM) |
|---|---|---|---|
| BID-WT | Linear (unconstrained) | 1.44 ± 0.05 | 0.39 ± 0.08 |
| BID-MM | Mono-substituted staple | 0.62 ± 0.02 | 1.6 ± 0.12 |
| BID-DM | Di-substituted staple | 1.14 ± 0.04 | >10 |
(Data adapted from Bird, G. H., et al. (2010).)[18]
Analysis: This data reveals a crucial insight: the introduction of a constraint is not a universal guarantee of improved affinity for all targets. While the mono-substituted staple (BID-MM) improved binding to Bcl-xL by over 2-fold, it weakened the affinity for Mcl-1 by 4-fold. The di-substituted staple (BID-DM) was even more detrimental to Mcl-1 binding. This demonstrates that the specific geometry imposed by a constraint can fine-tune receptor selectivity, an essential aspect of rational drug design.
Conclusion and Future Directions
The incorporation of constrained amino acids has fundamentally transformed peptide drug design, turning fragile, flexible molecules into robust, high-affinity drug candidates. [3][6]The choice of constraining strategy must be a deliberate one, guided by the desired secondary structure and a thorough experimental evaluation of the resulting peptide's structural and functional properties.
The future of the field is bright, with several exciting trends emerging. The integration of computational methods and AI is enabling the de novo design of hyperstable constrained peptides with novel folds. [19][20]New bio-orthogonal chemistries are expanding the toolkit for creating complex, multi-cyclic, and multi-functionalized peptides. As our ability to precisely control the three-dimensional structure of peptides continues to advance, so too will their impact on modern medicine.
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Verdier, P. J., & Fairlie, D. P. (2001). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
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Pelay-Gimeno, M., Glas, A., & Jessen, H. J. (2015). Recent Structural Advances in Constrained Helical Peptides. PMC - NIH. [Link]
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ResearchGate. (2022). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. [Link]
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Gellman, S. H., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. NIH. [Link]
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Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Slideshare. [Link]
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Tourwé, D., et al. (2015). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Methods in Molecular Biology. [Link]
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Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]
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Lubell, W. D., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
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Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]
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Hruby, V. J., et al. (2021). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
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Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]
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Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
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Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
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Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]
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Collins, C. H., et al. (2022). Selection for constrained peptides that bind to a single target protein. ResearchGate. [Link]
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Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. PMC - NIH. [Link]
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Barage, S. H., & Studer, A. (2020). Radical‐Based Synthesis and Modification of Amino Acids. PMC - NIH. [Link]
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Arora, P. S., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]
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PeptiDream Inc. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
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Arora, P. S. (2012). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. [Link]
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Vlieghe, P., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. [Link]
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Baker, D., et al. (2019). Accurate de novo design of hyperstable constrained peptides. PMC - PubMed Central. [Link]
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Tourwé, D., et al. (2015). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. R Discovery. [Link]
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Li, Z. J. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
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Berlicki, Ł., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Jain, R., & Aaghaz, S. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Bird, G. H., et al. (2010). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. PMC - NIH. [Link]
-
Strategic Market Research. (2026). Constrained Peptide Drugs Market Report. Strategic Market Research. [Link]
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PeptiDream Inc. (2015). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Amino-2-vinylcyclopropanecarboxylic Acid
As a Senior Application Scientist, this guide provides essential, step-by-step procedures for the proper disposal of 1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA). In research and development, particularly with novel or specialized compounds like vinyl-ACCA, comprehensive hazard data is not always readily available.[1] This reality mandates a conservative approach grounded in the highest standards of laboratory safety and regulatory compliance. This document outlines a self-validating system for waste management that prioritizes the safety of personnel and environmental protection, adhering to the principle of "cradle-to-grave" responsibility for hazardous materials as established by the Resource Conservation and Recovery Act (RCRA).[2][3]
Hazard Characterization: The Critical First Step
Proper disposal begins with accurate hazard identification. For many research chemicals, a manufacturer's Safety Data Sheet (SDS) may not be available or may lack complete toxicological and ecological data. In such cases, the foundational principle of laboratory safety is to treat the substance as hazardous until proven otherwise.
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics.[4][5] Laboratory personnel must assess the waste stream containing this compound against these criteria.
| Hazard Characteristic | Definition | Assessment for this compound |
| Ignitability | Liquids with a flashpoint <140°F (60°C), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases or oxidizers.[5] | While the compound itself is not expected to be highly flammable, solutions in flammable organic solvents (e.g., acetone, ethanol) must be treated as ignitable waste. |
| Corrosivity | Primarily aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[5] | The carboxylic acid and amino functional groups give the molecule amphoteric properties. Concentrated solutions could be corrosive. Always measure the pH of aqueous waste streams. |
| Reactivity | Wastes that are unstable, react violently with water, form potentially explosive mixtures, or generate toxic gases when mixed with water or under non-corrosive conditions.[5] | The vinyl group and strained cyclopropane ring may confer some reactivity. It should not be mixed with strong oxidizing agents.[6] Avoid mixing with other reactive waste streams. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | The specific toxicity of this compound is not well-documented in public literature. Therefore, it must be handled and disposed of as a potentially toxic chemical. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by federal and state regulations. Two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[4] Laboratories are considered waste generators and must comply with regulations corresponding to their generator status (e.g., Large Quantity, Small Quantity, or Very Small Quantity Generator).[2]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[7] This plan must include procedures for the safe handling and disposal of hazardous chemicals.
Your institution's Environmental Health & Safety (EHS) office is the primary resource for navigating specific local and state requirements and for coordinating with licensed waste disposal contractors.
Pre-Disposal Procedures: Handling and Segregation
Proper preparation of chemical waste is crucial to prevent dangerous reactions and ensure compliance.
Step 1: Waste Minimization
The most effective disposal strategy is to minimize waste generation.
-
Purchase only the quantity of chemical needed for your experiments.
-
If practical, use non-hazardous materials as alternatives.
-
Do not dispose of unused, useful chemicals; check if another research group can use them.[5]
Step 2: Utilize Personal Protective Equipment (PPE)
When handling waste this compound, always wear appropriate PPE as outlined in your lab's Chemical Hygiene Plan. This includes, at a minimum:
-
Safety goggles or glasses with side shields
-
Chemically resistant gloves (e.g., nitrile)
-
A lab coat
Step 3: Segregate Incompatible Wastes
Never mix different waste streams unless you are certain they are compatible. Mixing incompatible chemicals can cause violent reactions, explosions, or the release of toxic gases.[8][9] The waste container for this compound should be kept separate from the following:
| Waste Class | Examples | Reason for Segregation |
| Strong Oxidizers | Nitric acid, perchlorates, permanganates | Potential for violent reaction with organic compounds.[10] |
| Strong Acids | Concentrated sulfuric acid, hydrochloric acid | To prevent uncontrolled exothermic reactions. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | To prevent uncontrolled neutralization reactions. |
| Reactive Metals | Sodium metal, potassium metal | To prevent fire or explosion hazards. |
Step 4: Proper Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is generally suitable.[8][11] Ensure the container is clean and free of any residue from previous contents.[5] Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name of all components: "this compound" and any solvents or other reagents present.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Corrosive").
-
Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and physical steps for disposing of this compound waste in a compliant manner. This process must be managed through your institution's EHS office.
Caption: Disposal Decision Workflow for Research Chemicals.
Protocol Steps:
-
Characterize the Waste: As detailed in Section 1, assume the waste is hazardous. Note the composition and pH.
-
Select and Label Container: Obtain a suitable waste container and affix a completed hazardous waste label.
-
Accumulate Waste: Add the waste to the container at the point of generation, which is known as a Satellite Accumulation Area (SAA).[8][12] Keep the container closed at all times except when adding waste.
-
Store Safely: Store the container in your lab's designated SAA, ensuring it has secondary containment (e.g., a plastic tub) to contain potential leaks. The SAA must be under the control of laboratory personnel.[11]
-
Schedule Pickup: Once the container is full or within the time limits specified by regulations (e.g., one year for partially filled containers in an SAA), contact your institution's EHS department to schedule a waste pickup.[8] Do not pour this chemical waste down the drain.[13]
-
Maintain Records: Your EHS office will manage the official waste manifest, but you should maintain internal records of the waste generated from your laboratory as part of good practice and regulatory compliance.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, safety goggles, double gloves).
-
Contain the spill with an absorbent material from your lab's spill kit (e.g., vermiculite or sand).
-
Sweep up the absorbed material and place it in a sealed container.
-
Label the container as "Hazardous Waste" with a description of the contents.
-
Arrange for disposal through your EHS office.
-
-
Large Spill (beyond the lab's capacity to handle):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If there is a fire or medical emergency, call 911.
-
Contact your institution's EHS emergency line for professional cleanup.
-
By adhering to these rigorous, safety-first protocols, researchers can ensure that the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Amino-2-vinylcyclopropanecarboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Amino-2-vinylcyclopropanecarboxylic acid (AVCCA), a unique cyclopropane-containing amino acid, demands a rigorous and well-informed approach to personal protection. While specific toxicological data for AVCCA is not extensively published, by examining data from structurally related compounds—specifically 1-aminocyclopropanecarboxylic acid and other aminocarboxylic acids—we can establish a robust safety protocol. This guide provides a comprehensive, field-tested framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound.
The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory tract.[1][2][3] The goal of a proper PPE protocol is to create a reliable barrier against these potential exposures during all phases of handling, from weighing and dissolution to reaction work-ups and disposal.
Foundational PPE: The Non-Negotiable Baseline
For any work involving this compound, a baseline of PPE is mandatory. This standard ensemble protects against incidental contact and minor splashes or spills.[4][5]
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is the first line of defense, protecting your skin and personal clothing from contamination. It should be fully buttoned.
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory to protect from flying particles.[5]
-
Closed-Toe Shoes: Footwear that fully covers the feet is essential to protect against spills and falling objects.
Hazard-Specific PPE Selection: A Risk-Based Approach
Beyond the baseline, the selection of more specialized PPE must be dictated by a thorough hazard assessment of the specific procedure being performed.[4][5] The primary routes of exposure we must guard against are dermal (skin), ocular (eyes), and inhalation.
Hand Protection: Preventing Dermal Exposure
Compounds like 1-aminocyclopropanecarboxylic acid are known to cause skin irritation.[2][3][6] Therefore, selecting the correct gloves is critical.
-
Primary Recommendation: Disposable nitrile gloves are the standard for providing protection against incidental chemical exposure.[5] They offer good dexterity and resistance to a range of chemicals.
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.
-
For procedures with a higher risk of splashes or for extended operations, consider "double gloving" (wearing two pairs of nitrile gloves). This provides an additional layer of protection.[5]
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[4]
-
Never wear gloves outside of the laboratory to prevent the contamination of common areas like door handles, keyboards, or phones.[4]
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that related compounds can cause serious eye irritation, upgrading from safety glasses to goggles is necessary when handling AVCCA in liquid form or when there is a risk of generating dust or aerosols.[2][3][5]
-
When to Use Goggles: Chemical splash goggles are required when transferring solutions, performing reactions, or any activity where a splash hazard exists. Goggles form a seal around the eyes, offering superior protection compared to safety glasses.[5]
-
When to Add a Face Shield: For large-volume transfers (>1 liter) or highly energetic reactions where there is a significant risk of a major splash, a face shield should be worn in addition to safety goggles. The face shield protects the entire face, but does not provide adequate protection on its own.[5]
Respiratory Protection: Mitigating Inhalation Risks
While some safety data sheets for related solid compounds state that respiratory protection is not required with adequate ventilation, they also warn that the material may be irritating to the respiratory tract if inhaled as a dust.[1][3][7]
-
Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[3] All weighing of solid AVCCA and any procedure that could generate dust or aerosols must be performed inside a fume hood.
-
When a Respirator is Necessary: If engineering controls are insufficient or not available, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100 filter) should be used. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
PPE Selection Summary
The following table summarizes the recommended PPE based on the laboratory task.
| Task / Scenario | Required PPE |
| General Lab Presence (Not handling the chemical) | Lab Coat, Safety Glasses, Closed-Toe Shoes |
| Handling Solid AVCCA (e.g., weighing in a fume hood) | Lab Coat, Safety Goggles, Nitrile Gloves, Closed-Toe Shoes |
| Handling Dilute Solutions of AVCCA (e.g., transfers, reactions) | Lab Coat, Safety Goggles, Nitrile Gloves, Closed-Toe Shoes |
| High-Splash Risk Operations (e.g., large volume transfers) | Lab Coat, Safety Goggles and Face Shield, Nitrile Gloves (consider double-gloving), Closed-Toe Shoes |
| Spill Cleanup | Lab Coat, Safety Goggles, Nitrile Gloves, Respiratory Protection (if dust or aerosols are generated), Closed-Toe Shoes |
Operational Plan: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Safety Goggles / Face Shield
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves: Remove first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Remove by unbuttoning and rolling it down from the shoulders, touching only the inside.
-
Face Shield / Goggles: Handle by the strap or sides.
-
Respirator: Remove last.
-
Wash Hands: Always wash hands thoroughly with soap and water after removing all PPE.
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling AVCCA.
Disposal Plan for Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of chemicals.
-
Contaminated Gloves: Disposable gloves, once contaminated, must be disposed of as hazardous waste.[4] Do not place them in the regular trash.
-
Disposable PPE: Other contaminated disposable items (e.g., bench paper, pipette tips) should also be collected in a designated hazardous waste container.
-
Chemical Waste: All solutions and solid waste containing AVCCA must be disposed of in accordance with federal, state, and local environmental regulations.[1] Collect all waste in clearly labeled, sealed containers. Never pour chemical waste down the drain.[1]
By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide serves as a living document; always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety policies before beginning any new procedure.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-1-Acpc-OH. [Link]
-
PhytoTechnology Laboratories. Safety Data Sheet: 1-Aminocyclopropanecarboxylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6351, Cyclopropane. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
-
University of Alberta, AFNS Safety. Personal Protective Equipment (PPE). [Link]
-
University of Washington, Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
LabXchange. Personal Protective Equipment. [Link]
-
American Chemistry Council. Personal Protective Equipment. [Link]
Sources
- 1. phytotechlab.com [phytotechlab.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
